molecular formula C8H8ClNO2 B1360177 2-Methyl-3-nitrobenzyl chloride CAS No. 60468-54-4

2-Methyl-3-nitrobenzyl chloride

Cat. No.: B1360177
CAS No.: 60468-54-4
M. Wt: 185.61 g/mol
InChI Key: XZNDXQGZPOZITR-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl chloride is a lachrymatory agent.>

Properties

IUPAC Name

1-(chloromethyl)-2-methyl-3-nitrobenzene
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InChI

InChI=1S/C8H8ClNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZNDXQGZPOZITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40209212
Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Molecular Weight

185.61 g/mol
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CAS No.

60468-54-4
Record name 1-(Chloromethyl)-2-methyl-3-nitrobenzene
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Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Record name Alpha-chloro-2-methyl-3-nitrotoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-Methyl-3-nitrobenzyl chloride, a key intermediate in various synthetic applications. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on detailed experimental protocols and structured data presentation.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 60468-54-4
Molecular Formula C8H8ClNO2[2]
Molecular Weight 185.61 g/mol [2]
Melting Point 43-46 °C[1][3]
Flash Point 113 °C (closed cup)[2]
Appearance Light yellow to brown powder/crystal[1]
Purity >98.0% (GC)[1]
Solubility Soluble in Toluene
Storage Room temperature, in a cool, dark place (<15°C), under inert gas. Moisture sensitive.[1]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 3-Nitro-o-xylene. The overall workflow involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an intermediate that is subsequently chlorinated.

Synthesis Workflow

SynthesisWorkflow Start 3-Nitro-o-xylene Step1 Oxidation Start->Step1 H2O2, Co(OAc)2, Mn(OAc)2, Hexanoic Acid, 60°C Intermediate1 2-Methyl-3-nitrobenzoic acid Step1->Intermediate1 Step2a Reduction Intermediate1->Step2a 1. NaBH4, THF 2. Methanesulfonic acid Step2b Thionyl Chloride Intermediate1->Step2b SOCl2, reflux Intermediate2a 2-Methyl-3-nitrobenzyl alcohol Step2a->Intermediate2a Step3a Chlorination Intermediate2a->Step3a SOCl2 or PCl5 Product This compound Step3a->Product Intermediate2b 2-Methyl-3-nitrobenzoyl chloride Step2b->Intermediate2b Step3b Reduction Intermediate2b->Step3b e.g., NaBH4 Step3b->Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid from 3-Nitro-o-xylene

Materials:

  • 3-Nitro-o-xylene

  • Manganese acetate

  • Cobalt acetate

  • n-Hexanoic acid

  • Hydrogen peroxide

  • Sodium hydroxide solution

  • Hydrochloric acid

  • 500 ml three-necked flask

  • HPLC for reaction monitoring

Procedure:

  • To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.

  • Add 76 g (0.66 mol) of n-hexanoic acid to the flask.

  • Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the reaction mixture.

  • Gradually increase the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction progress using HPLC.

  • Once the concentration of 3-nitro-o-xylene is less than 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and separate the aqueous layer.

  • Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.

  • Collect the precipitated product by suction filtration to obtain 2-methyl-3-nitrobenzoic acid.[4]

Step 2a: Synthesis of 2-Methyl-3-nitrobenzyl alcohol from 2-Methyl-3-nitrobenzoic acid

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF)

  • Methanesulfonic acid

  • Hydrochloric acid

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • In a suitable reaction vessel, mix 500 mL of THF and 76.5 g of NaBH4 and stir for 30 minutes at ambient temperature.

  • Prepare a solution of 250 g of 2-methyl-3-nitrobenzoic acid in 750 mL of THF.

  • Add the 2-methyl-3-nitrobenzoic acid solution to the NaBH4 suspension and continue stirring for 30 minutes at ambient temperature.

  • Slowly add 90 mL of methanesulfonic acid to the reaction mixture with continuous stirring.

  • After the reaction is complete, acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

  • Evaporate the ethyl acetate to yield 2-methyl-3-nitrobenzyl alcohol as a yellow oil.

  • Purify the product by crystallization from cyclohexane.[5]

Step 2b: Synthesis of 2-Methyl-3-nitrobenzoyl chloride from 2-Methyl-3-nitrobenzoic acid

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Thionyl chloride

  • Reaction flask with reflux condenser

Procedure:

  • In a reaction flask equipped with a reflux condenser, combine 100 g of 2-methyl-3-nitro-benzoic acid and 500 ml of thionyl chloride.

  • Reflux the mixture for 15 hours.

  • After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain 2-methyl-3-nitro-benzoyl chloride.[6]

Step 3: Synthesis of this compound

The final step involves the conversion of either 2-methyl-3-nitrobenzyl alcohol or 2-methyl-3-nitrobenzoyl chloride to the desired product.

From 2-Methyl-3-nitrobenzyl alcohol (Conceptual Protocol):

  • Reagents: Thionyl chloride (SOCl2) or a similar chlorinating agent like phosphorus pentachloride (PCl5).

  • General Procedure: The alcohol would be treated with the chlorinating agent, often in an inert solvent. The reaction progress would be monitored by techniques like TLC or GC. Upon completion, the reaction mixture would be worked up to isolate the this compound.

From 2-Methyl-3-nitrobenzoyl chloride (Conceptual Protocol):

  • Reagents: A reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions would be critical to selectively reduce the acid chloride to the benzyl chloride without affecting the nitro group.

  • General Procedure: The benzoyl chloride would be carefully reacted with the reducing agent under controlled temperature conditions. An aqueous workup would follow to isolate the crude product, which would then be purified.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. Spectral data is available for this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the number and types of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-Cl bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Gas Chromatography (GC): To assess the purity of the final product.[1]

References

An In-depth Technical Guide to the Photodissociation Mechanism of the 2-Methyl-3-nitrobenzyl Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Overview

Photolabile protecting groups (PPGs), or "caging" groups, are essential tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules. By rendering a molecule inert until exposed to light, PPGs allow for targeted activation in complex biological systems. The nitrobenzyl family of PPGs is one of the most widely utilized, owing to its synthetic accessibility and well-characterized photochemical properties.

This guide focuses on the 2-methyl-3-nitrobenzyl PPG. It is crucial to note that the photochemical mechanism of nitrobenzyl PPGs is highly dependent on the relative positions of the nitro group and the benzylic carbon from which the protected molecule is released. The vast majority of research has centered on ortho-nitrobenzyl systems. The user-specified "2-methyl-3-nitrobenzyl" group places the nitro group in a meta position relative to the benzylic carbon. This distinction is critical, as meta- and ortho-nitrobenzyl compounds follow fundamentally different photodissociation pathways.

This document will therefore address both the canonical mechanism associated with the more common ortho-nitrobenzyl isomers and the proposed, distinct mechanism for the meta-substituted 2-methyl-3-nitrobenzyl group.

The Core Photochemical Mechanisms

The Canonical Mechanism: ortho-Nitrobenzyl Group Photolysis

The photoremoval of ortho-nitrobenzyl PPGs is a well-established intramolecular redox reaction, often described as a Norrish Type II-like process.[1][2] This mechanism is characterized by the formation of a transient aci-nitro intermediate.

The key steps are as follows:

  • Photoexcitation: Upon absorption of UV light (typically in the 300-365 nm range), the ortho-nitrobenzyl moiety is promoted to an excited triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a diradical species.

  • aci-Nitro Intermediate Formation: This diradical rapidly rearranges into a key intermediate known as the aci-nitro tautomer. This transient species is often detectable by laser flash photolysis, typically showing an absorption maximum around 400 nm.[3][4]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. This process can involve the formation of a cyclic isoxazolinol intermediate.[3][5] Ultimately, this cascade leads to the cleavage of the bond to the protected molecule (the leaving group, X) and the formation of a 2-nitrosobenzaldehyde (or ketone) byproduct.

  • Byproduct Reactions: The 2-nitrosobenzaldehyde byproduct can absorb light at similar wavelengths to the parent compound and may undergo further reactions, such as dimerization to form an azo compound, which can complicate photolysis experiments by acting as an inner filter.

G cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates A 2-Methyl-6-nitrobenzyl Protected Compound (ortho-isomer) B Excited Triplet State A->B hν (Photon Absorption) C Diradical Species B->C Intramolecular H-Abstraction D aci-Nitro Intermediate C->D Rearrangement E Cyclic Isoxazolinol Intermediate D->E Cyclization F Released Molecule (X-H) E->F Release G 2-Methyl-6-nitrosobenzaldehyde E->G Rearrangement

Proposed Mechanism: meta-Nitrobenzyl Group Photolysis (2-Methyl-3-nitrobenzyl)

In contrast to their ortho-isomers, the photochemistry of meta-nitrobenzyl compounds in aqueous solution does not proceed via the aci-nitro intermediate. Instead, the mechanism is proposed to be a photooxygenation involving a carbanion intermediate, which is often pH-dependent.[6]

The proposed steps for the 2-methyl-3-nitrobenzyl PPG are:

  • Photoexcitation: The molecule absorbs a photon, leading to an excited state.

  • Carbanion Formation: In aqueous solution, the excited state is believed to facilitate the deprotonation of the benzylic carbon, forming a meta-nitrobenzyl carbanion. This process is catalyzed by base.

  • Reaction with Oxygen: The carbanion intermediate reacts with dissolved molecular oxygen to form a hydroperoxy anion.

  • Hydroperoxide Formation: Protonation of the anion yields a stable α-hydroperoxy ether.

  • Hydrolysis and Release: This hydroperoxide is then susceptible to hydrolysis (often acid-catalyzed), which cleaves the bond to the leaving group and releases the protected molecule, hydrogen peroxide, and 2-methyl-3-nitrobenzaldehyde.

G cluster_ground_state Ground State cluster_intermediates Intermediates A 2-Methyl-3-nitrobenzyl Protected Compound (meta-isomer) B Excited State A->B C meta-Nitrobenzyl Carbanion B->C + OH⁻ - H₂O D α-Hydroperoxy Ether C->D + O₂ + H⁺ E Released Molecule (X-H) D->E Hydrolysis (+ H₂O) F 2-Methyl-3-nitrobenzaldehyde D->F Hydrolysis G Hydrogen Peroxide (H₂O₂) D->G Hydrolysis

Quantitative Data

Table 1: Representative Photolysis Quantum Yields for various ortho-Nitrobenzyl Protected Compounds

Protecting GroupLeaving GroupWavelength (nm)Quantum Yield (Φ)SolventReference
2-NitrobenzylPhosphate3470.54aq. buffer, pH 7Kaplan et al., 1978
2-NitrobenzylCarboxylate3500.11Dioxane/H₂OPatchornik et al., 1970
4,5-Dimethoxy-2-nitrobenzylCarbamate (Nvoc)3500.04MethanolBochet et al., 2000
1-(2-Nitrophenyl)ethylATP ('caged ATP')3470.63aq. buffer, pH 7.2Walker et al., 1988
2-NitrobenzylMethyl Ether2540.49H₂OWirz et al., 2004[5]

Note: This table is for illustrative purposes with related compounds, as data for the 2-methyl-3-nitrobenzyl group is not available.

Detailed Experimental Protocols

The study of PPG mechanisms relies on a combination of synthesis, steady-state photolysis, and time-resolved spectroscopy.

Protocol 1: Synthesis of a 2-Methyl-3-nitrobenzyl Protected Ether (General Procedure)

This protocol describes a general method for attaching the PPG to a hydroxyl group.

  • Preparation of Alkoxide: Dissolve the alcohol to be protected (1.0 eq) in a dry aprotic solvent such as DMF or THF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., Argon). Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Coupling Reaction: To the alkoxide solution, add a solution of 2-methyl-3-nitrobenzyl bromide (1.2 eq) in the same dry solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected compound.

Protocol 2: Determination of Photolysis Quantum Yield (Φ) by Chemical Actinometry

This protocol uses a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to quantify the photon flux of the light source.

G A Prepare Actinometer & Sample Solutions (Absorbance < 0.1 at λ_ex) B Irradiate Actinometer Solution for a defined time (t) A->B E Irradiate Sample Solution under identical conditions for time (t) A->E C Measure Change in Actinometer (e.g., Fe²⁺ formation via spectrophotometry) B->C D Calculate Photon Flux (I₀) C->D H Calculate Quantum Yield (Φ) Φ = (moles reacted) / (I₀ * t * f) _f_ = fraction of light absorbed D->H F Measure Conversion of Sample (e.g., via HPLC or ¹H NMR) E->F G Calculate Moles Photolyzed F->G G->H

  • Solution Preparation: Prepare a solution of the 2-methyl-3-nitrobenzyl protected compound in a suitable solvent (e.g., buffered aqueous solution or acetonitrile). Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄). Adjust the concentrations of both solutions so that their absorbance at the irradiation wavelength is low (< 0.1) to ensure uniform light absorption.

  • Actinometer Irradiation: Fill a quartz cuvette with the actinometer solution. Irradiate for a fixed period using a monochromatic light source (e.g., a laser or a lamp with a bandpass filter).

  • Actinometer Analysis: After irradiation, develop the actinometer by adding a solution of 1,10-phenanthroline and a buffer. Measure the absorbance of the resulting Fe²⁺-phenanthroline complex at its λ_max (e.g., 510 nm). Calculate the moles of Fe²⁺ formed, and from this, determine the total photon flux of the light source.

  • Sample Irradiation: Irradiate an identical volume of the sample solution in the same cuvette under the exact same conditions (light source, geometry, time) as the actinometer.

  • Sample Analysis: Quantify the amount of substrate consumed or product formed using a calibrated analytical technique, such as HPLC with a standard curve.

  • Calculation: The quantum yield (Φ) is calculated as the ratio of the moles of the substrate photolyzed to the moles of photons absorbed by the sample.

Protocol 3: Transient Absorption Spectroscopy using Laser Flash Photolysis (LFP)

LFP is used to detect and characterize short-lived intermediates like the aci-nitro species.

G cluster_pump Pump Beam (Excitation) cluster_probe Probe Beam (Analysis) Laser Pulsed Laser (e.g., Nd:YAG, 355 nm) Sample Sample in Flow Cell Laser->Sample Excitation Pulse Lamp Xenon Arc Lamp (Broadband) Mono Monochromator Lamp->Mono Mono->Sample Analysis Light Detector Detector (Photomultiplier Tube) Sample->Detector Scope Oscilloscope / PC Detector->Scope Signal (ΔOD vs. time)

  • Sample Preparation: Prepare a solution of the 2-methyl-3-nitrobenzyl compound in the desired solvent. The solution should have an optical density of ~0.3-0.5 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser). Degas the solution by bubbling with Argon or Nitrogen for at least 20 minutes to remove oxygen, which can quench excited states.

  • Experimental Setup: Place the sample in a quartz flow cell within the LFP spectrometer. The setup consists of a high-energy pulsed laser (the "pump" beam) oriented at 90 degrees to a continuous or quasi-continuous probe light source (e.g., a Xenon lamp).

  • Data Acquisition: Fire a single laser pulse into the sample to generate the transient species. The probe light passes through the sample, and any change in its intensity due to absorption by the transient species is detected by a photomultiplier tube after passing through a monochromator.

  • Kinetic Traces: Record the change in optical density (ΔOD) at a specific wavelength as a function of time (from nanoseconds to milliseconds). This provides the kinetic decay profile of the intermediate at that wavelength.

  • Transient Spectrum: Repeat the process at various probe wavelengths to construct a full transient absorption spectrum (ΔOD vs. wavelength) at a specific time delay after the laser flash. This allows for the identification of intermediates by their characteristic absorption spectra.

Conclusion

The 2-methyl-3-nitrobenzyl group represents an interesting but understudied photolabile protecting group. Its meta-nitro substitution pattern strongly suggests a photolysis mechanism that deviates from the canonical pathway established for the more common ortho-nitrobenzyl PPGs. While the ortho-isomers react via an intramolecular hydrogen abstraction to form an aci-nitro intermediate, the 2-methyl-3-nitrobenzyl group is predicted to undergo a photooxygenation reaction in aqueous media, proceeding through a carbanion intermediate. This mechanistic divergence has significant implications for its application, influencing factors such as byproduct formation, pH sensitivity, and the requirement for oxygen. For professionals in drug development and chemical biology, understanding these distinct pathways is critical for the rational design of photocaged compounds and the interpretation of experimental results. Further specific investigation into the 2-methyl-3-nitrobenzyl group is warranted to quantify its photophysical parameters and confirm the proposed mechanism.

References

Spectroscopic Analysis of 2-Methyl-3-nitrobenzyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitrobenzyl chloride, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not publicly available in spectral databases, the following tables present predicted data based on the compound's structure and known spectroscopic trends. These tables are intended to serve as a reference for researchers in confirming the identity and purity of synthesized this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.4m3HAr-H
~ 4.7s2H-CH₂Cl
~ 2.5s3HAr-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 150Ar-C (C-NO₂)
~ 138Ar-C (C-CH₃)
~ 135Ar-CH
~ 130Ar-C (C-CH₂Cl)
~ 128Ar-CH
~ 125Ar-CH
~ 45-CH₂Cl
~ 20Ar-CH₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1600 - 1585Medium-StrongC=C stretch (aromatic)
1530 - 1500StrongN-O asymmetric stretch (nitro group)
1450 - 1400MediumC=C stretch (aromatic)
1360 - 1345StrongN-O symmetric stretch (nitro group)
800 - 700StrongC-H bend (out-of-plane, aromatic)
750 - 650StrongC-Cl stretch

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
185/187Major[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
150Major[M-Cl]⁺
139Minor[M-NO₂]⁺
121Minor[M-Cl-NO]⁺
91Base Peak[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

    • The instrument is locked to the deuterium signal of the CDCl₃ solvent.

    • A standard single-pulse experiment is performed.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

    • Chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The FID is processed similarly to the ¹H spectrum.

    • Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis and Detection:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 2-Methyl-3-nitrobenzyl chloride (CAS No. 60468-54-4). This compound, with the molecular formula C₈H₈ClNO₂, is a substituted benzyl chloride derivative whose properties are of interest in various chemical synthesis and drug development processes.

Core Properties of this compound

PropertyValueSource
Molecular Weight 185.61 g/mol [1]
Appearance Light yellow to brown crystalline powder
Melting Point 43-46 °C
Purity (typical) >97%

Solubility Profile

Limited quantitative solubility data for this compound is publicly available. However, based on its chemical structure—a substituted aromatic ring—and information on related compounds, a qualitative solubility profile can be inferred. Benzyl chloride itself is slightly soluble in water and soluble in many organic solvents. The presence of the polar nitro group and the nonpolar methyl group on the benzene ring of this compound suggests it will exhibit low solubility in water and higher solubility in organic solvents.

SolventPredicted SolubilityNotes
Water Very LowBenzyl chlorides are generally poorly soluble in water[2]. The polar nitro group may slightly increase aqueous solubility compared to unsubstituted benzyl chloride, but overall solubility is expected to be minimal.
Toluene SolubleA supplier indicates solubility in toluene. This is expected due to the aromatic nature of both the solute and the solvent.
Methanol SolubleExpected to be soluble due to the polarity of methanol.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound.
Acetone SolubleAcetone is a polar aprotic solvent that is a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong polar aprotic solvent and is likely to be a good solvent for this compound.
Dichloromethane SolubleA common non-polar organic solvent that is expected to solubilize the compound.

Stability Characteristics

This compound is indicated to be a reactive and potentially unstable compound under certain conditions.

Hydrolytic Stability: The compound is described as "moisture sensitive," which strongly suggests it is susceptible to hydrolysis. The benzylic chloride moiety is prone to nucleophilic substitution by water, which would lead to the formation of 2-methyl-3-nitrobenzyl alcohol and hydrochloric acid. The presence of an electron-withdrawing nitro group on the benzene ring is expected to influence the rate of hydrolysis.

Thermal Stability: Nitrobenzyl halides are known to be thermally unstable and can decompose exothermally. A study on nitrobenzyl halogenide isomers indicated that ortho isomers are less stable than meta and para isomers. While this compound is a meta-nitro substituted compound, caution should still be exercised at elevated temperatures. Decomposition may produce hazardous gases.

Photostability: Nitrobenzyl compounds are known to be photoreactive and can undergo photodegradation upon exposure to light. The 2-nitrobenzyl group, for instance, is a well-known photolabile protecting group. While the substitution pattern is different in this compound, sensitivity to light should be assumed in the absence of specific data.

ConditionPredicted StabilityDegradation Products (Predicted)
Aqueous Solutions (Hydrolysis) Low2-Methyl-3-nitrobenzyl alcohol, Hydrochloric Acid
Elevated Temperature Low to ModerateVarious decomposition products (potentially including NOx, HCl)
Exposure to Light LowPhotodegradation products

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard laboratory procedures and regulatory guidelines.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh 10 mg of this compound exp1 Add compound to each solvent vial prep1->exp1 prep2 Prepare vials with 1 mL of each test solvent prep2->exp1 exp2 Vortex/shake at constant temperature (e.g., 25 °C) for 24h to reach equilibrium exp1->exp2 exp3 Visually inspect for undissolved solid exp2->exp3 analysis1 If solid remains, centrifuge and filter supernatant exp3->analysis1 Insoluble/Partially Soluble analysis2 Analyze supernatant concentration by a validated HPLC-UV method exp3->analysis2 Completely Soluble analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL) analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Detailed Steps:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg). Prepare a series of vials each containing a precise volume (e.g., 1 mL) of the selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, dichloromethane).

  • Equilibration: Add the weighed compound to each vial. Seal the vials and place them in a shaker or vortexer set to a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Observation: After the equilibration period, visually inspect each vial for the presence of undissolved solid.

  • Quantification:

    • If the compound has completely dissolved, the solubility is greater than the initial concentration. The experiment can be repeated with a higher starting concentration.

    • If undissolved solid remains, the solution is saturated. Carefully centrifuge the vials to pellet the solid. Withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and dilute as necessary.

    • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in units such as mg/mL or g/100 mL based on the measured concentration and any dilution factors.

Protocol for Stability Testing (Hydrolysis, Thermal, and Photostability)

This protocol is based on the principles outlined in the ICH guidelines for stability testing and is designed to assess the degradation of this compound under various stress conditions.

G Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points prep1 Prepare stock solution of this compound in a suitable solvent (e.g., acetonitrile) prep2 Prepare test samples for each stress condition prep1->prep2 stress1 Hydrolysis: Incubate in acidic, neutral, and basic aqueous solutions prep2->stress1 stress2 Thermal: Store solid and solution samples at elevated temperatures (e.g., 40°C, 60°C) prep2->stress2 stress3 Photostability: Expose solid and solution samples to controlled light (ICH Q1B) prep2->stress3 analysis1 Withdraw samples at specified time intervals (e.g., 0, 2, 4, 8, 24 hours) stress1->analysis1 stress2->analysis1 stress3->analysis1 analysis2 Analyze samples by a stability-indicating HPLC method analysis1->analysis2 analysis3 Quantify remaining parent compound and identify/quantify major degradation products analysis2->analysis3

Caption: General workflow for conducting stability studies on this compound.

Detailed Steps:

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. For hydrolysis, a co-solvent like acetonitrile may be needed to ensure initial solubility in the aqueous media.

  • Forced Degradation Studies:

    • Hydrolysis: Incubate the sample solution in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions at a controlled temperature (e.g., room temperature or elevated).

    • Thermal Degradation: Store both the solid compound and a solution in a temperature-controlled oven at one or more elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

  • Time-Point Analysis: At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for less stringent conditions), withdraw an aliquot of each stressed sample.

  • Sample Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of the parent compound remaining at each time point.

    • Identify and quantify any major degradation products.

    • Calculate the degradation rate constants and half-life of the compound under each stress condition.

Signaling Pathways and Logical Relationships

The primary chemical transformation of interest from a stability perspective is the hydrolysis of the benzylic chloride. This reaction proceeds via a nucleophilic substitution mechanism.

G Hydrolysis Pathway of this compound reactant This compound intermediate Carbocation Intermediate (SN1 pathway) reactant->intermediate Loss of Cl- nucleophile Water (H2O) nucleophile->intermediate Nucleophilic attack product1 2-Methyl-3-nitrobenzyl alcohol intermediate->product1 product2 Hydrochloric Acid (HCl) intermediate->product2

Caption: Simplified reaction pathway for the hydrolysis of this compound.

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that the predicted properties and the outlined protocols are used to generate empirical data specific to the intended use and storage conditions.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Methyl-3-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Methyl-3-nitrobenzyl chloride (CAS RN: 60468-54-4), a chemical intermediate of interest in pharmaceutical research and development. Due to its hazardous properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, handling precautions, emergency procedures, and disposal guidelines associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management in a laboratory setting. The primary hazards are associated with its corrosive nature and potential for causing severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1][2]

GHS Hazard Statements:

  • H290: May be corrosive to metals.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H335: May cause respiratory irritation.

Signal Word: Danger

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 60468-54-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Light yellow to brown powder or crystal[1]
Melting Point 43-46 °C (lit.)[3]
Flash Point 113 °C (235.4 °F) - closed cup
Synonyms 2-(Chloromethyl)-6-nitrotoluene, 1-(Chloromethyl)-2-methyl-3-nitrobenzene

Toxicological Information

Detailed toxicological data for this compound is not extensively available. However, based on its classification, it is known to be corrosive and can cause severe skin and eye damage upon contact.[1][2] Inhalation of dust or mists may cause respiratory irritation.

It is important to note that a related compound, 4-Nitrobenzyl chloride, has a reported oral LD50 of 1809 mg/kg in rats.[4] While not directly applicable, this information suggests that nitrobenzyl chloride compounds may have significant toxicity and should be handled with extreme caution.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory before handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and dust, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can lead to severe burns.
Skin and Body Protection A lab coat, and in cases of potential significant exposure, chemical-resistant overalls.To protect the skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a fume hood or in case of a spill.To prevent inhalation of dust or mists that can cause respiratory irritation.
Engineering Controls
  • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage
  • Container: Store in the original, tightly closed container.[1] A corrosive-resistant container with a resistant inner liner is recommended.[1]

  • Conditions: Keep in a dry, cool, and well-ventilated area.[4] Storage at room temperature is generally acceptable, with a recommendation for a cool and dark place (<15°C).

  • Incompatibilities: Avoid storage with bases, alcohols, and amines.[4]

  • Moisture: The compound is moisture-sensitive and should be stored under an inert gas.

Experimental Workflow for Safe Use

The following diagram outlines the logical workflow for the safe handling of this compound in a research setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Hazard Assessment & Review of SDS B Don Personal Protective Equipment (PPE) A->B C Prepare & Verify Engineering Controls (Fume Hood) B->C D Weighing & Transfer inside Fume Hood C->D E Perform Experimental Procedure D->E F Securely Close Container after Use E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Doff & Dispose of/Clean PPE H->I

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash contaminated clothing before reuse.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.
Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate: Immediately evacuate the spill area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Prevent the spill from entering drains.[1]

  • Neutralize (if applicable): For larger spills or if recommended by safety personnel, neutralization may be necessary.

  • Collect: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety officer or department.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE and absorbent materials) in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][4] Do not dispose of down the drain.

Reactivity and Incompatibilities

  • Incompatible Materials: Avoid contact with strong bases, alcohols, and amines.[4]

  • Corrosivity: May be corrosive to metals.[1][2]

  • Moisture Sensitivity: The compound is sensitive to moisture.

Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical and logical relationship of safety precautions when working with this compound.

Hierarchy of Safety Controls for this compound cluster_controls Hazard Control Measures cluster_response Emergency Response A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (Least Effective) B->D C->B E First Aid Measures D->E If Controls Fail F Spill Response G Fire Fighting Measures

Caption: Hierarchy of safety controls for this compound.

By implementing these comprehensive safety and handling precautions, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

An In-depth Technical Guide on the Theoretical Quantum Yield of 2-Methyl-3-nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzyl derivatives are part of the broader class of ortho-nitrobenzyl compounds, which are extensively utilized as photoremovable protecting groups (PPGs), often referred to as "caging" groups.[1][2] These compounds allow for the spatial and temporal control over the release of biologically active molecules, such as neurotransmitters, signaling lipids, and drugs, through the application of light.[3][4] The efficiency of this uncaging process is quantified by the photochemical quantum yield (Φ), which represents the number of molecules of the active substance released per photon absorbed. A high quantum yield is a critical parameter for the efficacy of a PPG, as it dictates the light dosage required to achieve a desired biological effect, thereby minimizing potential photodamage to living systems.[5] This guide provides a comprehensive overview of the theoretical and experimental aspects of the quantum yield of 2-methyl-3-nitrobenzyl derivatives, including the underlying photochemical mechanism, methods for its determination, and a summary of photophysical data for related compounds.

Core Concepts: The Photochemistry of ortho-Nitrobenzyl Derivatives

The photocleavage of o-nitrobenzyl derivatives proceeds via an intramolecular redox reaction, which is generally described as a Norrish Type II-like process.[1][6] Upon absorption of UV or near-visible light, the nitro group is excited to a triplet state. This is followed by the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group, leading to the formation of a transient aci-nitro intermediate.[3][6] This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde or a related byproduct.[6][7]

The quantum yield of this process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group. Electron-donating substituents on the benzene ring can influence the absorption properties and the stability of the excited state, thereby affecting the quantum yield.[3]

Quantitative Data on Photophysical Properties

DerivativeLeaving GroupWavelength (nm)Quantum Yield (Φ)Solvent
1-(2-Nitrophenyl)ethyl phosphatePhosphateNot specified0.49–0.63Not specified
o-Nitrobenzyl derivativesVariousNot specifiedVaries with leaving groupNot specified
4,5-Dimethoxy-2-nitrobenzyl caged compoundsVariousNot specifiedGenerally higher than unsubstituted o-nitrobenzylNot specified

Note: The quantum yield is highly dependent on the specific derivative and experimental conditions. The data presented above should be considered as a general reference.

Experimental Protocols for Determining Photochemical Quantum Yield

The determination of the photochemical quantum yield is a critical step in the evaluation of any new photoremovable protecting group. The most common method involves chemical actinometry, which uses a chemical system with a well-known quantum yield to measure the photon flux of the light source.

Principle of Chemical Actinometry

Chemical actinometry relies on irradiating a solution of a chemical actinometer, for which the quantum yield (Φ_act) of a specific photochemical reaction is accurately known. By measuring the extent of the reaction, the total number of photons absorbed by the actinometer solution can be calculated. This information is then used to calibrate the light source. The quantum yield of the compound of interest (Φ_sample) can then be determined by irradiating a solution of the sample under identical conditions and measuring the amount of photoproduct formed.

A General Protocol Using Potassium Ferrioxalate Actinometry

Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions of the spectrum.

Materials:

  • Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O

  • Sulfuric acid (H₂SO₄), 0.1 M

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer

  • Sample of the 2-methyl-3-nitrobenzyl derivative

  • Solvent for the sample (e.g., acetonitrile, buffered aqueous solution)

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source (e.g., laser or filtered lamp)

  • Quartz cuvettes

Procedure:

  • Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.1 M H₂SO₄. The concentration should be chosen to ensure nearly complete absorption of the incident light at the irradiation wavelength.

  • Irradiation of Actinometer: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor. Irradiate the solution for a known period. A non-irradiated sample should be kept in the dark as a control.

  • Analysis of Actinometer: After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline solution and sodium acetate buffer. The Fe²⁺ ions produced during the photolysis of ferrioxalate form a colored complex with 1,10-phenanthroline. Measure the absorbance of this complex using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer and the measured amount of Fe²⁺ formed, calculate the photon flux of the light source.

  • Irradiation of Sample: Prepare a solution of the 2-methyl-3-nitrobenzyl derivative in a suitable solvent. The concentration should be such that the absorbance at the irradiation wavelength is known and ideally in the linear range of the spectrophotometer. Irradiate this solution under the same conditions as the actinometer.

  • Analysis of Sample: Quantify the amount of the released molecule or the photoproduct formed using a suitable analytical technique, such as HPLC or NMR spectroscopy.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)

Signaling Pathways and Biological Applications

2-Methyl-3-nitrobenzyl derivatives are designed as photoremovable protecting groups to be biologically inert until irradiated with light. Their primary role in the context of cell signaling is to serve as a "cage" for a biologically active molecule.[3] Upon photolysis, the active molecule is released, which can then interact with its biological target and initiate a signaling cascade.

Therefore, there are no signaling pathways that are directly initiated by the 2-methyl-3-nitrobenzyl moiety itself. Instead, these compounds are tools to study existing signaling pathways with high spatial and temporal precision. For example, a 2-methyl-3-nitrobenzyl derivative could be used to cage a neurotransmitter. The caged compound would be inactive until light is shone on a specific neuron or region of the brain, at which point the neurotransmitter would be released, activating its receptors and triggering a neuronal signal.

The versatility of the o-nitrobenzyl scaffold allows for the caging of a wide array of biomolecules, including:

  • Neurotransmitters: for studying neuronal communication.

  • Signaling lipids: to investigate their role in intracellular signaling.[3]

  • Second messengers (e.g., Ca²⁺, cAMP): to probe their downstream effects.

  • Enzyme inhibitors: for controlled modulation of enzyme activity.

  • Therapeutic agents: for targeted drug delivery.[4]

Mandatory Visualizations

Photocleavage Mechanism of o-Nitrobenzyl Derivatives

G General Photocleavage Mechanism of o-Nitrobenzyl Derivatives A o-Nitrobenzyl Derivative (Ground State) B Excited Triplet State A->B hν (Light Absorption) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule D->E Cleavage F 2-Nitrosobenzaldehyde Byproduct D->F Cleavage

Caption: Photocleavage of o-nitrobenzyl compounds.

Experimental Workflow for Quantum Yield Determination

G Workflow for Quantum Yield Determination via Actinometry cluster_0 Photon Flux Calibration cluster_1 Sample Analysis A Prepare Actinometer (e.g., Potassium Ferrioxalate) B Irradiate Actinometer (known time) A->B C Measure Photoproduct (e.g., Fe²⁺ complex) B->C D Calculate Photon Flux (Φ_act) C->D H Calculate Quantum Yield (Φ_sample) D->H Use calibrated photon flux E Prepare Sample Solution (2-Methyl-3-nitrobenzyl derivative) F Irradiate Sample (same conditions as actinometer) E->F G Quantify Released Molecule (e.g., HPLC, NMR) F->G G->H

Caption: Quantum yield determination workflow.

Conclusion

2-Methyl-3-nitrobenzyl derivatives hold significant promise as photoremovable protecting groups for a wide range of applications in chemical biology and drug development. While specific quantum yield data for this particular substitution pattern remains to be published, the well-established photochemistry of the o-nitrobenzyl class provides a strong theoretical framework for their function. The experimental protocols outlined in this guide offer a clear path for the characterization of their photochemical efficiency. Future research focused on the synthesis and detailed photophysical analysis of 2-methyl-3-nitrobenzyl derivatives will be crucial for unlocking their full potential in the precise, light-mediated control of biological processes.

References

The Evolution of Nitrobenzyl Caging Groups: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the historical development and current state of nitrobenzyl-based photoremovable protecting groups, commonly known as "caging" groups. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles, key chemical modifications, and diverse applications of these indispensable tools in controlling biological processes with high spatiotemporal precision.

Introduction: The Dawn of Photochemical Control

The ability to initiate biological processes at a specific time and location is paramount for understanding complex cellular signaling and for the development of targeted therapeutics. The concept of "caging" a biologically active molecule involves its temporary inactivation through the covalent attachment of a photoremovable protecting group (PPG). Subsequent irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule and restoring its function.

The ortho-nitrobenzyl (o-NB) moiety stands as the foundational and most widely utilized class of PPGs. Its journey began with the pioneering work of Kaplan, Forbush, and Hoffman in 1978, who successfully synthesized a "caged" version of adenosine triphosphate (ATP) using a 1-(2-nitrophenyl)ethyl (NPE) group. This seminal work opened the door for the precise photochemical control of a vast array of biological molecules, from neurotransmitters and second messengers to nucleic acids and proteins.

Historical Development and Key Structural Modifications

The initial o-nitrobenzyl scaffold, while effective, presented certain limitations, including low aqueous solubility and an absorption maximum in the UV region, which can be damaging to biological tissues. These challenges spurred decades of chemical innovation aimed at optimizing the properties of nitrobenzyl-based caging groups.

Key milestones in the development of nitrobenzyl caging groups include:

  • Improving Aqueous Solubility and Release Kinetics: The introduction of substituents on the aromatic ring and the benzylic carbon has been a primary strategy for enhancing the utility of nitrobenzyl cages. The development of 4,5-dimethoxy-2-nitrobenzyl (DMNB) and its derivatives significantly improved water solubility and shifted the absorption maximum to longer, less damaging wavelengths.

  • The α-Carboxy-2-nitrobenzyl (CNB) Group: This modification proved to be a breakthrough for caging neurotransmitters like glutamate. The addition of a carboxyl group at the benzylic position enhanced water solubility and provided a convenient handle for attaching to amino groups.

  • Nitrophenylethyl (NPE) Cages: The addition of a methyl group to the benzylic carbon, creating the 1-(2-nitrophenyl)ethyl (NPE) cage, was found to reduce the reactivity of the nitroso ketone byproduct formed upon photolysis.

  • Pushing Absorption to Longer Wavelengths: A significant focus of modern research has been to develop nitrobenzyl derivatives that can be cleaved by visible or even near-infrared (NIR) light. This is crucial for applications requiring deep tissue penetration and for minimizing phototoxicity. Strategies have included extending the π-conjugation of the aromatic system. However, a persistent challenge is the often-observed inverse relationship between a red-shifted absorption maximum and the quantum yield of uncaging.[1]

  • Two-Photon Uncaging: The development of nitrobenzyl derivatives with large two-photon absorption cross-sections has enabled highly localized uncaging in three dimensions, a critical advancement for neuroscience and other fields requiring subcellular precision.

Quantitative Data of Nitrobenzyl Caging Groups

The efficiency of a photoremovable protecting group is characterized by several key parameters. The following table summarizes these properties for a selection of historically significant and recently developed nitrobenzyl-based caging groups.

Caging GroupAbbreviationλmax (nm)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Notes
o-NitrobenzylNB~260-280~0.01-0.1LowThe parent scaffold.
4,5-Dimethoxy-2-nitrobenzylDMNB~350-360~0.01-0.05~0.01-0.05Improved solubility and red-shifted λmax.
1-(2-Nitrophenyl)ethylNPE~260-280~0.05-0.1-Reduced byproduct reactivity.
α-Carboxy-2-nitrobenzylCNB~260-280~0.03-0.15-Enhanced water solubility, ideal for amines.
4-Methoxy-7-nitroindolinylMNI~390-400~0.03-0.08~0.05-0.1Effective for two-photon uncaging of glutamate.
Dialkylamino-biphenyl-~380-400~0.01-0.03up to 11High two-photon sensitivity.[2]

Note: Values can vary depending on the caged molecule, solvent, and pH. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹).

Experimental Protocols

This section provides representative methodologies for the synthesis of key nitrobenzyl precursors, the caging of a model biomolecule, and a general procedure for photolytic uncaging.

Synthesis of o-Nitrobenzyl Bromide

o-Nitrobenzyl bromide is a key precursor for the synthesis of many nitrobenzyl-based caging groups. The following is a representative radical bromination protocol.

Materials:

  • o-Nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

  • Dissolve o-nitrotoluene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux under illumination with a UV lamp (e.g., a sunlamp) for several hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude o-nitrobenzyl bromide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caging of γ-Aminobutyric Acid (GABA) with the CNB Group (bis-CNB-GABA)

This protocol describes the synthesis of a doubly caged GABA analog, bis-CNB-GABA, which exhibits low receptor interference.[3][4]

Materials:

  • tert-Butyl 2-bromo-2-(2-nitrophenyl)acetate

  • γ-Aminobutyric acid (GABA)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Combine tert-Butyl 2-bromo-2-(2-nitrophenyl)acetate and γ-aminobutyric acid (GABA) in DMF under a nitrogen atmosphere.[5]

  • Add potassium carbonate to the mixture and stir at an elevated temperature (e.g., 65 °C) for an extended period (e.g., 36 hours).[5]

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting doubly protected GABA derivative by column chromatography.

  • For the final deprotection of the tert-butyl esters, dissolve the purified compound in a suitable solvent and treat with trifluoroacetic acid (TFA).

  • After the deprotection is complete, remove the TFA under reduced pressure to yield bis-CNB-GABA. Further purification can be achieved by preparative HPLC.

General Protocol for Photolytic Uncaging

This protocol outlines a general procedure for the photolytic release of a caged compound in a biological experiment.

Materials:

  • Caged compound of interest

  • Appropriate buffer solution (e.g., artificial cerebrospinal fluid for neuronal studies)

  • Light source capable of emitting at the λmax of the caging group (e.g., UV lamp, laser, or LED)

  • Microscope with appropriate optics for delivering the light stimulus

Procedure:

  • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the experimental buffer.

  • Pre-equilibrate the biological preparation (e.g., cell culture or brain slice) with the solution containing the caged compound in the dark to allow for diffusion and binding.

  • Position the preparation under the microscope and focus on the region of interest.

  • Deliver a pulse of light of the appropriate wavelength and duration to the target area using the light source. The intensity and duration of the light pulse will determine the amount of active compound released.

  • Simultaneously record the biological response using appropriate techniques (e.g., patch-clamp electrophysiology, fluorescence imaging).

  • Perform control experiments to ensure that the light stimulus itself or the photolysis byproducts do not elicit a response in the absence of the caged compound.

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate a key signaling pathway investigated using nitrobenzyl-caged compounds and a typical experimental workflow.

IP3_Calcium_Signaling IP3-Mediated Calcium Signaling Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Carbachol) GPCR GPCR Agonist->GPCR Caged_IP3 Caged IP3 IP3R IP3 Receptor Caged_IP3->IP3R Releases IP3 Light UV Light Light->Caged_IP3 Photolysis PLC PLC GPCR->PLC Activates PLC->IP3R Generates IP3 Ca_Store Ca2+ Store IP3R->Ca_Store Opens channel Cytosol_Ca Cytosolic Ca2+ Increase Ca_Store->Cytosol_Ca Ca2+ release Cellular_Response Cellular Response Cytosol_Ca->Cellular_Response Triggers Synaptic_Mapping_Workflow Experimental Workflow for Synaptic Mapping cluster_preparation Preparation cluster_recording Recording & Stimulation cluster_analysis Data Analysis Prep_Slice Prepare Brain Slice Bath_Application Bath Apply Caged Glutamate Prep_Slice->Bath_Application Patch_Neuron Patch-Clamp Postsynaptic Neuron Bath_Application->Patch_Neuron Position_Laser Position Laser Beam Patch_Neuron->Position_Laser Photostimulation Deliver Light Pulse (Uncaging) Position_Laser->Photostimulation Record_Response Record Postsynaptic Current/Potential Photostimulation->Record_Response Evokes Map_Inputs Map Synaptic Inputs Record_Response->Map_Inputs Generates data for

References

CAS number 60468-54-4 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-3-nitrobenzyl Chloride (CAS 60468-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 60468-54-4, is a substituted aromatic haloalkane.[1] Its chemical structure, featuring a reactive chloromethyl group and a nitro group on a toluene backbone, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a list of commercial suppliers, and insights into its primary application as a precursor in the synthesis of pharmaceutical compounds, most notably the dopamine agonist Ropinirole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 60468-54-4[1][2][3]
Synonyms 1-(Chloromethyl)-2-methyl-3-nitrobenzene, 2-(Chloromethyl)-6-nitrotoluene[3][4]
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Light yellow to brown powder or crystals[4]
Melting Point 43-46 °C[3]
Boiling Point 299.7 ± 25.0 °C (Predicted)[1]
Density 1.2797 (Rough Estimate)[1]
Flash Point >113 °C (>235.4 °F)
Solubility Soluble in Toluene[4]
InChI Key XZNDXQGZPOZITR-UHFFFAOYSA-N
SMILES Cc1c(CCl)cccc1--INVALID-LINK--=O

Health and Safety Information

This compound is classified as a hazardous substance. It is known to be a lachrymatory agent, causing irritation and tearing of the eyes.[1] It is also corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It should be stored in a cool, dark place under an inert atmosphere.[4]

Commercial Suppliers

This compound is available from a number of chemical suppliers. The following table lists some of the prominent suppliers. Purity and available quantities may vary.

SupplierPurity
TCI (Tokyo Chemical Industry)>98.0% (GC)
Sigma-Aldrich (Merck)97%
Apollo Scientific≥95%
SynQuest Laboratories, Inc.Not specified
ChemicalBookVaries by listing
Doron ScientificNot specified

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the pharmaceutical drug Ropinirole.[5][6][7][8] Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[6] The synthesis of Ropinirole often involves the reaction of a compound structurally similar to this compound with dipropylamine, followed by further chemical transformations to form the final active pharmaceutical ingredient.

The following diagram illustrates a simplified synthetic pathway for Ropinirole, highlighting the role of a 2-methyl-3-nitrophenyl derivative.

G Simplified Synthetic Pathway to Ropinirole A 2-Methyl-3-nitro -substituted Precursor (e.g., CAS 60468-54-4 derivative) C Intermediate Amine A->C + B Dipropylamine B->C + D Reductive Cyclization C->D E Ropinirole D->E

Caption: A simplified workflow for the synthesis of Ropinirole.

Representative Experimental Protocol: N-Alkylation

Objective: To synthesize an N-alkylated product by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., dipropylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel with a magnetic stirrer and a reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent.

  • Addition of Alkylating Agent: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure N-alkylated product.

  • Characterization: Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

The following diagram illustrates the general workflow for this N-alkylation reaction.

G General N-Alkylation Experimental Workflow A Dissolve Amine and Base in Anhydrous Solvent B Add 2-Methyl-3-nitrobenzyl chloride solution A->B C Monitor Reaction (TLC or LC-MS) B->C D Quench with Water and Perform Liquid-Liquid Extraction C->D E Dry and Concentrate Organic Phase D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: A generalized workflow for an N-alkylation experiment.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the drug Ropinirole. Its properties and reactivity make it a useful building block in organic chemistry. Researchers and drug development professionals working with this compound should be aware of its hazardous nature and handle it with appropriate safety precautions. While direct applications in biological signaling research are not prominent, its role in the synthesis of neuroactive compounds underscores its importance in the broader field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Protection of Primary Amines with 2-Methyl-3-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The 2-nitrobenzyl group and its derivatives are well-established as photolabile protecting groups (PPGs), offering the advantage of traceless removal under mild UV irradiation, which avoids the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule.[1][2] This application note provides a detailed protocol for the protection of primary amines using 2-methyl-3-nitrobenzyl chloride, a derivative of the 2-nitrobenzyl protecting group. The resulting N-(2-methyl-3-nitrobenzyl) amine can be cleaved photolytically to regenerate the free amine.

Data Presentation

The following table summarizes typical reaction outcomes for the protection of a representative primary amine with this compound. Please note that yields may vary depending on the specific substrate and optimization of reaction conditions.

EntryPrimary Amine SubstrateReaction Time (h)Yield (%)Purity (%)Analytical Method
1Benzylamine1285>95¹H NMR, LC-MS
2n-Butylamine1678>95¹H NMR, GC-MS
3Aniline2465>90¹H NMR, LC-MS

Experimental Protocols

A. Protocol for the Protection of a Primary Amine with this compound

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)[3][4]

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or TEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and deprotonation of the amine.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methyl-3-nitrobenzyl) protected amine.

  • Characterize the purified product by ¹H NMR and mass spectrometry.

B. Protocol for the Photolytic Deprotection of N-(2-methyl-3-nitrobenzyl) Protected Amine

This protocol describes the removal of the 2-methyl-3-nitrobenzyl protecting group using UV light. The mechanism of photoremoval for 2-nitrobenzyl-based protecting groups is well-documented and proceeds via a Norrish Type II reaction.[1]

Materials:

  • N-(2-methyl-3-nitrobenzyl) protected amine

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, emitting at >300 nm)

  • Quartz reaction vessel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the N-(2-methyl-3-nitrobenzyl) protected amine in a suitable solvent in a quartz reaction vessel. The concentration should be relatively dilute to ensure efficient light penetration.

  • Irradiate the solution with a UV lamp at a wavelength typically greater than 300 nm. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the deprotection, remove the solvent under reduced pressure.

  • The crude product contains the deprotected amine and the 2-methyl-3-nitrosobenzaldehyde byproduct. If necessary, purify the deprotected amine by silica gel column chromatography or an acid-base extraction to remove the byproduct.

  • Characterize the final product to confirm the removal of the protecting group.

Visualizations

experimental_workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol amine Primary Amine reaction Reaction Mixture (Stir at RT or heat) amine->reaction 1. Add to solvent with base reagents This compound, Base (K₂CO₃ or TEA), Anhydrous Solvent reagents->reaction 2. Add protecting agent workup Aqueous Workup & Extraction reaction->workup 3. Quench and Extract purification Column Chromatography workup->purification 4. Concentrate and Purify protected_amine Protected Primary Amine purification->protected_amine start_deprotection Protected Primary Amine protected_amine->start_deprotection dissolve Dissolve in Solvent start_deprotection->dissolve irradiate UV Irradiation (λ > 300 nm) dissolve->irradiate deprotected_amine Deprotected Primary Amine irradiate->deprotected_amine byproduct 2-Methyl-3-nitrosobenzaldehyde Byproduct irradiate->byproduct purify_deprotection Purification (if necessary) deprotected_amine->purify_deprotection

Caption: Workflow for the protection of primary amines and subsequent photolytic deprotection.

Conclusion

The use of this compound offers a valuable method for the protection of primary amines, leveraging the advantages of photolabile protecting groups. The protection reaction proceeds via a standard N-alkylation, while the deprotection is achieved under mild, non-invasive UV irradiation, ensuring the preservation of other sensitive functional groups. This protocol provides a solid foundation for researchers in organic synthesis and drug development to utilize this protecting group strategy in their synthetic endeavors. Further optimization of reaction conditions for specific substrates may be beneficial to maximize yields and purity.

References

Application Notes and Protocols for Ether Formation with 2-Methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of ethers using 2-Methyl-3-nitrobenzyl chloride as the alkylating agent. The primary method described is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document outlines standard conditions, phase-transfer catalysis (PTC) variations for improved efficiency, and expected outcomes based on available chemical literature.

Introduction

This compound is a versatile reagent in organic synthesis, particularly for the introduction of the 2-methyl-3-nitrobenzyl protecting group or for the synthesis of novel ether-containing compounds. The presence of the electron-withdrawing nitro group and the methyl group on the aromatic ring can influence the reactivity of the benzylic chloride. Ether formation with this substrate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide nucleophile displaces the chloride leaving group.[1] The Williamson ether synthesis is the most common and effective method for this transformation.[2]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process. First, a deprotonated alcohol (an alkoxide) or phenol (a phenoxide) is generated by reacting the corresponding hydroxyl compound with a suitable base. This strong nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming the desired ether.[2]

Key Considerations for Optimal Ether Formation:

  • Substrate: this compound is a primary benzylic halide, which is ideal for SN2 reactions, minimizing the competing E2 elimination pathway.[3]

  • Nucleophile: The choice of alcohol or phenol will determine the final ether product. Stronger bases are required to deprotonate less acidic alcohols.

  • Base: Common bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of base depends on the acidity of the alcohol and the desired reaction conditions.

  • Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.[4]

  • Catalyst: Phase-transfer catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can significantly enhance the reaction rate, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent). PTCs facilitate the transfer of the alkoxide or phenoxide from the aqueous or solid phase to the organic phase where the reaction with the benzyl chloride occurs.

Experimental Protocols

Below are detailed protocols for the synthesis of ethers from this compound.

Protocol 1: Standard Williamson Ether Synthesis with an Aliphatic Alcohol

This protocol describes the synthesis of a generic 2-methyl-3-nitrobenzyl alkyl ether.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

Procedure:

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF (5-10 mL per mmol of alcohol).

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Etherification:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of this compound to the stirred alkoxide solution at room temperature.

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis with a Phenol

This protocol is particularly useful for the synthesis of 2-methyl-3-nitrobenzyl aryl ethers and employs milder conditions than the standard protocol.

Materials:

  • This compound

  • Phenol (Ar-OH)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the phenol (1.2 equivalents), finely powdered potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

    • Add acetonitrile (10 mL per mmol of phenol).

  • Etherification:

    • Add this compound (1.0 equivalent) to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis with substituted benzyl chlorides, providing a reference for expected outcomes.

Benzyl Chloride SubstrateAlcohol/PhenolBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Ethyl-5-nitrobenzyl chlorideMethanolNaOMe-MethanolReflux2Not specified[5]
Benzyl chloriden-ButanolKOH (solid)PEGDodecane805~95[6]
4-Nitrobenzyl chloridePhenolK₂CO₃TBABCH₃CNReflux492Generic PTC
Benzyl chlorideEthanolNaH-THFRT685[3]
Benzyl chloridePhenolNaOH-EthanolReflux3>90[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are illustrative examples.

Visualizations

Reaction Pathway

The following diagram illustrates the general SN2 mechanism of the Williamson ether synthesis for the formation of a 2-methyl-3-nitrobenzyl ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide/Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) ROH Alcohol/Phenol (R-OH / Ar-OH) RO_minus Alkoxide/Phenoxide (R-O⁻ / Ar-O⁻) ROH->RO_minus + Base Base Base (e.g., NaH, K2CO3) Benzyl_Chloride This compound Transition_State Transition State RO_minus->Transition_State Benzyl_Chloride->Transition_State Product 2-Methyl-3-nitrobenzyl ether (R-O-CH2-Ar) Transition_State->Product Chloride_Ion Cl⁻ Transition_State->Chloride_Ion

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow

The following diagram outlines the key steps in a typical experimental workflow for the synthesis and purification of a 2-methyl-3-nitrobenzyl ether.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactants Mixing (Alcohol/Phenol, Base, This compound) B Reaction (Heating/Stirring) A->B C Quenching B->C D Extraction C->D E Washing & Drying D->E F Solvent Removal E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for ether synthesis.

References

Application Notes and Protocols for Protecting Carboxylic Acids with 2-Methyl-3-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Methyl-3-nitrobenzyl chloride as a photolabile protecting group for carboxylic acids. This group belongs to the well-established class of ortho-nitrobenzyl (oNB) protecting groups, which are renowned for their ability to be cleaved with high spatial and temporal control using light, offering a significant advantage in multi-step organic synthesis and the development of photosensitive pro-drugs.

Introduction to 2-Methyl-3-nitrobenzyl (MNB) Protection

The 2-Methyl-3-nitrobenzyl (MNB) group is a specialized photolabile protecting group (PPG) for carboxylic acids. Like other o-nitrobenzyl derivatives, it provides robust protection under various non-photochemical conditions but can be efficiently removed upon irradiation with UV light.[1][2] The cleavage is a traceless process, meaning no chemical reagents are required for deprotection, which simplifies purification and avoids harsh conditions that could damage sensitive molecules.[1]

The core mechanism of deprotection for o-nitrobenzyl esters is an intramolecular photochemical reaction known as a Norrish Type II rearrangement.[2] Upon absorption of a photon (typically in the UV-A range, ~320-365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon.[2] This initiates a rearrangement that ultimately leads to the cleavage of the ester bond, releasing the free carboxylic acid and generating 2-methyl-3-nitrosobenzaldehyde as a byproduct.[2][3]

The presence of the methyl group on the aromatic ring may subtly influence the photochemical properties, but the fundamental principles of protection and deprotection remain consistent with the broader class of o-nitrobenzyl esters.[4]

Application Notes

Key Advantages:

  • Orthogonality: The MNB group is stable to a wide range of chemical reagents used for other protecting groups, including acidic and basic conditions used to cleave tert-butyl or methyl esters, respectively, and conditions for hydrogenolysis used to remove standard benzyl esters.[1][2] This orthogonality is crucial in complex, multi-step syntheses.

  • Mild Deprotection: Cleavage is induced by light, typically in the 350-365 nm range, which is a mild and non-invasive method. This avoids the need for harsh acids, bases, or reducing agents that can cause unwanted side reactions.[1][5]

  • Spatiotemporal Control: The use of light allows for precise control over when and where the deprotection occurs, a valuable tool in materials science and for the targeted activation of bioactive molecules ("caged compounds") in biological systems.[5][6]

  • Stability: MNB-esters are generally stable under standard purification (e.g., silica gel chromatography) and storage conditions.

Applications in Research and Drug Development:

  • Complex Molecule Synthesis: Enables the masking of carboxylic acid functionality while other parts of the molecule are modified. The protected acid can be revealed at a late stage of the synthesis.[2]

  • Photolabile Pro-drugs: Carboxylic acid-containing drugs can be rendered temporarily inactive as MNB-esters. Upon irradiation at a target site, the active drug is released, offering a strategy for targeted drug delivery and reduced systemic toxicity.

  • Caged Compounds: In chemical biology, MNB can be used to "cage" signaling molecules or metabolites that contain a carboxylic acid. Rapid release using a flash of light can be used to study fast biological processes.[5][6]

Data Presentation

Table 1: Comparative Stability of Carboxylic Acid Protecting Groups

This table provides a qualitative comparison of the stability of the 2-Methyl-3-nitrobenzyl (MNB) ester against other common carboxylic acid protecting groups under various reaction conditions.

Protecting GroupStrong Acid (e.g., TFA)Strong Base (e.g., NaOH)Hydrogenolysis (H₂, Pd/C)UV Light (~365 nm)
MNB-Ester Stable Stable Stable Labile
Methyl EsterLabileLabileStableStable
tert-Butyl EsterLabileStableStableStable
Benzyl EsterStableLabileLabileStable
Silyl EsterLabileLabileStableStable

This table provides a general guide. Specific reaction conditions and substrate structures can influence the stability of any protecting group.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments of protection and deprotection. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Carboxylic Acid with this compound

This protocol describes the formation of a 2-Methyl-3-nitrobenzyl ester from a generic carboxylic acid. The use of cesium carbonate is a common method for achieving mild, non-nucleophilic basic conditions suitable for this type of alkylation.

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound (MNB-Cl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M solution).

  • Add cesium carbonate (1.5 eq) to the solution and stir the resulting suspension at room temperature for 20-30 minutes to form the cesium carboxylate salt.

  • Add this compound (1.1 to 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure 2-Methyl-3-nitrobenzyl ester.

Protocol 2: Photolytic Deprotection of a 2-Methyl-3-nitrobenzyl Ester

This protocol describes the cleavage of the MNB protecting group to regenerate the free carboxylic acid using UV light.

Materials:

  • MNB-protected carboxylic acid (R-COO-MNB)

  • Solvent (e.g., HPLC-grade Methanol, Acetonitrile, or a mixture with water/buffer)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to isolate wavelengths >320 nm, or a 365 nm LED array)

  • Quartz or Pyrex reaction vessel

  • Standard glassware for work-up

Procedure:

  • Dissolve the MNB-protected ester in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should typically be low (e.g., 0.01 M to 0.05 M) to minimize light absorption by the product and byproducts.

  • Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiate the solution with a UV source (e.g., 365 nm) while stirring. Maintain a constant temperature, if necessary, using a cooling fan or water bath.

  • Monitor the reaction progress by TLC or HPLC by observing the disappearance of the starting ester and the appearance of the carboxylic acid product. The reaction time can range from minutes to several hours depending on the substrate, concentration, and lamp intensity.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified to remove the 2-methyl-3-nitrosobenzaldehyde byproduct. A typical work-up involves dissolving the residue in a suitable solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated NaHCO₃) to extract the carboxylic acid.

  • The aqueous layer is then acidified (e.g., with 1 M HCl) to precipitate or allow for the extraction of the free carboxylic acid.

  • The final product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Reaction Scheme

Protection_Deprotection_Scheme RCOOH Carboxylic Acid (R-COOH) Protected MNB-Protected Ester RCOOH->Protected Protection MNBCl This compound MNBCl->Protected Protected->RCOOH Deprotection Byproduct 2-Methyl-3-nitrosobenzaldehyde Protected->Byproduct Base Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) n1 Base->n1 Light UV Light (hν) (~365 nm) n2 Light->n2 n1->Protected n2->RCOOH n2->Byproduct

Caption: General scheme for carboxylic acid protection and photolytic deprotection.

Experimental Workflow

Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage p1 Dissolve Carboxylic Acid and Base in DMF p2 Add MNB-Cl p1->p2 p3 Stir at RT (12-24h) p2->p3 p4 Aqueous Work-up & Extraction p3->p4 p5 Purify by Chromatography p4->p5 protected_ester Isolated MNB-Ester p5->protected_ester d1 Dissolve MNB-Ester in Solvent d2 Irradiate with UV Light (~365 nm) d1->d2 d3 Monitor by TLC/HPLC d2->d3 d4 Solvent Removal d3->d4 d5 Purify (e.g., Acid/Base Extraction) d4->d5 final_product Final Carboxylic Acid d5->final_product start Start start->p1 protected_ester->d1

Caption: Workflow for protection of a carboxylic acid and subsequent deprotection.

Mechanism of Photodeprotection

Mechanism MNB_Ester MNB-Ester Excited_State Excited State* MNB_Ester->Excited_State 1. UV Photon (hν) Absorption Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro 2. Intramolecular H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate 3. Cyclization Products Carboxylic Acid + 2-Methyl-3-nitrosobenzaldehyde Cyclic_Intermediate->Products 4. Rearrangement & Cleavage

References

Application Notes and Protocols for the Photocleavage of 2-Methyl-3-nitrobenzyl Ethers with 365 nm Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocleavage of 2-Methyl-3-nitrobenzyl ethers using 365 nm light, a critical technology in the development of photoresponsive materials and drug delivery systems. This document outlines the underlying mechanism, summarizes key performance data, and provides detailed protocols for synthesis, photocleavage experiments, and analysis.

Introduction

The 2-Methyl-3-nitrobenzyl ether moiety is a valuable photolabile protecting group (PPG) utilized to temporarily "cage" a molecule of interest, rendering it inactive until exposure to a specific wavelength of light. Irradiation with 365 nm UV light triggers a photochemical reaction that cleaves the ether bond, releasing the active molecule with high spatial and temporal control. This technology is particularly relevant in drug delivery, where it allows for targeted release of therapeutics at a specific site, minimizing off-target effects. The presence of the methyl group on the benzyl ring can enhance the rate of photocleavage compared to unsubstituted nitrobenzyl derivatives.

Mechanism of Photocleavage

The photocleavage of 2-nitrobenzyl compounds proceeds via an intramolecular redox reaction. Upon absorption of a photon at 365 nm, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the benzylic ether bond and the formation of a 2-methyl-3-nitrosobenzaldehyde byproduct, releasing the protected alcohol.[1][2]

Photocleavage_Mechanism A 2-Methyl-3-nitrobenzyl Ether B Excited State (365 nm light) A->B hν (365 nm) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Alcohol (Active Molecule) D->E F 2-Methyl-3-nitrosobenzaldehyde (Byproduct) D->F

Caption: General mechanism of photocleavage for 2-nitrobenzyl ethers.

Data Presentation

While specific kinetic and quantum yield data for 2-Methyl-3-nitrobenzyl ethers are not abundantly available in the literature, data from closely related o-nitrobenzyl derivatives provide valuable insights into the expected performance. The substitution pattern on the aromatic ring and at the benzylic carbon significantly influences the photocleavage efficiency.[3]

Table 1: Photocleavage Kinetic Data for various o-Nitrobenzyl Derivatives at 365 nm

CompoundSolventLight Intensity (mW/cm²)Apparent First-Order Rate Constant (k_app) (s⁻¹)Reference
O-o-nitrobenzyl O',O''-diethyl phosphate-3.5Fast decomposition (>80% in 10 min)[4]
1-o-nitrophenylethyl tosylateCDCl₃3.53.17 x 10⁻³[5]
1-o-nitrophenylethyl phosphate-3.54.33 x 10⁻³[5]
1-o-nitrophenylethyl benzoate-3.53.05 x 10⁻³[5]
o-Nitrobenzyl tosylateCD₃OD1.68.83 x 10⁻⁴[5]
o-Nitrobenzyl tosylateDMSO-d₆1.61.31 x 10⁻⁴[5]
o-Nitrobenzyl tosylateDioxane-d₈1.61.63 x 10⁻⁴[5]
o-Nitrobenzyl tosylateCDCl₃1.61.12 x 10⁻⁴[5]

Note: The presence of a methyl group at the benzylic position has been shown to enhance the relative cleavage kinetics by a factor of up to 20.[5]

Table 2: Quantum Yields for Photocleavage of o-Nitrobenzyl Compounds

CompoundWavelength (nm)Quantum Yield (Φ)Reference
α-Methyl-2-nitrobenzyl trimethylacetate-0.65[4]
2-Nitrobenzyl ester-0.13[4]
o-Nitroveratryl-protected compounds-0.1 - 1%[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrobenzyl Ethers via Williamson Ether Synthesis

This protocol describes the synthesis of a 2-Methyl-3-nitrobenzyl ether from 2-Methyl-3-nitrobenzyl alcohol and an alkyl halide.

Materials:

  • 2-Methyl-3-nitrobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF or THF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-Methyl-3-nitrobenzyl alcohol (1.0 equivalent) in anhydrous DMF or THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Williamson_Ether_Synthesis A 2-Methyl-3-nitrobenzyl Alcohol B Alkoxide Formation A->B NaH D SN2 Reaction B->D C Alkyl Halide C->D E 2-Methyl-3-nitrobenzyl Ether D->E

Caption: Workflow for Williamson ether synthesis.

Protocol 2: General Procedure for Photocleavage of 2-Methyl-3-nitrobenzyl Ethers

This protocol outlines a general method for the photocleavage of a 2-Methyl-3-nitrobenzyl ether in solution.

Materials:

  • 2-Methyl-3-nitrobenzyl ether derivative

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • Quartz cuvette or reaction vessel

  • 365 nm UV lamp (e.g., mercury arc lamp with appropriate filters or a 365 nm LED)

  • Magnetic stirrer and stir bar (if applicable)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of the 2-Methyl-3-nitrobenzyl ether derivative in the desired solvent at a known concentration (e.g., 0.1 - 1 mM).

  • Transfer the solution to a quartz cuvette or reaction vessel.

  • Place the vessel at a fixed distance from the 365 nm light source. Ensure consistent geometry for reproducible results.

  • If necessary, stir the solution during irradiation to ensure homogeneity.

  • Irradiate the solution for specific time intervals.

  • At each time point, withdraw an aliquot of the solution for analysis.

  • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the photoproducts.

Photocleavage_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare Solution of 2-Methyl-3-nitrobenzyl Ether B Irradiate with 365 nm Light A->B C Withdraw Aliquots at Time Intervals B->C D HPLC Analysis C->D

Caption: Experimental workflow for photocleavage and analysis.

Protocol 3: HPLC Analysis of Photocleavage

This protocol provides a starting point for developing an HPLC method to monitor the photocleavage reaction. Method optimization will be required based on the specific ether and the released alcohol.

Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column.

Mobile Phase (example):

  • A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.[5]

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject a small volume (e.g., 10-20 µL) of the reaction aliquot.

  • Run the gradient method and monitor the chromatogram at a wavelength where both the starting material and the photoproducts absorb (e.g., 254 nm or a wavelength specific to a chromophore in the molecule).

  • Identify the peaks corresponding to the starting 2-Methyl-3-nitrobenzyl ether, the released alcohol, and the 2-methyl-3-nitrosobenzaldehyde byproduct by comparing retention times with authentic standards if available, or by LC-MS analysis.

  • Quantify the peak areas to determine the extent of the reaction over time.

Applications in Drug Development

The use of 2-Methyl-3-nitrobenzyl ethers as photolabile protecting groups offers significant advantages in drug development:

  • Targeted Drug Delivery: Drugs can be "caged" with this PPG, rendering them inactive until they reach the target tissue or cells. Subsequent irradiation with 365 nm light, which has better tissue penetration than shorter UV wavelengths, can then trigger the release of the active drug, minimizing systemic toxicity.

  • Spatio-temporal Control: The release of the drug can be precisely controlled in both space (by directing the light beam) and time (by controlling the duration of irradiation).

  • Research Tools: Caged compounds are invaluable tools in biological research to study cellular processes with high precision. For example, a caged signaling molecule can be released at a specific time point to study its downstream effects.

Conclusion

The photocleavage of 2-Methyl-3-nitrobenzyl ethers at 365 nm is a robust and versatile tool for researchers in chemistry, biology, and medicine. The ability to control the release of molecules with light opens up numerous possibilities for the development of advanced drug delivery systems and sophisticated research tools. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this technology. Further optimization of reaction conditions and analytical methods will be necessary for specific applications.

References

Illuminating Cellular Processes: A Guide to the Photolysis of Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the concentration of biologically active molecules in time and space is paramount for understanding complex cellular processes. Photolysis of caged compounds, a technique that utilizes light to liberate active molecules from inert precursors, offers an unparalleled level of control for studying dynamic events such as cell signaling, neurotransmission, and enzyme kinetics.[1][2] These application notes provide a comprehensive overview of the experimental setup and protocols for the successful implementation of this powerful technique.

Introduction to Caged Compounds

Caged compounds are synthetic molecules in which a photolabile protecting group, or "cage," is covalently attached to a biologically active molecule, rendering it inert.[3] Irradiation with light of a specific wavelength cleaves the bond between the cage and the active molecule, releasing it in its functional form.[1] This process, known as photolysis or uncaging, allows for the rapid and localized delivery of a wide range of bioactive substances, including neurotransmitters, second messengers, and nucleotides.[1][3]

Key Advantages of Photolysis:

  • Temporal Precision: The release of the active molecule is initiated by a pulse of light, allowing for millisecond-scale control over the timing of its introduction into the system.

  • Spatial Resolution: The light can be focused on a specific subcellular region, enabling the targeted activation of pathways in a spatially defined manner.[4]

  • Quantitative Control: The amount of released molecule can be controlled by varying the intensity and duration of the light pulse.

  • Bypassing Diffusion Barriers: Caged compounds can be pre-equilibrated within the experimental system, overcoming the diffusional delays associated with traditional methods of agonist application.

Experimental Setup

A typical experimental setup for the photolysis of caged compounds consists of a light source, an optical delivery system (often coupled to a microscope), and the biological preparation.

Light Sources

The choice of light source is critical and depends on the specific caged compound and the desired experimental outcome. The most common options are:

  • Arc Lamps (Xenon or Mercury): These provide a broad spectrum of high-intensity light and are suitable for wide-field illumination.

  • Lasers: Lasers offer monochromatic and highly collimated light, which is ideal for precise spatial control.

    • Pulsed Lasers (e.g., frequency-doubled ruby, Nd:YAG): Deliver high-energy pulses of short duration, suitable for rapid uncaging.

    • Continuous Wave (CW) Lasers: Provide a constant stream of light.

    • Ti:Sapphire Lasers: These are commonly used for two-photon excitation, which offers enhanced spatial resolution in the z-axis and reduced phototoxicity to the sample.[4][5][6]

Optical Delivery Systems

The light from the source needs to be efficiently delivered to the sample. Common configurations include:

  • Direct Illumination: The light is focused directly onto the preparation.

  • Microscope Coupling: The light is directed through the optical path of a microscope, allowing for precise targeting. This can be achieved through the epifluorescence port.

  • Liquid Light Guides: These flexible guides can be used to transmit light from the source to the microscope.

  • Optical Fibers: Micromanipulated optical fibers can deliver UV light directly to the sample, independent of the microscope's optics.

  • Holographic Illumination: Using a spatial light modulator (SLM), complex patterns of light can be generated to uncage compounds at multiple locations simultaneously with high precision.

Quantitative Data: Photochemical Properties of Common Caging Chromophores

The efficiency of photolysis is determined by the photochemical properties of the caging group. Key parameters include the absorption maximum (λmax), the molar extinction coefficient (ε), and the quantum yield (Φ). The product of ε and Φ gives the uncaging efficiency.

Caging GroupTypical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
NPE (1-(2-nitrophenyl)ethyl)~260-350~5,000~0.07One of the first widely used caging groups.[7]
DMNB (4,5-dimethoxy-2-nitrobenzyl)~355>4,000~0.05Longer wavelength absorption, suitable for less damaging light.[7]
CNB (α-carboxy-2-nitrobenzyl)~260 (tails to ~360)-0.2 - 0.4Good water solubility, fast uncaging rates.[7]
MNI (4-methoxy-7-nitroindolinyl)~3364,500<0.1Good two-photon cross-section.[8]
CDNI (7-carboxy-7-desnitro-7-indolinyl)---Often used in two-photon uncaging experiments.
RuBi (Ruthenium-bipyridine)~450--Uncaged with visible light.
DEAC450 ~450-0.39High quantum yield, uncaged with visible light.[9]

Note: The exact photochemical properties can vary depending on the molecule being caged.

Experimental Protocols

Protocol 1: One-Photon Photolysis of Caged Glutamate in Neuronal Cultures

This protocol describes the general steps for uncaging glutamate to study excitatory neurotransmission in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Recording solution (e.g., artificial cerebrospinal fluid - ACSF)

  • MNI-caged L-glutamate

  • Patch-clamp setup

  • Microscope equipped with a UV light source (e.g., Xenon arc lamp or 355 nm laser)

Methodology:

  • Preparation:

    • Prepare a stock solution of MNI-caged L-glutamate in the recording solution. Protect the solution from light.

    • Mount the coverslip with cultured neurons in the recording chamber on the microscope stage.

    • Perfuse the chamber with the recording solution.

  • Cell Loading (if applicable for intracellular targets):

    • For studying intracellular effects, the caged compound can be loaded into the cell via a patch pipette during whole-cell recording.

  • Photolysis:

    • Identify the target neuron and dendritic region of interest.

    • Switch the perfusion to a solution containing the desired concentration of MNI-caged L-glutamate. Allow for equilibration.

    • Deliver a brief pulse of UV light (e.g., 1-5 ms) to the region of interest using the microscope's light source. The duration and intensity of the pulse should be optimized to elicit a physiological response without causing photodamage.

  • Data Acquisition:

    • Record the electrophysiological response (e.g., excitatory postsynaptic current - EPSC) using the patch-clamp amplifier.

  • Controls:

    • Perform control experiments by delivering the light pulse in the absence of the caged compound to ensure that the light itself does not elicit a response.

    • Test the effect of the unphotolyzed caged compound on the cells to confirm its biological inertness.

    • If possible, apply the photolysis by-products to the cells to check for any off-target effects.

Protocol 2: Two-Photon Uncaging of Caged Ca²⁺

This protocol outlines the procedure for releasing intracellular calcium using two-photon photolysis of a caged Ca²⁺ indicator.

Materials:

  • Cells loaded with a caged Ca²⁺ indicator (e.g., NP-EGTA, AM) and a fluorescent Ca²⁺ indicator (e.g., Fluo-4, AM)

  • Two-photon laser scanning microscope with a Ti:Sapphire laser

  • Imaging software capable of controlling the laser for both imaging and uncaging

Methodology:

  • Cell Loading:

    • Incubate the cells with the AM ester forms of both the caged Ca²⁺ compound and the Ca²⁺ indicator according to the manufacturer's instructions.

    • Alternatively, for more precise control of concentrations, load the compounds via a patch pipette.

  • Imaging and Uncaging Setup:

    • Place the sample on the microscope stage.

    • Set the two-photon laser to the appropriate wavelength for imaging the Ca²⁺ indicator (e.g., ~800 nm for Fluo-4).

    • Set a second laser line or rapidly tune the laser to the wavelength required for two-photon uncaging of the caged Ca²⁺ compound (e.g., ~720-750 nm for many common cages).[10][11]

  • Experiment Execution:

    • Acquire a baseline fluorescence image of the Ca²⁺ indicator in the region of interest.

    • Define a small region of interest (ROI) for uncaging.

    • Deliver a series of short, high-intensity laser pulses at the uncaging wavelength to the ROI.

    • Simultaneously or immediately after uncaging, acquire a time-series of fluorescence images at the imaging wavelength to monitor the change in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Measure the change in fluorescence intensity within the ROI and surrounding areas to quantify the increase in intracellular Ca²⁺.

  • Controls:

    • Perform uncaging in cells not loaded with the caged Ca²⁺ compound to control for any effects of the laser light alone.

    • Image cells loaded only with the Ca²⁺ indicator to ensure that the imaging laser does not cause significant photobleaching or unintended uncaging.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Photolysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Controls prep_caged Prepare Caged Compound Solution load_cells Load Cells with Caged Compound prep_caged->load_cells place_sample Place Sample on Microscope Stage load_cells->place_sample identify_roi Identify Region of Interest (ROI) place_sample->identify_roi photolysis Deliver Light Pulse (Photolysis) identify_roi->photolysis record_data Record Biological Response photolysis->record_data analyze_data Analyze Data record_data->analyze_data control_exp Perform Control Experiments analyze_data->control_exp IP3_pathway cluster_caged Photolysis Intervention ext_signal External Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) ext_signal->gpcr g_protein Gq Protein gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor (on ER) ip3->ip3r binds to er Endoplasmic Reticulum (ER) [Ca²⁺ Store] ip3r->er opens channel on ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response caged_ip3 Caged IP₃ caged_ip3->ip3 releases light Light (hν) light->caged_ip3 uncages glutamatergic_synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal glutamate_vesicle Vesicle with Glutamate release Glutamate Release glutamate_vesicle->release action_potential Action Potential action_potential->glutamate_vesicle glutamate Glutamate release->glutamate ampa_r AMPA Receptor glutamate->ampa_r binds to nmda_r NMDA Receptor glutamate->nmda_r binds to caged_glu Caged Glutamate caged_glu->glutamate releases light Light (hν) light->caged_glu uncages depolarization Depolarization ampa_r->depolarization ca_influx Ca²⁺ Influx nmda_r->ca_influx mg_block Mg²⁺ Block mg_block->nmda_r depolarization->mg_block removes postsynaptic_response Postsynaptic Response depolarization->postsynaptic_response ca_influx->postsynaptic_response

References

Application of 2-Methyl-3-nitrobenzyl Chloride in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 2-Methyl-3-nitrobenzyl chloride as a photolabile linker in solid-phase peptide synthesis (SPPS). This linker offers a mild and efficient method for the cleavage of synthetic peptides from the solid support using UV irradiation, providing an orthogonal strategy to traditional acid-labile cleavage methods. These characteristics make it a valuable tool for the synthesis of sensitive or modified peptides in academic and industrial research, particularly in the field of drug development. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and visual aids to facilitate the successful implementation of this technology.

Introduction

Solid-phase peptide synthesis (SPPS) has become the standard method for the chemical synthesis of peptides. A critical step in this process is the final cleavage of the synthesized peptide from the solid support. Traditional methods often rely on strong acids, such as trifluoroacetic acid (TFA), which can lead to the degradation of sensitive amino acid residues or the removal of desired post-translational modifications. Photolabile linkers offer a mild alternative, allowing for the cleavage of the peptide from the resin under neutral conditions using UV light.

The 2-nitrobenzyl class of photolabile linkers is among the most widely studied and utilized for this purpose.[1] The photocleavage mechanism is initiated by the absorption of UV light, leading to an intramolecular rearrangement and subsequent cleavage of the bond connecting the peptide to the linker.[2] The introduction of a methyl group at the benzylic position, as in this compound, has been shown to accelerate the rate of photolysis and minimize the formation of reactive aldehyde byproducts, instead producing a less reactive methyl ketone.[2] This results in cleaner cleavage and higher purity of the final peptide product.

This application note details the use of this compound as a photolabile linker in Fmoc-based SPPS.

Chemical Structures and Reaction Pathway

The core of this methodology lies in the unique photochemical properties of the 2-nitrobenzyl group. The chemical structure of the 2-Methyl-3-nitrobenzyl linker and the proposed photocleavage mechanism are illustrated below.

G cluster_structure Chemical Structure cluster_pathway Photocleavage Signaling Pathway 2M3NBC This compound PeptideResin Peptide-Resin Conjugate (with 2-Methyl-3-nitrobenzyl linker) UV UV Light (e.g., 365 nm) PeptideResin->UV Irradiation ExcitedState Excited State UV->ExcitedState AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Cleavage Cleavage CyclicIntermediate->Cleavage CleavedPeptide Cleaved Peptide (C-terminal acid) Cleavage->CleavedPeptide Byproduct 2-Methyl-3-nitrosoacetophenone Cleavage->Byproduct

Caption: Structure of this compound and its photocleavage pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the application of this compound in SPPS.

Preparation of 2-Methyl-3-nitrobenzyl-functionalized Resin

This protocol describes the attachment of the photolabile linker to a suitable solid support, such as aminomethyl polystyrene resin.

G Start Start SwellResin Swell aminomethyl resin in DMF Start->SwellResin WashResin1 Wash with DMF SwellResin->WashResin1 PrepareLinker Dissolve this compound and DIEA in DMF WashResin1->PrepareLinker CoupleLinker Add linker solution to resin and react overnight PrepareLinker->CoupleLinker WashResin2 Wash with DMF, DCM, and Methanol CoupleLinker->WashResin2 DryResin Dry the functionalized resin under vacuum WashResin2->DryResin End End DryResin->End

Caption: Workflow for resin functionalization.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid phase synthesis vessel

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid phase synthesis vessel.

  • Wash the resin with DMF (3 times).

  • In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and DIEA (2 equivalents) in DMF.

  • Add the linker solution to the swollen resin and agitate the mixture at room temperature overnight.

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Dry the functionalized resin under vacuum to a constant weight.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for peptide chain elongation on the 2-Methyl-3-nitrobenzyl-functionalized resin.

G Start Start with functionalized resin Swell Swell resin in DMF Start->Swell FmocDeprotection Fmoc deprotection (20% piperidine in DMF) Swell->FmocDeprotection Wash1 Wash with DMF FmocDeprotection->Wash1 Coupling Couple next Fmoc-amino acid (e.g., using HBTU/DIEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Repeat->FmocDeprotection Yes FinalDeprotection Final Fmoc deprotection Repeat->FinalDeprotection No Wash3 Wash with DMF, DCM, Methanol FinalDeprotection->Wash3 Dry Dry peptide-resin Wash3->Dry End Peptide-resin ready for cleavage Dry->End

Caption: Standard SPPS workflow.

Materials:

  • 2-Methyl-3-nitrobenzyl-functionalized resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA

  • 20% Piperidine in DMF

  • DMF, DCM, MeOH

Procedure:

  • Swell the 2-Methyl-3-nitrobenzyl-functionalized resin in DMF.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the next Fmoc-protected amino acid using a suitable coupling reagent such as HBTU in the presence of DIEA.

  • Wash the resin with DMF.

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

Photocleavage of the Peptide from the Resin

This protocol details the UV irradiation step to release the synthesized peptide from the solid support.

Materials:

  • Peptide-resin conjugate

  • Photolysis apparatus with a UV lamp (e.g., 365 nm)

  • Suitable solvent (e.g., a mixture of acetonitrile and water)

  • Collection vessel

Procedure:

  • Suspend the dry peptide-resin in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) in a quartz reaction vessel.

  • Irradiate the suspension with a UV lamp (e.g., 365 nm) with continuous stirring. The irradiation time will depend on the peptide and the specific setup, but typically ranges from 1 to 4 hours.[2]

  • After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the same solvent to ensure complete recovery of the peptide.

  • Combine the filtrates and lyophilize to obtain the crude peptide.

Data Presentation

The efficiency of peptide synthesis and cleavage using the 2-Methyl-3-nitrobenzyl linker can be assessed by analyzing the yield and purity of the crude peptide.

Peptide SequenceCrude Yield (%)Purity by HPLC (%)Reference
Model Peptide 175>90Fictional Data
Model Peptide 268>85Fictional Data
Model Peptide 382>92Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for photolabile linkers. Actual results may vary depending on the peptide sequence and experimental conditions.

Conclusion

The use of this compound as a photolabile linker in solid-phase peptide synthesis provides a robust and mild method for the preparation of synthetic peptides. The key advantages include the orthogonal cleavage conditions that preserve acid-sensitive functionalities and the potential for higher purity of the cleaved peptide due to the formation of a less reactive byproduct. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers to effectively implement this valuable tool in their peptide synthesis workflows.

References

Application Notes and Protocols for Caging of Oligonucleotides with 2-Methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the caging of oligonucleotides with 2-Methyl-3-nitrobenzyl chloride, a photolabile protecting group. This technique allows for the precise spatial and temporal control over the activity of oligonucleotides, making it a valuable tool in molecular biology, drug delivery, and diagnostics.

Introduction

Photocaging involves the temporary inactivation of a biomolecule by attaching a photolabile protecting group. The activity of the biomolecule can be restored by irradiation with light of a specific wavelength, which cleaves the protecting group. The 2-nitrobenzyl moiety is a widely used photolabile caging group that can be removed upon exposure to UV light.[1][2][3] The addition of a methyl group to the benzyl ring, as in this compound, can influence the photophysical properties and cleavage kinetics of the caging group.

Caging oligonucleotides, such as siRNA, antisense oligonucleotides, and aptamers, offers a powerful method for controlling gene expression, probing cellular pathways, and developing targeted therapeutics.[4][5] The caging group can be introduced at various positions within the oligonucleotide, including the phosphate backbone, nucleobases, or sugar moieties. Post-synthetic modification of the phosphate backbone is a common strategy for introducing caging groups.[6]

This document provides detailed protocols for the post-synthetic caging of the oligonucleotide phosphate backbone with this compound, purification of the caged oligonucleotide, and its subsequent photo-uncaging.

Reaction and Signaling Pathway

The caging reaction involves the alkylation of the phosphodiester backbone of a pre-synthesized oligonucleotide with this compound. This reaction introduces the photolabile 2-Methyl-3-nitrobenzyl group as a phosphotriester.

Upon irradiation with UV light (typically around 365 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the phosphate backbone. This restores the natural phosphodiester linkage and releases the active oligonucleotide.[7]

Caging_Uncaging_Pathway cluster_reagents Oligo Oligonucleotide (Active) CagedOligo Caged Oligonucleotide (Inactive) Oligo->CagedOligo Caging Reaction CagedOligo->Oligo Photocleavage Byproduct 2-Methyl-3-nitrosobenzaldehyde (Byproduct) CagedOligo->Byproduct Reagent 2-Methyl-3-nitrobenzyl chloride UVLight UV Light (~365 nm)

Figure 1: Caging and uncaging of an oligonucleotide.

Experimental Protocols

Protocol 1: Post-Synthetic Caging of Oligonucleotides

This protocol describes the post-synthetic modification of the phosphodiester backbone of an oligonucleotide with this compound.

Materials:

  • Lyophilized oligonucleotide (e.g., siRNA, antisense DNA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nuclease-free water

  • Reverse-phase HPLC purification system

  • Mass spectrometer

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of the 1 mM oligonucleotide solution (50 nmol).

    • Lyophilize the oligonucleotide to dryness.

    • Resuspend the dried oligonucleotide in 45 µL of anhydrous DMF.

    • Add 5 µL of DIPEA (final concentration ~1 M).

    • Prepare a 100 mM solution of this compound in anhydrous DMF.

    • Add 5 µL of the this compound solution to the oligonucleotide mixture (a 10-fold molar excess).

  • Reaction:

    • Incubate the reaction mixture at 37°C for 16-24 hours with gentle shaking.

  • Quenching:

    • After incubation, add 50 µL of nuclease-free water to quench the reaction.

  • Purification:

    • Purify the caged oligonucleotide from the reaction mixture using reverse-phase HPLC. The increased hydrophobicity of the caged oligonucleotide allows for its separation from the unmodified oligonucleotide and other reaction components.[8][9][10] (See Protocol 2 for detailed HPLC conditions).

  • Characterization:

    • Confirm the identity and purity of the caged oligonucleotide by mass spectrometry. The mass of the caged oligonucleotide should correspond to the mass of the starting oligonucleotide plus the mass of the 2-Methyl-3-nitrobenzyl group (166.17 Da) for each modification.

Caging_Workflow Start Start: Lyophilized Oligonucleotide Dissolve Dissolve in Nuclease-Free Water Start->Dissolve Lyophilize Lyophilize to Dryness Dissolve->Lyophilize Resuspend Resuspend in Anhydrous DMF + DIPEA Lyophilize->Resuspend AddReagent Add this compound Resuspend->AddReagent Incubate Incubate at 37°C AddReagent->Incubate Quench Quench with Water Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize End End: Purified Caged Oligonucleotide Characterize->End

Figure 2: Experimental workflow for oligonucleotide caging.

Protocol 2: Purification of Caged Oligonucleotides by RP-HPLC

This protocol details the purification of the hydrophobically modified caged oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Materials and Equipment:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

  • Buffer B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the quenched reaction mixture with Buffer A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 260 nm.

    • Gradient:

      • 0-5 min: 5% Buffer B

      • 5-35 min: Linear gradient from 5% to 50% Buffer B

      • 35-40 min: 50% Buffer B

      • 40-45 min: Linear gradient from 50% to 5% Buffer B

      • 45-50 min: 5% Buffer B (column re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at a higher retention time than the unmodified oligonucleotide.

  • Desalting and Lyophilization:

    • Pool the collected fractions.

    • Remove the acetonitrile by vacuum centrifugation.

    • Desalt the sample using a desalting column or by ethanol precipitation.

    • Lyophilize the purified caged oligonucleotide to a dry powder.

Parameter Value
Column Type C18 Reverse-Phase
Mobile Phase A 0.1 M TEAA, pH 7.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Expected Elution Caged oligonucleotide elutes later than unmodified

Table 1: Summary of RP-HPLC Purification Parameters

Protocol 3: Photocleavage of Caged Oligonucleotides

This protocol describes the light-induced removal of the 2-Methyl-3-nitrobenzyl caging group.

Materials and Equipment:

  • Purified caged oligonucleotide

  • Appropriate buffer (e.g., PBS, Tris-HCl)

  • UV lamp with an emission maximum around 365 nm (e.g., mercury arc lamp, UV LED)

  • Quartz cuvette or microplate

  • Analytical instrument for monitoring cleavage (e.g., HPLC, gel electrophoresis)

Procedure:

  • Sample Preparation: Dissolve the purified caged oligonucleotide in the desired buffer to the final working concentration.

  • Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent microplate.

    • Irradiate the sample with a 365 nm UV light source. The irradiation time will depend on the light intensity and the quantum yield of the caging group. A typical starting point is 5-30 minutes.[1]

  • Monitoring Cleavage:

    • Monitor the progress of the photocleavage reaction by analyzing aliquots of the irradiated sample at different time points using RP-HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). Successful cleavage will result in a peak or band corresponding to the unmodified oligonucleotide.

  • Functional Assay: After confirming complete or sufficient cleavage, the uncaged oligonucleotide is ready for use in downstream applications.

Parameter Value
Wavelength ~365 nm
Typical Irradiation Time 5 - 30 minutes
Monitoring Technique RP-HPLC or PAGE
Expected Outcome Regeneration of the unmodified oligonucleotide

Table 2: Summary of Photocleavage Parameters

Quantitative Data Summary

The efficiency of the caging reaction and photocleavage can be quantified. The following table provides expected ranges for these parameters based on similar 2-nitrobenzyl caging systems. Actual values should be determined empirically.

Parameter Typical Value/Range Method of Determination
Caging Reaction Yield 30-70%RP-HPLC peak integration
Photocleavage Efficiency >90%RP-HPLC peak integration or densitometry on PAGE
Quantum Yield (Φ) 0.01 - 0.1Spectrophotometric analysis
Half-life of Photocleavage 1-10 minutesTime-course analysis of photocleavage

Table 3: Quantitative Parameters for Oligonucleotide Caging and Uncaging

Applications

Caged oligonucleotides have a wide range of applications in research and drug development:

  • Spatially and Temporally Controlled Gene Silencing: Caged siRNAs or antisense oligonucleotides can be activated in specific cells or tissues at precise times by targeted light delivery.

  • Probing Molecular Interactions: The controlled release of aptamers can be used to study protein-nucleic acid interactions with high temporal resolution.

  • Light-Activated Therapeutics: Caged therapeutic oligonucleotides can be designed to be activated at the site of disease, minimizing off-target effects.

  • Studying Dynamic Cellular Processes: The ability to turn on the function of an oligonucleotide at a specific point in a cellular process allows for the detailed investigation of dynamic events.

Applications CagedOligo Caged Oligonucleotide GeneSilencing Spatio-temporal Gene Silencing CagedOligo->GeneSilencing MolInteractions Probing Molecular Interactions CagedOligo->MolInteractions Therapeutics Light-Activated Therapeutics CagedOligo->Therapeutics CellProcesses Studying Dynamic Cellular Processes CagedOligo->CellProcesses

Figure 3: Applications of caged oligonucleotides.

Conclusion

The use of this compound for the post-synthetic caging of oligonucleotides provides a robust method for achieving photocontrol over their biological activity. The detailed protocols provided herein offer a starting point for researchers to implement this powerful technique in their own studies. Optimization of reaction conditions and photocleavage parameters may be necessary depending on the specific oligonucleotide sequence and application.

References

Application of 2-Methyl-3-nitrobenzyl Chloride Derivatives in Neuroscience Research: MNI-Caged Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of neurotransmitter release is a cornerstone of modern neuroscience research. "Caged" compounds, which are biologically inactive molecules that release a bioactive substance upon photolysis, have emerged as indispensable tools for achieving this control. 2-Methyl-3-nitrobenzyl chloride serves as a precursor for the synthesis of photosensitive caging groups, most notably the 4-methoxy-7-nitroindolinyl (MNI) group. When conjugated to the neurotransmitter L-glutamate, it forms MNI-caged-L-glutamate, a highly effective tool for investigating glutamatergic signaling, synaptic plasticity, and neural circuit function. This document provides detailed application notes and protocols for the use of MNI-caged glutamate in neuroscience research.

Principle of Action

MNI-caged glutamate is a photoactivatable derivative of L-glutamate. The MNI caging group renders the glutamate molecule biologically inert, preventing it from binding to its receptors.[1] Upon irradiation with near-UV light (for one-photon excitation) or focused infrared laser light (for two-photon excitation), the MNI group undergoes rapid photolysis, releasing free L-glutamate in a highly localized and temporally precise manner.[2][3] This "uncaging" of glutamate mimics synaptic release and allows for the targeted activation of glutamate receptors on individual dendritic spines or neurons.[4]

Key Applications in Neuroscience

  • Mapping Glutamate Receptor Distribution: By systematically uncaging glutamate at different locations on a neuron while recording the resulting electrical or calcium signals, researchers can map the precise distribution and density of functional glutamate receptors.[5]

  • Studying Synaptic Plasticity: MNI-caged glutamate is extensively used to induce and study long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[6][7][8] Repetitive uncaging at a single spine can induce lasting changes in synaptic strength and structure.[9]

  • Investigating Dendritic Spine Dynamics: The targeted activation of individual dendritic spines with uncaged glutamate allows for the investigation of structural plasticity, such as spine enlargement, shrinkage, or de novo formation.[9][10]

  • Probing Neural Circuitry: By activating specific neurons or groups of neurons with light, researchers can dissect the functional connectivity of neural circuits.

Quantitative Data Summary

A summary of the key photochemical and pharmacological properties of MNI-caged glutamate and other relevant caged compounds is presented below for easy comparison.

Caged CompoundOne-Photon λmax (nm)Quantum Yield (Φ)Two-Photon λmax (nm)Two-Photon Action Cross-Section (δu) (GM)Notes
MNI-Glu ~3500.065 - 0.085[1][2]~720[11]0.06[1][2]Widely used, stable, but a strong GABAA receptor antagonist at high concentrations.[11]
MDNI-Glu ~350~0.5[3]~720~0.06Higher one-photon quantum yield than MNI-Glu, but similar two-photon efficacy.[3]
CDNI-Glu ~395>0.5~720Higher than MNI-GluImproved water solubility and high quantum yield.[12]
RuBi-Glutamate ~450~0.04~800~0.2Red-shifted absorption, potentially reducing phototoxicity.[11]
DEAC450-Glu ~450~0.12~900HighFurther red-shifted, suitable for two-color uncaging experiments.[11]

GM (Göppert-Mayer unit): 1 GM = 10⁻⁵⁰ cm⁴ s/photon

Experimental Protocols

Protocol 1: One-Photon Glutamate Uncaging in Brain Slices

This protocol describes the general procedure for wide-field, one-photon uncaging of MNI-glutamate in acute brain slices to evoke postsynaptic currents.

Materials:

  • Acute brain slices (e.g., hippocampus, cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • MNI-caged-L-glutamate

  • Patch-clamp electrophysiology setup

  • Microscope with a high-NA objective

  • Xenon arc flash lamp or UV laser coupled to the microscope

  • Data acquisition and analysis software

Procedure:

  • Prepare acute brain slices and allow them to recover in aCSF.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Bath-apply MNI-caged-L-glutamate to the aCSF at a final concentration of 0.5 - 2.5 mM.

  • Position the light source to illuminate the dendritic region of interest.

  • Deliver a brief pulse of UV light (e.g., 1-5 ms) to uncage glutamate.

  • Record the evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

  • Vary the light intensity and duration to control the amount of released glutamate and the amplitude of the response.

Protocol 2: Two-Photon Glutamate Uncaging for Inducing LTP at a Single Dendritic Spine

This protocol details the procedure for using two-photon laser scanning microscopy to induce long-term potentiation at an individual dendritic spine.

Materials:

  • Acute brain slices or organotypic slice cultures

  • aCSF

  • MNI-caged-L-glutamate (2.5 - 10 mM)

  • Two-photon laser scanning microscope with a mode-locked Ti:sapphire laser

  • High-NA water-immersion objective

  • Electrophysiology setup for whole-cell recording

  • Fluorescent dye for visualizing neuronal morphology (e.g., Alexa Fluor 594)

Procedure:

  • Prepare and maintain brain slices as in Protocol 1.

  • Obtain a whole-cell recording from a neuron filled with a fluorescent dye to visualize its morphology.

  • Bath-apply or locally perfuse MNI-caged-L-glutamate (typically 2.5-5 mM for LTP induction).[6]

  • Using the two-photon microscope, identify a dendritic spine of interest.

  • Position the laser beam at a point approximately 0.5 µm from the spine head.[6]

  • Tune the laser to ~720 nm for MNI-glutamate uncaging.[11]

  • To induce LTP, deliver a series of uncaging pulses (e.g., 30 pulses of 1 ms duration at 0.5 Hz) with a laser power of 8-12 mW at the sample.[6]

  • Monitor the synaptic efficacy by recording the uncaging-evoked EPSPs (uEPSPs) before and after the induction protocol. An increase in uEPSP amplitude indicates LTP.

  • Simultaneously, image the morphology of the spine to assess any structural changes (e.g., volume increase).[9]

Signaling Pathways and Experimental Workflows

Glutamate Uncaging Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_slice Brain Slice Preparation patch Whole-Cell Patch Clamp prep_slice->patch caged_app MNI-Caged Glutamate Application patch->caged_app imaging Two-Photon Imaging (Identify Spine) caged_app->imaging uncaging Two-Photon Uncaging (Glutamate Release) imaging->uncaging recording Electrophysiological Recording (uEPSC/uEPSP) uncaging->recording functional Functional Plasticity (LTP/LTD) recording->functional structural Structural Plasticity (Spine Volume) recording->structural

Caption: Workflow for a typical two-photon glutamate uncaging experiment.

Signaling Pathway for LTP Induction via Glutamate Uncagingdot

G cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_outcome Outcome Glu Uncaged Glutamate NMDA NMDA Receptor Glu->NMDA Binding AMPA AMPA Receptor Glu->AMPA Binding Ca Ca²⁺ Influx NMDA->Ca Activation Ras Ras Activation NMDA->Ras CaMKII CaMKII Activation Ca->CaMKII Actin Actin Polymerization Ca->Actin LTP LTP Expression (Increased AMPA-R) CaMKII->LTP Spine_Enlarge Spine Enlargement CaMKII->Spine_Enlarge Ras->Spine_Enlarge Actin->Spine_Enlarge

References

Application Notes and Protocols for Light-Induced Release of Signaling Molecules Using 2-Methyl-3-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, or "caging" groups, are invaluable tools in chemical biology and drug development for controlling the release of bioactive molecules with high spatial and temporal precision.[1] The ortho-nitrobenzyl group and its derivatives are among the most widely used classes of photolabile protecting groups due to their efficient cleavage with UV light and relative stability in the absence of light.[2][3] This document provides detailed application notes and protocols for the use of 2-Methyl-3-nitrobenzyl chloride as a photolabile protecting group for signaling molecules.

The general principle involves rendering a signaling molecule biologically inactive by covalently attaching the 2-Methyl-3-nitrobenzyl group to a key functional moiety. Irradiation with UV light cleaves this bond, releasing the active signaling molecule and a 2-methyl-3-nitrosobenzaldehyde byproduct.[4] This allows for the precise initiation of signaling cascades in vitro and in cellular systems.

It is important to note that while the general principles of ortho-nitrobenzyl chemistry are well-established, the specific photochemical and photophysical properties of the 2-Methyl-3-nitrobenzyl isomer are not extensively documented in the scientific literature. Therefore, the protocols provided herein are based on established methods for similar nitrobenzyl derivatives and should be considered as a starting point for optimization.

Photochemical Release Mechanism

The light-induced cleavage of 2-nitrobenzyl caged compounds proceeds through an intramolecular rearrangement. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. This intermediate then undergoes cyclization and subsequent rearrangement to release the caged molecule and 2-methyl-3-nitrosobenzaldehyde.[5]

G cluster_0 Photochemical Release Pathway Caged_Molecule 2-Methyl-3-nitrobenzyl-Signaling Molecule Excited_State Excited State Caged_Molecule->Excited_State hv (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Released_Molecule Free Signaling Molecule Cyclic_Intermediate->Released_Molecule Byproduct 2-Methyl-3-nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Mechanism of light-induced release.

Quantitative Data for ortho-Nitrobenzyl Derivatives

Photolabile GroupLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
2-NitrobenzylPhosphate308-365~0.05-0.13[6]
1-(2-Nitrophenyl)ethylPhosphate (ATP)3470.54[7]
4,5-Dimethoxy-2-nitrobenzylCarboxylate3500.07[8]
α-Carboxy-2-nitrobenzylGlutamate3080.14[4]
2-NitrobenzylEther2540.49[7]

Experimental Protocols

Protocol 1: Synthesis of a 2-Methyl-3-nitrobenzyl Caged Carboxylic Acid

This protocol describes a general method for the esterification of a carboxylic acid-containing signaling molecule with this compound.

G cluster_0 Synthesis of Caged Carboxylic Acid Start Start Dissolve_Acid Dissolve signaling molecule (R-COOH) and this compound in anhydrous DMF or CH3CN Start->Dissolve_Acid Add_Base Add a non-nucleophilic base (e.g., DBU or Cs2CO3) Dissolve_Acid->Add_Base React Stir at room temperature (or gentle heating, e.g., 40-50 °C) for 12-24 hours Add_Base->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Quench with water, extract with ethyl acetate, and wash with brine Monitor->Workup Purify Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate) Workup->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Characterize->End

Workflow for caging a carboxylic acid.

Materials:

  • Signaling molecule containing a carboxylic acid

  • This compound

  • Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing signaling molecule (1.0 eq) in anhydrous DMF or CH₃CN.

  • Add this compound (1.1 eq) to the solution.

  • Add DBU (1.2 eq) or Cs₂CO₃ (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive carboxylic acids.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified 2-Methyl-3-nitrobenzyl ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 2-Methyl-3-nitrobenzyl Caged Phosphate

This protocol provides a general method for the preparation of a caged phosphate monoester.

Materials:

  • Phosphate-containing signaling molecule (as its tributylammonium salt)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Molecular sieves (4 Å)

  • Anion exchange chromatography resin (e.g., DEAE-Sephadex)

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Prepare the tributylammonium salt of the phosphate-containing signaling molecule by passing an aqueous solution of the sodium or potassium salt through a column of Dowex 50W-X8 resin (tributylammonium form) and lyophilizing the eluate.

  • In a flame-dried flask under an inert atmosphere, dissolve the tributylammonium salt of the phosphate (1.0 eq) and this compound (1.5 eq) in anhydrous DMF.

  • Add activated powdered 4 Å molecular sieves.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC on a cellulose plate or by LC-MS.

  • After the reaction, remove the solvent under high vacuum.

  • Purify the crude product by anion exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of TEAB buffer (e.g., 0.05 M to 1 M).

  • Desalt the fractions containing the product by repeated lyophilization from water.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 3: Light-Induced Release of a Signaling Molecule in a Cellular Context

This protocol outlines a general procedure for the photolytic release ("uncaging") of a signaling molecule in a cell culture experiment.

G cluster_0 Cellular Uncaging Workflow Start Start Cell_Culture Culture cells on a suitable substrate (e.g., glass-bottom dish) Start->Cell_Culture Load_Caged_Compound Incubate cells with the 2-Methyl-3-nitrobenzyl caged signaling molecule Cell_Culture->Load_Caged_Compound Wash Wash cells to remove extracellular caged compound Load_Caged_Compound->Wash Irradiate Irradiate a defined region of interest (ROI) with a UV light source (e.g., 365 nm laser) Wash->Irradiate Monitor_Response Monitor the cellular response (e.g., fluorescence imaging, electrophysiology) Irradiate->Monitor_Response Analyze_Data Analyze the spatial and temporal characteristics of the response Monitor_Response->Analyze_Data End End Analyze_Data->End

Workflow for a cellular uncaging experiment.

Materials and Equipment:

  • Cultured cells on a glass-bottom dish or coverslip

  • 2-Methyl-3-nitrobenzyl caged signaling molecule

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution)

  • Inverted microscope equipped for fluorescence imaging or electrophysiology

  • UV light source capable of delivering light around 365 nm (e.g., a mercury arc lamp with appropriate filters, a 365 nm LED, or a UV laser)

  • Software for controlling the light source and acquiring data

Procedure:

  • Cell Preparation: Culture the cells of interest on a glass-bottom dish suitable for microscopy.

  • Loading the Caged Compound: Incubate the cells with the 2-Methyl-3-nitrobenzyl caged signaling molecule in a physiological buffer for a predetermined amount of time (e.g., 30-60 minutes). The optimal concentration and loading time should be determined empirically to ensure sufficient intracellular concentration without causing toxicity. For extracellular targets, the caged compound can be added to the bath solution.

  • Washing: Gently wash the cells with fresh physiological buffer to remove any extracellular caged compound.

  • Microscopy Setup: Place the dish on the stage of the inverted microscope. Identify the cell or region of interest for photolysis.

  • Photolysis (Uncaging): Use the UV light source to irradiate the selected region. The duration and intensity of the light pulse will need to be optimized to achieve the desired concentration of the released signaling molecule. This is a critical parameter that depends on the quantum yield of the caged compound and the experimental objectives.

  • Data Acquisition: Simultaneously with or immediately after the photolysis event, record the cellular response. This could involve:

    • Fluorescence Imaging: Using a fluorescent indicator to monitor downstream events (e.g., a calcium indicator for a GPCR that signals through Ca²⁺).

    • Electrophysiology: Using patch-clamp to record changes in membrane potential or ion channel activity.

  • Controls: It is crucial to perform control experiments, including:

    • Irradiating cells that have not been loaded with the caged compound to check for any light-induced artifacts.

    • Exposing cells loaded with the caged compound to the imaging light (if different from the uncaging light) to ensure it does not cause premature uncaging.

    • Applying the photolysis byproduct (2-methyl-3-nitrosobenzaldehyde) to the cells to confirm it does not elicit a biological response.

  • Data Analysis: Analyze the recorded data to characterize the kinetics, concentration-dependence, and spatial extent of the signaling event triggered by the photoreleased molecule.

Conclusion

This compound is a promising, though currently undercharacterized, photolabile protecting group for the light-induced release of signaling molecules. The protocols and data provided in these application notes offer a solid foundation for researchers to begin exploring its use. Due to the limited specific data on this particular isomer, empirical optimization of both the synthesis of the caged compounds and the photolysis conditions will be essential for successful application. The versatility of ortho-nitrobenzyl chemistry suggests that with careful experimentation, this compound can become a valuable tool for the precise control of biological processes.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 2-Methyl-3-nitrobenzyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides, oligonucleotides, and other complex organic molecules. A critical component of SPS is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. Photolabile linkers, in particular, offer a significant advantage by allowing for the cleavage of the synthesized product from the resin under mild, neutral conditions using UV light, thereby avoiding the harsh acidic or basic reagents that can damage sensitive molecules.

The 2-Methyl-3-nitrobenzyl linker is a photolabile linker that has garnered interest due to its specific cleavage properties. The presence of the methyl group at the 2-position on the benzyl ring has been shown to accelerate the rate of photocleavage and minimize the formation of reactive byproducts, which can otherwise lead to side reactions with the cleaved product. This application note provides detailed protocols for the incorporation of a 2-Methyl-3-nitrobenzyl linker in solid-phase synthesis, including linker synthesis, attachment to the solid support, peptide chain elongation, and photolytic cleavage.

Signaling Pathways and Experimental Workflows

The overall workflow for solid-phase synthesis using the 2-Methyl-3-nitrobenzyl linker is depicted below. The process begins with the preparation of the linker and its attachment to a solid support. This is followed by standard Fmoc-based solid-phase peptide synthesis (SPPS). The final step involves the photolytic cleavage of the completed peptide from the resin.

SPS_Workflow cluster_prep Linker and Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Cleavage and Purification Linker_Synth Synthesis of 2-Methyl-3-nitrobenzyl Linker Precursor Resin_Func Functionalization of Solid Support with Linker Linker_Synth->Resin_Func Attachment AA_Loading Loading of First Fmoc-Amino Acid Resin_Func->AA_Loading First Amino Acid Coupling Elongation Peptide Chain Elongation (Deprotection, Coupling, Capping) AA_Loading->Elongation Iterative Cycles Photocleavage Photolytic Cleavage (UV Irradiation) Elongation->Photocleavage Completed Peptide-Resin Purification Purification and Analysis of Cleaved Peptide Photocleavage->Purification Crude Peptide

Caption: Overall workflow for solid-phase synthesis using a 2-Methyl-3-nitrobenzyl linker.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of the 2-Methyl-3-nitrobenzyl linker and related photolabile linkers in solid-phase synthesis.

Table 1: Linker Loading Efficiency

Linker TypeResin TypeLoading MethodTypical Loading Efficiency (%)Reference
2-Methyl-3-nitrobenzoic acidChloromethylated PolystyreneCarboxylate coupling80 - 95Hypothetical, based on standard methods
2-Methyl-3-nitrobenzyl alcoholHydroxymethyl Polystyrene (Wang Resin)Mitsunobu Reaction75 - 90Hypothetical, based on standard methods

Table 2: Photocleavage Conditions and Efficiency

SubstrateLinkerIrradiation Wavelength (nm)Irradiation TimeCleavage Efficiency (%)Reference
DNA-Fluorophore2-Nitrobenzyl~34010 min (solution)Nearly 100[1][2]
DNA-Fluorophore2-Nitrobenzyl~340Not specified~80 (on glass chip)[1][2]
Peptide2-Nitrobenzyl3402 hoursNearly complete[3]
Thiazolidinoneα-Methyl-6-nitroveratryl3653 hours~95 (on resin)

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid (Linker Precursor)

This protocol describes the synthesis of 2-methyl-3-nitrobenzoic acid, a precursor for the 2-Methyl-3-nitrobenzyl linker.

Materials:

  • m-Toluic acid

  • Fuming nitric acid

  • Ice

  • Water

Procedure:

  • Slowly add 1 g of m-toluic acid to 4 mL of constantly stirred fuming nitric acid, maintaining the temperature at -10°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to obtain the crude 2-methyl-3-nitrobenzoic acid.

  • Wash the crude product with cold water.

  • The expected yield of 2-methyl-3-nitrobenzoic acid is approximately 50%.

Protocol 2: Attachment of 2-Methyl-3-nitrobenzoic Acid to Chloromethylated Resin

This protocol details the coupling of the linker precursor to a chloromethylated polystyrene resin.

Materials:

  • Chloromethylated polystyrene resin (e.g., Merrifield resin)

  • 2-Methyl-3-nitrobenzoic acid

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Crown ether (e.g., 18-crown-6) (optional, as catalyst)

Procedure:

  • Swell the chloromethylated resin in DMF.

  • Dissolve 2-Methyl-3-nitrobenzoic acid and KF in DMF. A catalytic amount of crown ether can be added to improve the reaction rate.

  • Add the solution of the linker precursor and KF to the swollen resin.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-70°C) and monitor the reaction progress.

  • After the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove any unreacted reagents.

  • Dry the resin under vacuum.

Protocol 3: Loading of the First Fmoc-Amino Acid

This protocol outlines the esterification of the first Fmoc-protected amino acid to the 2-Methyl-3-nitrobenzyl functionalized resin.

AA_Loading_Workflow Resin 2-Methyl-3-nitrobenzyl functionalized resin Loaded_Resin Fmoc-AA loaded resin Resin->Loaded_Resin Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Loaded_Resin Coupling_Reagent Coupling Reagent (e.g., DIC/DMAP) Coupling_Reagent->Loaded_Resin Solvent Solvent (e.g., DMF/DCM) Solvent->Loaded_Resin Photocleavage_Workflow Peptide_Resin Peptide-Resin Conjugate Cleaved_Peptide Cleaved Peptide in Solution Peptide_Resin->Cleaved_Peptide Spent_Resin Spent Resin Peptide_Resin->Spent_Resin Separation UV_Light UV Light Source (~365 nm) UV_Light->Peptide_Resin Solvent Cleavage Solvent (e.g., DCM, DMF, MeCN/H2O) Solvent->Peptide_Resin

References

Application Note: Purification of 2-Methyl-3-nitrobenzyl Protected Peptides by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-phase peptide synthesis (SPPS) is a fundamental technique for creating synthetic peptides. The process relies on protecting groups to prevent unwanted side reactions at reactive amino acid side chains.[1] The 2-Methyl-3-nitrobenzyl (MeNb) group is a type of ortho-nitrobenzyl protecting group, which is classified as a photolabile protecting group (PPG) or "caging group".[2][3][4] These groups are advantageous because they can be removed under neutral conditions using UV light, offering an orthogonal deprotection strategy to common acid- or base-labile protecting groups.[2][5]

Following synthesis and cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide along with impurities such as truncated or deletion sequences.[6] For applications requiring high-purity material, especially in drug development and sensitive biological assays, purification of the protected peptide is a critical step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for peptide purification.[7][8][9] It separates molecules based on their hydrophobicity.[7] The presence of the MeNb protecting group increases the overall hydrophobicity of the peptide, which must be considered when developing the purification method.

This application note provides a detailed protocol for the purification of 2-Methyl-3-nitrobenzyl (MeNb) protected peptides using RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates peptides based on the reversible hydrophobic interaction between the peptide and the non-polar stationary phase of the HPLC column (e.g., C8 or C18).[7][10] A polar mobile phase is used, and peptides are loaded onto the column under highly aqueous conditions, promoting their binding to the stationary phase.[7] The elution of bound peptides is achieved by introducing a gradient of increasing organic solvent concentration (e.g., acetonitrile).[8] Peptides with greater hydrophobicity, such as those carrying the MeNb protecting group, will interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[9] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[6]

Experimental Workflow

The overall workflow for the purification of MeNb-protected peptides is outlined below. It begins with the crude peptide mixture and concludes with a lyophilized, high-purity product ready for photodeprotection or other downstream applications.

G Workflow for MeNb-Protected Peptide Purification cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Processing crude_peptide Crude MeNb-Peptide (Post-Synthesis & Cleavage) dissolve Dissolution in Appropriate Solvent crude_peptide->dissolve filtrate Filtration (0.22 µm) to Remove Particulates dissolve->filtrate injection Sample Injection filtrate->injection Load Sample hplc_system Preparative RP-HPLC System hplc_system->injection gradient Gradient Elution (ACN/Water/TFA) injection->gradient detection UV Detection (214 nm & 280 nm) gradient->detection collection Automated Fraction Collection detection->collection analysis Purity Analysis of Fractions (Analytical HPLC) collection->analysis Analyze Fractions pooling Pooling of Pure Fractions analysis->pooling lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Purified MeNb-Peptide (>95% Purity) lyophilization->final_product

Caption: Experimental workflow for HPLC purification of MeNb-protected peptides.

Materials and Equipment

Equipment:

  • Preparative and Analytical HPLC systems with UV detectors

  • Preparative and Analytical C18 reversed-phase columns (e.g., 300 Å pore size)

  • Solvent filtration apparatus (0.2 µm filter)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Vortex mixer and sonicator

  • Lyophilizer (freeze-dryer)

  • pH meter

Reagents and Consumables:

  • Crude 2-Methyl-3-nitrobenzyl protected peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Glass vials and collection tubes

  • Pipettes and tips

Detailed Experimental Protocol

1. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Filter both mobile phases through a 0.2 µm membrane filter and degas thoroughly before use.

2. Crude Peptide Sample Preparation

  • Weigh the crude MeNb-protected peptide powder.

  • Dissolve the peptide in a minimal volume of a solvent that ensures complete solubility. A common starting point is a mixture of Mobile Phase A and B (e.g., 50:50 v/v) or a solvent like 50% ACN in water.[11]

  • If solubility is poor, gentle vortexing or sonication may be required. Small amounts of formic acid or acetic acid can sometimes aid dissolution if TFA is already part of the system.

  • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[12] This step is crucial to prevent column clogging and damage to the HPLC system.[12]

3. Preparative HPLC Purification

  • Column Installation and Equilibration: Install a preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size, 300 Å pore size) into the HPLC system.

  • Wash the column with 100% Mobile Phase B for at least 5-10 column volumes, followed by 100% Mobile Phase A.

  • Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until the baseline is stable.

  • Method Setup: Program the HPLC system with the appropriate gradient and detection parameters. See Table 1 for a typical starting method.

  • Injection and Fraction Collection: Inject the filtered peptide solution onto the equilibrated column. Monitor the separation at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[11][12] Collect fractions corresponding to the major peaks into clearly labeled tubes.

  • Post-Run Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B to elute any remaining highly hydrophobic components, then re-equilibrate to starting conditions.

4. Purity Analysis of Collected Fractions

  • Analyze a small aliquot (10-20 µL) from each collected fraction using an analytical RP-HPLC system equipped with an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Use a faster gradient for analytical runs (e.g., 5-95% B over 30 minutes) to quickly assess purity.

  • Identify the fractions containing the target peptide at the desired purity level (typically >95%).

5. Product Recovery

  • Pool the fractions that meet the purity specification.

  • Freeze the pooled solution in a lyophilizer flask (e.g., using a dry ice/acetone bath or a -80 °C freezer).

  • Lyophilize the frozen sample under high vacuum until all solvent is removed and a dry, fluffy white powder remains.

  • Weigh the final product to determine the purification yield. Store the purified, protected peptide at -20 °C or -80 °C under desiccated conditions.

Data Presentation

Quantitative data for a typical purification run should be recorded and summarized. The following tables provide an example of HPLC conditions and representative purification results.

Table 1: Example HPLC System and Purification Conditions

ParameterPreparative ScaleAnalytical Scale
Column C18, 10 µm, 300 Å, 250 x 21.2 mmC18, 5 µm, 300 Å, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 18 mL/min1 mL/min
Detection UV at 214 nm & 280 nmUV at 214 nm & 280 nm
Gradient 20-60% B over 40 min5-95% B over 30 min
Injection Volume 1-5 mL (dependent on concentration)10-50 µL
Column Temp. AmbientAmbient

Table 2: Representative Purification Data Summary

ParameterValue
Crude Peptide Loaded 150 mg
Purity of Crude Peptide 65%
Purified Peptide Recovered 78 mg
Purity of Final Product >98%
Overall Recovery Yield 80% (of theoretical target peptide)

Conclusion

Reversed-phase HPLC is a highly effective method for the purification of 2-Methyl-3-nitrobenzyl protected peptides. The protocol described provides a robust starting point for achieving high-purity material suitable for demanding research and development applications. The key to successful purification lies in the optimization of the mobile phase gradient based on the specific hydrophobicity of the target peptide. Proper sample preparation, including filtration, is critical to ensure the longevity of the HPLC column and the reproducibility of the separation.[6][12] The purified, protected peptide can then be reliably used in subsequent steps, such as controlled photolytic deprotection to release the active peptide with high spatiotemporal precision.[3]

References

Application Notes and Protocols: NMR Characterization of 2-Methyl-3-nitrobenzyl Protected Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyl-3-nitrobenzyl (MNB) group is a valuable protecting group for alcohols, particularly in the context of photolabile protecting groups. Its utility stems from its stability under a range of chemical conditions and its susceptibility to cleavage under UV irradiation, allowing for the controlled release of the parent alcohol. This "uncaging" can be performed with high spatial and temporal resolution, making the MNB group particularly useful in chemical biology, drug delivery, and multi-step organic synthesis. Accurate NMR characterization is crucial for confirming the successful protection of an alcohol with the MNB group and for monitoring its subsequent cleavage. These application notes provide detailed protocols for the synthesis and deprotection of MNB-protected alcohols, along with a comprehensive guide to their ¹H and ¹³C NMR spectroscopic characterization.

Data Presentation: NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the 2-methyl-3-nitrobenzyl protecting group, both in its alcohol precursor form and when protecting a generic alcohol (cyclohexanol is used here as a representative example). The data for 2-methyl-3-nitrobenzyl alcohol is based on experimental values, while the data for the MNB-protected cyclohexanol is estimated based on known substituent effects in NMR spectroscopy.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)

Proton Assignment 2-Methyl-3-nitrobenzyl Alcohol (ppm) O-(2-Methyl-3-nitrobenzyl)cyclohexanol (Estimated, ppm) Multiplicity
Ar-H (H4)~7.65~7.70d
Ar-H (H5)~7.40~7.45t
Ar-H (H6)~7.95~8.00d
CH₂-O4.83~4.75s
Ar-CH₃2.65~2.60s
Alcohol OHVariable (e.g., 1.5-2.5)N/Abr s
Cyclohexyl CH-ON/A~3.40m
Cyclohexyl CH₂N/A~1.20-1.90m

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 100 MHz)

Carbon Assignment 2-Methyl-3-nitrobenzyl Alcohol (ppm) O-(2-Methyl-3-nitrobenzyl)cyclohexanol (Estimated, ppm)
Ar-C (C1)~138.0~139.0
Ar-C (C2)~134.0~135.0
Ar-C (C3)~149.0~149.5
Ar-C (C4)~122.0~122.5
Ar-C (C5)~132.0~132.5
Ar-C (C6)~127.0~127.5
CH₂-O~62.0~70.0
Ar-CH₃~17.0~17.5
Cyclohexyl C-ON/A~79.0
Cyclohexyl C2/C6N/A~32.0
Cyclohexyl C3/C5N/A~24.0
Cyclohexyl C4N/A~26.0

Experimental Protocols

Protocol 1: Protection of an Alcohol with 2-Methyl-3-nitrobenzyl Bromide (Williamson Ether Synthesis)

This protocol describes a general procedure for the protection of a primary or secondary alcohol using 2-methyl-3-nitrobenzyl bromide under basic conditions.

Materials:

  • Alcohol (e.g., cyclohexanol)

  • 2-Methyl-3-nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Dissolve 2-methyl-3-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-nitrobenzyl protected alcohol.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photochemical Deprotection of a 2-Methyl-3-nitrobenzyl Protected Alcohol

This protocol outlines the general procedure for the photolytic cleavage of the MNB protecting group.

Materials:

  • MNB-protected alcohol

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Quartz or Pyrex reaction vessel

  • Stirring bar

  • TLC plates for monitoring the reaction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Solution Preparation: Dissolve the MNB-protected alcohol in an appropriate solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Degassing (Optional but Recommended): Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a suitable UV lamp while stirring. Monitor the progress of the reaction by TLC.

  • Reaction Completion: Continue irradiation until the starting material is consumed (as indicated by TLC).

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol and separate it from the 2-methyl-3-nitrosobenzaldehyde byproduct.

  • Characterization: Confirm the identity and purity of the deprotected alcohol by ¹H NMR, ¹³C NMR, and comparison with an authentic sample.

Visualizations

Chemical Structures and Workflow

G cluster_0 Reactants cluster_1 Protection cluster_2 Protected Alcohol cluster_3 Deprotection cluster_4 Products Alcohol R-OH (Alcohol) Protection NaH, DMF Alcohol->Protection MNB_Br MNB-Br (2-Methyl-3-nitrobenzyl bromide) MNB_Br->Protection Protected_Alcohol R-O-MNB (MNB-protected alcohol) Protection->Protected_Alcohol Deprotection hv (UV light) Protected_Alcohol->Deprotection Deprotected_Alcohol R-OH (Alcohol) Deprotection->Deprotected_Alcohol Byproduct 2-Methyl-3-nitrosobenzaldehyde Deprotection->Byproduct

Caption: Workflow for the protection and deprotection of alcohols using the MNB group.

Photochemical Deprotection Mechanism

G MNB_Ether MNB-Protected Alcohol Excited_State Excited State (n -> π*) MNB_Ether->Excited_State hv Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Hemiacetal Hemiacetal Intermediate Cyclic_Intermediate->Hemiacetal Products Deprotected Alcohol + 2-Methyl-3-nitrosobenzaldehyde Hemiacetal->Products Release

Caption: Simplified mechanism of photochemical deprotection of MNB-protected alcohols.

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3-nitrobenzyl (MNB) Protection of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the 2-Methyl-3-nitrobenzyl (MNB) protection of alcohols.

Troubleshooting Guide

Low yields in the MNB protection of alcohols, which typically proceeds via a Williamson ether synthesis, can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: I am observing a low yield or incomplete conversion of my alcohol to the MNB ether. What are the potential causes and how can I improve the reaction?

Answer: Low yields in MNB protection are often traced back to issues with reagents, reaction conditions, or the nature of the substrate itself. Below is a step-by-step guide to troubleshoot your reaction.

Reagent Quality and Stoichiometry
IssueRecommendationExpected Improvement
Degraded MNB-Cl/Br: 2-Methyl-3-nitrobenzyl halides can degrade, especially if old or improperly stored.Use freshly prepared or purified MNB-Cl/Br. Purity can be checked by NMR. Consider preparing it fresh from 2-Methyl-3-nitrobenzyl alcohol.Increased concentration of the active electrophile, leading to higher conversion.
Wet Solvents/Reagents: Trace amounts of water will quench the strong base (e.g., NaH) and hydrolyze the MNB halide.Use freshly distilled, anhydrous solvents (e.g., DMF, THF). Dry the alcohol substrate azeotropically with toluene if it is hygroscopic.Maximizes the effectiveness of the base and prevents unwanted side reactions.
Inactive Base: Sodium hydride (NaH) can become passivated by a layer of sodium hydroxide upon exposure to air.Use fresh NaH from a newly opened container. If using older NaH, it can be washed with anhydrous hexane to remove the oil and some surface oxidation (handle with extreme care under an inert atmosphere).Ensures complete deprotonation of the alcohol to form the reactive alkoxide.
Inappropriate Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or side products.Typically, a slight excess of the base (1.1-1.5 eq.) and the MNB halide (1.1-1.5 eq.) relative to the alcohol is used.Drives the reaction to completion and compensates for any minor degradation of reagents.
Reaction Conditions
IssueRecommendationExpected Improvement
Insufficient Reaction Time/Temperature: The reaction may be sluggish, especially with sterically hindered alcohols.Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature (e.g., from room temperature to 50-80 °C). For very hindered substrates, longer reaction times (12-24 h) may be necessary.Increased reaction rate and higher conversion to the desired product.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.Polar aprotic solvents like DMF or THF are generally preferred as they solvate the cation of the alkoxide, leaving a more "naked" and nucleophilic anion.Enhanced nucleophilicity of the alkoxide, leading to a faster S(_N)2 reaction.
Poor Mixing: In heterogeneous reactions with NaH, inefficient stirring can lead to localized depletion of reagents.Ensure vigorous stirring throughout the reaction to maintain a good suspension of the base.Homogeneous reaction conditions and consistent reaction rates.
Substrate-Related Issues
IssueRecommendationExpected Improvement
Steric Hindrance: Secondary and tertiary alcohols are sterically more demanding, which can significantly slow down the S(_N)2 reaction.For secondary alcohols, consider using a more reactive MNB source (e.g., MNB-Br over MNB-Cl) and a stronger, non-nucleophilic base. Higher temperatures and longer reaction times are often required. For tertiary alcohols, direct protection via Williamson ether synthesis is often not feasible due to competing elimination reactions.Improved yields for sterically hindered secondary alcohols. For tertiary alcohols, alternative protection strategies may be necessary.
Competing Elimination: The alkoxide is a strong base and can promote E2 elimination of the MNB halide, especially at higher temperatures and with more hindered substrates.Use the mildest possible conditions (lower temperature, less hindered base if applicable) that still afford a reasonable reaction rate.Minimized formation of the elimination byproduct (2-methyl-3-nitrotoluene).

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for MNB protection?

A1: The expected yield is highly dependent on the substrate.

Alcohol TypeTypical Yield Range
Primary Alcohols85-95%
Secondary Alcohols60-85%
Tertiary Alcohols<10% (Elimination is the major pathway)

Q2: My reaction is messy and I see multiple spots on TLC. What are the likely side products?

A2: Common side products include:

  • 2-Methyl-3-nitrobenzyl alcohol: Formed from the hydrolysis of MNB-Cl/Br by trace water.

  • Bis(2-methyl-3-nitrobenzyl) ether: Formed by the reaction of MNB-alkoxide (from hydrolysis) with another molecule of MNB-Cl/Br.

  • 2-Methyl-3-nitrotoluene: Formed via E2 elimination of the MNB halide by the alkoxide.

  • Unreacted starting alcohol.

Q3: How can I best purify my MNB-protected alcohol?

A3: Purification is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used. The MNB-protected ether is generally less polar than the starting alcohol. Excess MNB-Cl/Br can be removed, though it may co-elute with the product if the polarity difference is small. In such cases, a preliminary aqueous workup to hydrolyze the remaining MNB halide to the more polar 2-methyl-3-nitrobenzyl alcohol can facilitate purification.

Q4: Is MNB-Br or MNB-Cl a better reagent?

A4: MNB-Br is generally more reactive than MNB-Cl due to bromide being a better leaving group. For sterically hindered or less reactive alcohols, switching from MNB-Cl to MNB-Br can improve the reaction rate and yield. However, MNB-Br is also more susceptible to degradation and may require more careful handling and storage.

Q5: Are there alternative bases to sodium hydride?

A5: Yes, other bases can be used, although NaH is very common.

  • Potassium Hydride (KH): More reactive than NaH and may be effective for hindered alcohols.

  • Sodium Hexamethyldisilazide (NaHMDS) or Lithium Hexamethyldisilazide (LiHMDS): Strong, non-nucleophilic bases that can be effective, especially if side reactions with the base are a concern.

  • Potassium tert-butoxide (KOtBu): A strong, hindered base that is soluble in THF.

Q6: Can I use phase-transfer catalysis for MNB protection?

A6: Yes, phase-transfer catalysis (PTC) can be an effective method, especially for larger-scale reactions. A typical PTC system would involve a biphasic mixture of an organic solvent (e.g., toluene or dichloromethane) and aqueous sodium hydroxide, with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).[1][2] This method avoids the need for strong, pyrophoric bases like NaH.

Experimental Protocols

Protocol 1: General Procedure for MNB Protection using Sodium Hydride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the alcohol (1.0 eq.) in anhydrous DMF (or THF) (0.1-0.5 M) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should cease.

  • Addition of MNB Halide: Cool the reaction mixture back to 0 °C and add a solution of 2-Methyl-3-nitrobenzyl bromide (or chloride) (1.2 eq.) in a small amount of anhydrous DMF (or THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be heated to 50-80 °C.

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of 2-Methyl-3-nitrobenzyl Bromide

2-Methyl-3-nitrobenzyl bromide can be prepared from 2-methyl-3-nitrotoluene via free-radical bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W flood lamp), dissolve 2-methyl-3-nitrotoluene (1.0 eq.) in an inert solvent such as carbon tetrachloride or cyclohexane.

  • Initiation: Add a radical initiator such as AIBN (azobisisobutyronitrile, ~0.05 eq.).

  • Bromination: Heat the mixture to reflux and add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 1-2 hours while irradiating with the light source.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Figure 1. Reaction mechanism for MNB protection of an alcohol.

Workflow start Start reagents Prepare Anhydrous Alcohol, Solvent, Base, and MNB-Halide start->reagents deprotonation Deprotonate Alcohol with Base (e.g., NaH) reagents->deprotonation addition Add MNB-Halide deprotonation->addition reaction Stir at RT or Heat (Monitor by TLC) addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated MNB-Protected Alcohol purification->product

Figure 2. General experimental workflow for MNB protection.

Troubleshooting start Low Yield? check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Yes check_conditions Review Reaction Conditions (Temp? Time? Solvent?) start->check_conditions Yes check_substrate Consider Substrate (Steric Hindrance?) start->check_substrate Yes reagent_sol Use Fresh/Dry Reagents & Optimize Stoichiometry check_reagents->reagent_sol condition_sol Increase Temp/Time Change Solvent check_conditions->condition_sol substrate_sol Use MNB-Br, Stronger Base, or Alternative Strategy check_substrate->substrate_sol

Figure 3. Troubleshooting decision tree for low yield.

References

Technical Support Center: 2-Methyl-3-nitrobenzyl Chloride Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Methyl-3-nitrobenzyl chloride as a photolabile protecting group.

Troubleshooting Guide

Q1: My deprotection reaction is incomplete, even after extended irradiation. What are the possible causes and solutions?

A1: Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Light Penetration: The reaction mixture might be too concentrated, or the solvent may absorb at the irradiation wavelength.

    • Solution: Dilute the reaction mixture. Ensure the solvent is transparent at the wavelength used for photolysis (typically in the UV range for nitrobenzyl groups).

  • Inappropriate Wavelength: The wavelength of the UV lamp may not be optimal for the excitation of the 2-Methyl-3-nitrobenzyl group.

    • Solution: While specific data for this protecting group is limited, related 2-nitrobenzyl groups are typically cleaved with UV light in the range of 300-365 nm. Experiment with different wavelengths within this range.

  • Light Source Intensity: The intensity of the UV lamp may be too low.

    • Solution: Use a higher-intensity lamp or move the reaction vessel closer to the light source. Ensure the lamp is properly warmed up and functioning at its specified output.

  • Inner Filter Effect: The photoproducts, particularly the 2-methyl-3-nitrosobenzaldehyde byproduct, can absorb at the same wavelength as the starting material, competing for photons and reducing the reaction efficiency.

    • Solution: If possible, perform the reaction in a flow chemistry setup to continuously remove the photoproducts from the irradiation zone. Alternatively, monitor the reaction closely and stop it once the rate significantly decreases.

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. How can I identify and minimize it?

A2: The primary byproduct of the photolytic deprotection of a 2-nitrobenzyl-protected compound is the corresponding 2-nitrosobenzaldehyde. In this case, 2-methyl-3-nitrosobenzaldehyde is expected. However, other side reactions can occur:

  • Imine Formation: If the deprotected functional group is a primary or secondary amine, it can react with the 2-methyl-3-nitrosobenzaldehyde byproduct to form an imine.

    • Identification: This can be detected by mass spectrometry (observing the corresponding M+H peak) and NMR spectroscopy.

    • Minimization: Add a scavenger for the aldehyde byproduct, such as semicarbazide or Girard's reagent, to the reaction mixture.

  • Further Photoreactions: The initial photoproducts may undergo further photochemical reactions upon prolonged exposure to UV light.

    • Identification: Use techniques like LC-MS and NMR to characterize the unknown species.

    • Minimization: Monitor the reaction progress by TLC or LC-MS and stop the irradiation as soon as the starting material is consumed.

Q3: The yield of my deprotected product is consistently low. What strategies can I employ to improve it?

A3: Low yields can be a result of incomplete reaction, side product formation, or degradation of the starting material or product.

  • Optimize Reaction Conditions: Systematically vary the solvent, concentration, temperature, and irradiation time. The choice of solvent can significantly impact the reaction quantum yield.

  • Degas the Solvent: The presence of oxygen can sometimes lead to undesired side reactions. Degassing the solvent by bubbling with an inert gas like nitrogen or argon before irradiation can be beneficial.

  • pH Control: The stability of the starting material and the deprotected product can be pH-dependent. Buffering the reaction mixture may improve the yield.

  • Purification Method: Ensure that the purification method is suitable for your product and that it is not being lost during workup and isolation.

Frequently Asked Questions (FAQs)

Q: What is the expected primary byproduct of the deprotection of a 2-Methyl-3-nitrobenzyl protected compound?

A: The primary byproduct is expected to be 2-methyl-3-nitrosobenzaldehyde . This is formed through an intramolecular redox reaction initiated by photoexcitation of the nitro group.

Q: What is the general mechanism for the photolytic deprotection of 2-nitrobenzyl protecting groups?

A: The widely accepted mechanism involves a Norrish Type II reaction. Upon absorption of UV light, the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form the 2-nitrosobenzaldehyde byproduct.

Q: Are there any known side reactions specific to the 2-Methyl-3-nitrobenzyl group?

A: While specific literature on the side products of this particular protecting group is scarce, it is reasonable to anticipate side reactions common to other 2-nitrobenzyl protecting groups. The most significant is the potential for the liberated functional group (especially amines) to react with the 2-methyl-3-nitrosobenzaldehyde byproduct. The methyl group at the 2-position and the nitro group at the 3-position may influence the electronic properties and reactivity of the aromatic ring and the resulting nitrosoaldehyde, but the fundamental reaction pathways are expected to be similar.

Q: What analytical techniques are recommended for monitoring the deprotection reaction and identifying side products?

A: A combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction progress and purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the deprotected product and potential side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the structural elucidation of the final product and any isolated byproducts.

Data Presentation

The following table provides hypothetical, yet representative, data on the influence of reaction conditions on the deprotection of a model compound, 2-Methyl-3-nitrobenzyl protected aniline. This data is intended to serve as a guideline for optimization studies.

EntrySolventConcentration (mM)Irradiation Time (h)Yield of Aniline (%)Yield of 2-methyl-3-nitrosobenzaldehyde (%)Yield of Imine Side Product (%)
1Acetonitrile10475705
2Methanol1048580<2
3Dichloromethane104605510
4Acetonitrile149088<1
5Methanol10880755 (degradation observed)

Experimental Protocols

General Protocol for Photolytic Deprotection of a 2-Methyl-3-nitrobenzyl Protected Alcohol

  • Preparation of the Reaction Mixture: Dissolve the 2-Methyl-3-nitrobenzyl protected alcohol in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 mM in a quartz reaction vessel.

  • Degassing (Optional): Bubble a gentle stream of nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm). Ensure the solution is stirred continuously during irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the deprotected alcohol.

Protocol for Analysis of Side Products by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture with a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode.

    • Mass Range: Scan a range that includes the expected masses of the product, starting material, and potential side products (e.g., 100-1000 m/z).

Mandatory Visualization

Deprotection_Troubleshooting start Deprotection Issue incomplete Incomplete Reaction start->incomplete side_products Side Product Formation start->side_products low_yield Low Yield start->low_yield light_penetration Check Light Penetration (Concentration, Solvent) incomplete->light_penetration wavelength Optimize Wavelength incomplete->wavelength intensity Check Lamp Intensity incomplete->intensity identify Identify Side Product (LC-MS, NMR) side_products->identify optimize Optimize Conditions (Solvent, Time, Temp) low_yield->optimize degas Degas Solvent low_yield->degas purification Review Purification low_yield->purification imine Imine Formation? identify->imine add_scavenger Add Aldehyde Scavenger imine->add_scavenger

Caption: Troubleshooting workflow for 2-Methyl-3-nitrobenzyl deprotection issues.

Deprotection_Pathway start 2-Methyl-3-nitrobenzyl Protected Substrate (R-X-Bn) excited Excited State start->excited hν (UV light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction product Deprotected Substrate (R-XH) aci_nitro->product byproduct 2-Methyl-3-nitrosobenzaldehyde aci_nitro->byproduct side_reaction Side Product (e.g., Imine) byproduct->side_reaction + Deprotected Amine (R-NH2)

Caption: General photochemical deprotection pathway and potential side reaction.

Technical Support Center: Optimizing Light Exposure for Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for photocleavage applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing light exposure time and troubleshooting common issues encountered during photocleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of a photocleavage reaction?

A1: The efficiency of a photocleavage reaction is primarily determined by the product of the molar attenuation coefficient (ε) and the quantum yield (Φ or QY).[1][2][3][4] The molar attenuation coefficient represents the ability of the photolabile protecting group (PPG) to absorb light at a specific wavelength, while the quantum yield is the measure of the efficiency of the absorbed photons in causing the desired chemical reaction.[1][2][3] Other critical factors include:

  • Wavelength of Irradiation: The excitation wavelength must overlap with the absorption spectrum of the photolabile molecule.[5]

  • Light Intensity: The intensity of the light source affects the rate of the reaction.[5]

  • Solvent and Environment: The polarity and pH of the solvent can influence the reaction pathway and efficiency.[5]

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of the photolabile molecule, reducing cleavage efficiency.[5]

  • Temperature: While less pronounced than in thermal reactions, temperature can affect the rates of secondary thermal processes that follow the initial photochemical step.[5]

Q2: How do I determine the optimal light exposure time for my experiment?

A2: The optimal light exposure time is best determined empirically through a time-course experiment.[1] This involves irradiating your sample for varying durations and then analyzing the extent of cleavage at each time point using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1] You should start with shorter exposure times and incrementally increase them until the desired level of cleavage is achieved, while monitoring for any potential sample degradation.

Q3: What is the ideal wavelength for my photocleavage experiment?

A3: The ideal wavelength is one that is strongly absorbed by your photolabile protecting group (PPG) but causes minimal damage to your target molecule and the biological system.[1] Most photocleavage reactions are performed with near-UV light (300-400 nm).[1] For instance, o-nitrobenzyl (oNB) linkers are typically cleaved using UV-A light around 365 nm.[1] It is crucial to consult the absorption spectrum of your specific PPG to identify its maximum absorbance wavelength (λmax).[1]

Q4: Can I use a broad-spectrum UV lamp for photocleavage?

A4: While broad-spectrum lamps (like mercury lamps) can be used, they may lead to undesirable side reactions and degradation of your sample due to the presence of shorter, higher-energy wavelengths.[1] If you must use a broad-spectrum source, consider using filters to narrow the irradiation wavelength to the optimal range for your PPG.[1] Monochromatic light sources like LEDs are generally preferred for better control and selectivity.[1]

Q5: What are some common causes of incomplete photocleavage?

A5: Incomplete photocleavage can result from several factors, including:

  • Insufficient UV Exposure: The irradiation time may be too short, or the light intensity may be too low.[1]

  • Incorrect Wavelength: The wavelength of the UV source may not overlap well with the absorption spectrum of the photolabile protecting group.[1]

  • "Inner Filter" Effect: At high concentrations, the analyte itself or the photoproducts can absorb the incident light, preventing it from reaching all the molecules in the sample.[1]

  • Low Quantum Yield: The inherent efficiency of the photocleavage process for your specific molecule might be low.[1]

  • Sample Turbidity: For solid-phase synthesis, the light may not penetrate the beads effectively.[1]

Troubleshooting Guide

This guide addresses common problems encountered during photocleavage experiments and provides systematic steps to resolve them.

Issue 1: Low or No Photocleavage Yield
Possible Cause Troubleshooting Step
Incorrect Wavelength Verify that the emission wavelength of your light source matches the maximum absorption wavelength (λmax) of your photolabile compound using a UV-Vis spectrophotometer.[5]
Insufficient Light Intensity/Exposure Time Increase the irradiation time or use a more powerful light source. Ensure the light path is not obstructed and the sample is positioned for optimal exposure.[5]
Low Quantum Yield Consider switching to a photolabile group with a higher reported quantum yield.[1]
Presence of Quenchers Degas the solvent to remove dissolved oxygen, which can act as a quencher.[1]
Inner Filter Effect Dilute the sample to ensure the absorbance at the irradiation wavelength is low, typically < 0.1.[5]
Compound Degradation Ensure the stability of your compound under the experimental conditions. Analyze the sample for degradation products.
Issue 2: Sample Degradation or Side Product Formation
Possible Cause Troubleshooting Step
Overexposure to Light Reduce the irradiation time. Determine the minimum exposure necessary for complete cleavage by performing a time-course experiment.[1]
Use of Broad-Spectrum Light Source Switch to a monochromatic light source (e.g., UV LED) or use appropriate filters to remove shorter, more damaging wavelengths.[1]
Phototoxicity in Biological Samples Use longer wavelengths (e.g., UV-A) where possible, as they are generally less damaging.[1] Minimize exposure time and intensity.[6]
Secondary Photochemical Reactions Use a monochromatic light source to avoid exciting other chromophores.[1] Degas the solvent to remove oxygen, which can participate in side reactions.[1]
Issue 3: Inconsistent Results
Possible Cause Troubleshooting Step
Fluctuations in Lamp Output Allow the lamp to warm up and stabilize before starting the experiment.[1] Monitor the lamp intensity with a power meter to ensure consistency.[7]
Variability in Sample Preparation Ensure precise and consistent preparation of solutions and handling of samples.
Changes in Solvent Composition Ensure the solvent composition is consistent between experiments, as solvent polarity can affect quantum yield.[1]

Experimental Protocols

Protocol 1: Determining Optimal Light Exposure Time via HPLC

This protocol allows for the quantitative analysis of the starting material and the cleaved product over time.

  • Sample Preparation: Prepare a stock solution of your photocleavable conjugate at a known concentration in a suitable solvent.[1]

  • Irradiation Setup: Place a defined volume of the stock solution in a quartz cuvette or a UV-transparent plate. Position the light source at a fixed distance from the sample.[1]

  • Time-Course Irradiation: Irradiate the sample for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes). After each irradiation period, take an aliquot for analysis.[1]

  • HPLC Analysis:

    • Develop an HPLC method that can separate the starting material (uncleaved conjugate) from the cleaved product(s).[1]

    • Inject the aliquots from each time point into the HPLC system.[1]

    • Monitor the disappearance of the starting material peak and the appearance of the product peak(s).[1]

  • Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Calculate the percentage of cleavage by comparing the decrease in the starting material peak area or the increase in the product peak area relative to the initial amount.[5]

Protocol 2: Determining Optimal Light Exposure Time via UV-Vis Spectroscopy

This method is suitable when the photocleavage reaction results in a significant change in the UV-Vis absorption spectrum.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of your uncleaved sample in a quartz cuvette.[1]

  • Irradiation: Place the cuvette in a UV-Vis spectrometer and irradiate it with your light source.[5]

  • Time-Resolved Measurement: Record the full UV-Vis spectrum at regular intervals during irradiation.[1]

  • Data Analysis: Observe the changes in the absorption spectrum over time. Typically, the absorbance at the λmax of the starting material will decrease, while the absorbance corresponding to the photoproducts may increase. The reaction is complete when no further spectral changes are observed.[1]

Visualizations

G Experimental Workflow for Optimizing Exposure Time A Prepare Sample Solution B Set up Irradiation System (Light Source, Sample Holder) A->B C Time-Course Irradiation (e.g., 0, 1, 2, 5, 10 min) B->C D Collect Aliquots at Each Time Point C->D E Analyze Aliquots (HPLC or UV-Vis) D->E F Plot % Cleavage vs. Time E->F G Determine Optimal Exposure Time F->G

Caption: Workflow for determining optimal light exposure time.

G Troubleshooting Logic for Low Photocleavage Yield Start Low or No Photocleavage? CheckWavelength Is Wavelength Correct? Start->CheckWavelength CheckIntensity Is Light Intensity/Time Sufficient? CheckWavelength->CheckIntensity Yes SolutionWavelength Match Light Source to PPG's λmax CheckWavelength->SolutionWavelength No CheckQuenchers Are Quenchers Present? CheckIntensity->CheckQuenchers Yes SolutionIntensity Increase Time/Intensity CheckIntensity->SolutionIntensity No CheckConcentration Is Concentration Too High? (Inner Filter Effect) CheckQuenchers->CheckConcentration No SolutionQuenchers Degas Solvent CheckQuenchers->SolutionQuenchers Yes CheckQuantumYield Is Quantum Yield of PPG Sufficiently High? CheckConcentration->CheckQuantumYield No SolutionConcentration Dilute Sample CheckConcentration->SolutionConcentration Yes SolutionQuantumYield Consider a Different PPG CheckQuantumYield->SolutionQuantumYield No Success Problem Resolved CheckQuantumYield->Success Yes SolutionWavelength->Success SolutionIntensity->Success SolutionQuenchers->Success SolutionConcentration->Success SolutionQuantumYield->Success

Caption: Troubleshooting logic for low photocleavage yield.

G Key Factors in Photocleavage Efficiency Efficiency Photocleavage Efficiency (Φε) QuantumYield Quantum Yield (Φ) Efficiency->QuantumYield MolarExtinction Molar Extinction Coefficient (ε) Efficiency->MolarExtinction Intensity Light Intensity Efficiency->Intensity Environment Solvent/Environment QuantumYield->Environment Wavelength Wavelength (λ) MolarExtinction->Wavelength

References

Technical Support Center: Solvent Effects on the Quantum Yield of 2-Methyl-3-nitrobenzyl Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed protocols for investigating the solvent effects on the quantum yield of photolysis of 2-Methyl-3-nitrobenzyl derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a very low or negligible quantum yield for the photolysis of our 2-Methyl-3-nitrobenzyl compound in organic solvents like acetonitrile and methanol. Is this expected?

A1: Yes, this is a commonly observed phenomenon for certain nitrobenzyl compounds, particularly those with a meta-nitro substitution. For many m-nitrobenzyl alcohols, the photoredox reaction pathway is significantly less efficient or not observed at all in common organic solvents such as pure acetonitrile, methanol, ethanol, and diethyl ether.[1] The presence of water is often essential for this type of photoreaction to proceed with a measurable quantum yield. The efficiency of the reaction tends to decrease rapidly as the concentration of water in a solvent mixture is reduced.[1]

Q2: How does solvent polarity and proticity influence the quantum yield of 2-Methyl-3-nitrobenzyl photolysis?

A2: The photochemistry of nitroaromatic compounds can be highly sensitive to the solvent environment. For some nitrobenzyl derivatives, a highly polarized intermediate is involved in the reaction mechanism.[1] Protic solvents, especially water, can play a chemical role in the reaction, potentially by mediating proton transfer steps.[1] In contrast, aprotic solvents may not facilitate these pathways, leading to a lower quantum yield. The balance between competing reactive and non-reactive decay pathways of the excited state can be shifted by the solvent's ability to stabilize charged intermediates or participate in proton exchange.

Q3: Our measured quantum yield values are inconsistent across different experiments. What are the potential sources of error?

A3: Inconsistent quantum yield measurements can arise from several experimental factors:

  • Inaccurate Photon Flux Determination: The accuracy of your chemical actinometer is crucial. Ensure the actinometer solution is properly prepared and handled, especially as some, like potassium ferrioxalate, are light-sensitive and should be prepared in the dark.[2][3]

  • Light Reflection and Screening: Failing to account for light reflection from the cuvette surfaces and light screening by the apparatus can lead to an overestimation of the incident irradiance, resulting in artificially high apparent quantum yields.[4]

  • Inner Filter Effects: At high concentrations, the analyte itself or the photoproducts can absorb the excitation light, leading to a non-uniform light distribution within the sample and inaccurate quantum yield calculations. It is recommended to work with optically dilute solutions where the absorbance at the excitation wavelength is low (typically < 0.1).

  • Wavelength-Dependent Quantum Yields: The quantum yield of your compound and the actinometer can be wavelength-dependent. Ensure that the reported quantum yield of the actinometer is valid for the wavelength range of your light source.[4]

  • Cuvette and Equipment Consistency: Use matched cuvettes for your sample and actinometer to ensure identical light path lengths and transmission properties. Maintain consistent experimental geometry (e.g., distance from the light source).[5]

Q4: We are using a chemical actinometer for the first time. What are some key considerations for accurate measurements?

A4: Chemical actinometry, while reliable, requires careful execution. Here are some key points:

  • Actinometer Selection: Choose an actinometer with a well-characterized quantum yield in the wavelength range of your experiment. Potassium ferrioxalate is a common choice for the UV-Vis region.[2][6]

  • Handling Light-Sensitive Reagents: Prepare and handle the actinometer solution in the dark or under red light to prevent premature photoreaction.[2][3]

  • Limited Conversion: The irradiation time for the actinometer should be kept short to ensure that the conversion is low (typically less than 10%). This minimizes errors from the photoproducts absorbing light.

  • Calibration Curve: Always prepare a fresh calibration curve for the spectrophotometric analysis of the actinometer's product (e.g., the Fe²⁺-phenanthroline complex for the ferrioxalate actinometer).[2]

  • Dark Control: Always run a dark control experiment with the actinometer solution to account for any thermal reactions.

Quantitative Data

Solvent Systemmol% WaterRelative Quantum Yield (Φr)
Water1001.00
Acetonitrile/Water50~0.40
Acetonitrile/Water20~0.15
Acetonitrile/Water10~0.05
Methanol/Water50~0.55
Methanol/Water20~0.20
Methanol/Water10~0.10
Formamide/Water50~0.60
Formamide/Water20~0.25
Pure Acetonitrile0No observable reaction
Pure Methanol0No observable reaction

Data is based on the trends reported for m-nitrobenzyl alcohol photoredox efficiency as a function of water content in aqueous organic mixtures. The reaction was monitored spectrophotometrically at 254 nm.[1]

Experimental Protocols

Protocol 1: Determination of Quantum Yield using Potassium Ferrioxalate Actinometry

This protocol outlines the relative method for determining the quantum yield of photolysis of a 2-Methyl-3-nitrobenzyl derivative.

Part A: Preparation of Solutions

  • Actinometer Stock Solution (0.006 M Potassium Ferrioxalate): In a dark room or under red light, dissolve 2.949 g of potassium ferrioxalate in 800 mL of 0.05 M H₂SO₄ in a 1 L volumetric flask. Dilute to the mark with 0.05 M H₂SO₄. Store in a dark bottle.

  • Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.

  • Buffer Solution: Dissolve 15 g of sodium acetate in 100 mL of 0.5 M H₂SO₄.

  • Standard Fe²⁺ Solution (for calibration): Prepare a stock solution of 1 x 10⁻³ M ferrous ammonium sulfate in 0.1 M H₂SO₄. Create a series of dilutions for a calibration curve.

  • Sample Solution: Prepare a solution of your 2-Methyl-3-nitrobenzyl compound in the desired solvent or solvent mixture. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.

Part B: Photon Flux Determination

  • Pipette a known volume of the actinometer stock solution into a quartz cuvette.

  • Irradiate the cuvette for a precisely measured time. The irradiation time should be short enough to keep the conversion below 10%.

  • After irradiation, pipette a known aliquot of the irradiated solution into a volumetric flask.

  • Add the phenanthroline solution and buffer solution, and dilute to the mark. Allow the color to develop in the dark for at least 30 minutes.

  • Measure the absorbance at 510 nm.

  • Calculate the moles of Fe²⁺ formed using the calibration curve.

  • Calculate the photon flux (in Einstein s⁻¹) using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Part C: Sample Photolysis and Quantum Yield Calculation

  • Irradiate a cuvette containing your sample solution under identical conditions (light source, geometry, irradiation time) as the actinometer.

  • Monitor the disappearance of the starting material or the appearance of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the number of moles of the compound that have reacted.

  • The quantum yield (Φ) is calculated as: Φ = (moles of compound reacted) / (moles of photons absorbed)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the photolysis of 2-nitrobenzyl compounds and the experimental workflow for quantum yield determination.

photolysis_pathway cluster_excited_state Excited State Processes cluster_reaction_pathway Reaction Pathway in Protic Solvents 2_nitrobenzyl_ground 2-Nitrobenzyl Compound (Ground State) 2_nitrobenzyl_excited Excited State 2_nitrobenzyl_ground->2_nitrobenzyl_excited hν (Photon Absorption) aci_nitro aci-Nitro Intermediate 2_nitrobenzyl_excited->aci_nitro Intramolecular H-atom transfer cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Cyclization photoproducts Photoproducts (e.g., Nitrosobenzaldehyde) cyclic_intermediate->photoproducts Rearrangement & Product Release

Caption: Photolysis pathway of 2-nitrobenzyl compounds.

quantum_yield_workflow cluster_actinometry Photon Flux Determination cluster_sample_photolysis Sample Photolysis prep_actinometer Prepare Actinometer Solution irradiate_actinometer Irradiate Actinometer prep_actinometer->irradiate_actinometer analyze_actinometer Spectrophotometric Analysis irradiate_actinometer->analyze_actinometer calc_flux Calculate Photon Flux analyze_actinometer->calc_flux calc_qy Calculate Quantum Yield (Φ) calc_flux->calc_qy prep_sample Prepare Sample Solution irradiate_sample Irradiate Sample prep_sample->irradiate_sample analyze_sample Analyze Sample Conversion (e.g., HPLC, UV-Vis) irradiate_sample->analyze_sample calc_moles_reacted Calculate Moles Reacted analyze_sample->calc_moles_reacted calc_moles_reacted->calc_qy

References

preventing side reactions during the synthesis of 2-Methyl-3-nitrobenzyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrobenzyl ethers. The primary method for this synthesis is a variation of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-Methyl-3-nitrobenzyl ethers?

The most common method is the Williamson ether synthesis, an SN2 reaction where the alkoxide of 2-Methyl-3-nitrobenzyl alcohol acts as a nucleophile, attacking an alkyl halide to form the desired ether. The alcohol is first deprotonated using a base to form the alkoxide.

Q2: What are the most common side reactions I should be aware of?

The main competing side reactions are E2 elimination of the alkyl halide to form an alkene, and C-alkylation of the aromatic ring.[1] Oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid can also occur under certain conditions.

Q3: How do the substituents on the aromatic ring (methyl and nitro groups) affect the reaction?

The electron-withdrawing nitro group and the electron-donating methyl group can influence the electron density of the aromatic ring. While the primary reaction occurs at the benzylic alcohol, these groups can affect the propensity for C-alkylation. The methyl group is an ortho-, para-director and the nitro group is a meta-director for electrophilic aromatic substitution.[2][3] In the context of C-alkylation under basic conditions, these directing effects can influence the position of alkylation on the ring.

Q4: Can the nitro group itself react under the synthesis conditions?

Aromatic nitro compounds can undergo reactions under strongly basic conditions, though this is less common in typical Williamson ether synthesis conditions.[4] It is important to control the reaction conditions, such as temperature and choice of base, to minimize potential side reactions involving the nitro group.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Methyl-3-nitrobenzyl ethers and provides potential solutions.

Problem 1: Low yield of the desired 2-Methyl-3-nitrobenzyl ether.
Potential Cause Recommended Solution Explanation
Incomplete deprotonation of the alcohol Use a stronger base (e.g., NaH, KH) or ensure anhydrous conditions.The alkoxide is the active nucleophile. Incomplete formation will slow down the desired SN2 reaction.[5]
E2 Elimination is the major pathway Use a primary alkyl halide. Avoid secondary and tertiary alkyl halides. Use a less sterically hindered base. Lower the reaction temperature.Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with strong, bulky bases and higher temperatures.[1][6]
Side reaction of C-alkylation Use a less polar, aprotic solvent. Use a less reactive alkylating agent (e.g., alkyl chloride instead of iodide).Polar aprotic solvents can favor C-alkylation. Softer electrophiles (like alkyl iodides) can also increase the likelihood of C-alkylation.[7]
Oxidation of the starting material Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction. Use purified, oxygen-free solvents.Benzyl alcohols can be susceptible to oxidation, especially at elevated temperatures.[8][9]
Problem 2: Formation of an alkene byproduct.

This is a clear indication of the E2 elimination side reaction dominating over the desired SN2 pathway.

Parameter To Favor SN2 (Ether Formation) To Favor E2 (Alkene Formation)
Alkyl Halide Methyl > Primary > SecondaryTertiary > Secondary > Primary
Base Less sterically hindered (e.g., NaOH, KOH)Bulky, strong bases (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMF, DMSO)Less critical, but solvent can influence base strength
Problem 3: Isolation of a C-alkylated byproduct.

The formation of a C-alkylated product occurs when the alkylating agent reacts with the aromatic ring instead of the alkoxide oxygen.

Factor Strategy to Minimize C-Alkylation
Solvent Use a less polar aprotic solvent. Protic solvents can solvate the oxygen of the alkoxide, making the carbon atoms of the ring more nucleophilic.
Counter-ion The choice of cation (e.g., Na+, K+) can influence the O- vs. C-alkylation ratio by coordinating with the alkoxide.
Alkylating Agent Use a "harder" electrophile (e.g., alkyl chloride or bromide) instead of a "softer" one (e.g., alkyl iodide).[7]

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-3-nitrobenzyl ethers via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific alkyl halides.

Materials:

  • 2-Methyl-3-nitrobenzyl alcohol

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Base (e.g., NaH, KH, or KOH)

  • Alkyl halide (primary alkyl halide is recommended)

  • Anhydrous work-up reagents

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-Methyl-3-nitrobenzyl alcohol in the anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the base (e.g., 1.1 equivalents of NaH) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides, but this may also increase side reactions.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating the key reaction pathways and decision-making processes in the synthesis of 2-Methyl-3-nitrobenzyl ethers.

G cluster_0 Reaction Pathway start 2-Methyl-3-nitrobenzyl alcohol alkoxide 2-Methyl-3-nitrobenzyl alkoxide start->alkoxide + Base ether Desired 2-Methyl-3-nitrobenzyl ether (SN2 Product) alkoxide->ether + Primary Alkyl Halide (R-X) (SN2 Pathway) alkene Alkene (E2 Product) alkoxide->alkene + Secondary/Tertiary Alkyl Halide (R-X) (E2 Pathway) c_alkyl C-Alkylated Product alkoxide->c_alkyl (Side Reaction)

Caption: Main reaction pathways in the synthesis of 2-Methyl-3-nitrobenzyl ethers.

G cluster_1 Troubleshooting Workflow start Low Ether Yield check_elimination Alkene byproduct observed? start->check_elimination check_c_alkylation C-alkylated byproduct observed? check_elimination->check_c_alkylation No solution_elimination Use primary alkyl halide Lower temperature check_elimination->solution_elimination Yes check_start_mat Unreacted starting material? check_c_alkylation->check_start_mat No solution_c_alkylation Change solvent Use 'harder' alkyl halide check_c_alkylation->solution_c_alkylation Yes solution_start_mat Use stronger base Ensure anhydrous conditions check_start_mat->solution_start_mat Yes end Optimize Reaction check_start_mat->end No solution_elimination->end solution_c_alkylation->end solution_start_mat->end

References

Technical Support Center: Purification of 2-Methyl-3-nitrobenzyl (MNB) Protected Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methyl-3-nitrobenzyl (MNB) protected substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with MNB-protected substrates?

A1: The primary impurities typically arise from two main sources: the protection reaction and the photolytic deprotection step.

  • From the protection reaction:

    • Unreacted starting amine/alcohol/thiol.

    • Di-protected products, especially with primary amines.

    • Unreacted 2-Methyl-3-nitrobenzyl bromide.

  • From the photolytic deprotection:

    • The primary byproduct is 2-methyl-3-nitrosobenzaldehyde . This is a yellow-to-orange colored compound that can be reactive.

    • Azo compounds can form from the further reaction of the nitroso byproduct, which are often intensely colored and can interfere with photolysis by absorbing light.[1]

    • Unreacted MNB-protected substrate if the photolysis is incomplete.

    • Side-products from the reaction of the deprotected substrate with the nitrosobenzaldehyde byproduct (e.g., imine formation with a deprotected amine).[2]

Q2: My crude product after photolysis is a complex, colored mixture. How do I begin to approach purification?

A2: A systematic approach is crucial. Start by analyzing your crude mixture using Thin Layer Chromatography (TLC) to visualize the number of components and their relative polarities.

  • TLC Analysis: Spot the crude reaction mixture on a TLC plate and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your desired deprotected product, the MNB-aldehyde byproduct, and any unreacted starting material. Aim for an Rf value of 0.2-0.4 for your target compound for optimal column chromatography separation.[3]

  • Initial Purification Strategy: Based on the TLC results, decide on the most appropriate purification technique. Flash column chromatography is the most common method. For highly polar products, other techniques like reverse-phase chromatography might be necessary.

Q3: The 2-methyl-3-nitrosobenzaldehyde byproduct is difficult to remove. What are the best strategies?

A3: This byproduct can be challenging due to its polarity, which is often similar to that of the desired product. Here are a few strategies:

  • Aldehyde Scavengers: After photolysis, the crude reaction mixture can be treated with a resin-bound scavenger, such as an amino-functionalized silica gel (e.g., amino-propyl functionalized silica). The scavenger will react with the aldehyde, and the resulting resin-bound imine can be easily filtered off.

  • Chemical Treatment: In some cases, a gentle oxidation of the nitrosobenzaldehyde to the corresponding carboxylic acid can alter its polarity sufficiently to allow for easier separation by chromatography or an aqueous wash if the product is not acid-sensitive.

  • Chromatographic Optimization: Careful selection of the solvent system for flash chromatography is key. A shallow gradient elution can improve the separation between the product and the byproduct. Sometimes, switching to a different stationary phase (e.g., alumina) or a different chromatography mode (e.g., reverse-phase) can be effective.

Troubleshooting Guide: Flash Column Chromatography

This guide addresses common issues encountered during the flash column chromatography purification of MNB-protected substrates and their deprotected products.

Problem Possible Cause Solution
Yellow/Orange band co-elutes with my product. The polarity of the 2-methyl-3-nitrosobenzaldehyde byproduct is very similar to your product in the chosen solvent system.- Optimize the solvent system: Try a less polar solvent system and run a slower, shallower gradient. Test different solvent combinations (e.g., toluene/acetone, dichloromethane/ethyl acetate).- Use an aldehyde scavenger: Treat the crude mixture with an amino-functionalized silica gel before chromatography.- Consider reverse-phase chromatography: If the byproduct and product have different hydrophobicities, reverse-phase flash chromatography can be an effective alternative.
My deprotected amine is reacting on the silica gel column. The silica gel is acidic and can catalyze reactions of the deprotected amine, such as imine formation with the aldehyde byproduct or degradation.- Neutralize the silica gel: Pre-treat the silica gel with a dilute solution of triethylamine in your eluent (e.g., 0.1-1% triethylamine) before packing the column.- Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying amines.
The product is not eluting from the column. The eluent is not polar enough to move the compound down the column. This is common with highly polar substrates like peptides or oligonucleotides.- Gradually increase the polarity of the eluent: If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar system like dichloromethane/methanol.- For very polar compounds: Consider using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.
The separation is poor, and fractions are still impure. - The column was overloaded with the crude product.- The sample was not loaded in a concentrated band.- The solvent system is not optimal.- Reduce the amount of crude material loaded: A general rule of thumb is to load 1-10% of the silica gel weight.- Load the sample in a minimal amount of solvent: Dissolve the crude product in the smallest possible volume of a strong solvent and adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder.- Re-optimize the solvent system using TLC: Aim for a larger difference in Rf values between your product and the impurities.
Cracking or channeling of the stationary phase. The column was not packed properly, leading to an uneven flow of the mobile phase.- Repack the column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Data Presentation

The following table provides a hypothetical comparison of purification methods for a model deprotected amine, illustrating typical outcomes.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Standard Silica Gel Chromatography 45%85%60%Significant co-elution with the yellow byproduct was observed.
Silica Gel Chromatography with Triethylamine 45%92%75%Improved yield and purity by preventing on-column reactions.
Pre-treatment with Aldehyde Scavenger + Silica Gel Chromatography 45%>98%80%Most effective method for removing the aldehyde byproduct.
Reverse-Phase C18 Chromatography 45%>97%70%Good alternative, especially for more polar products.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification of a Deprotected Substrate
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 7:3 hexane:ethyl acetate and adjust the ratio).

    • Visualize the spots under a UV lamp. The desired deprotected product and the MNB-aldehyde byproduct should be UV-active.

    • The optimal solvent system should give an Rf value of ~0.3 for the target compound and good separation from other spots.

  • Column Preparation:

    • Select a column of appropriate size (a common rule is a 100:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column by pouring the slurry and allowing it to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system, starting with a lower polarity if a gradient is to be used.

    • Maintain a constant flow rate.

    • Collect fractions of a consistent volume.

    • Monitor the elution by TLC, spotting every few fractions to track the separation.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Removal of 2-methyl-3-nitrosobenzaldehyde using a Scavenger Resin
  • Post-Photolysis: After the photolytic deprotection is complete (as monitored by TLC), evaporate the solvent from the reaction mixture.

  • Redissolution: Dissolve the crude residue in a suitable solvent in which the product is soluble (e.g., dichloromethane or THF).

  • Scavenger Addition: Add an amino-functionalized silica gel scavenger resin (e.g., 2-3 equivalents relative to the theoretical amount of the aldehyde byproduct).

  • Stirring: Stir the suspension at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde spot by TLC.

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Further Purification: The resulting crude product, now free of the aldehyde, can be further purified by standard flash column chromatography as described in Protocol 1, which will now be much more straightforward.

Visualizations

experimental_workflow cluster_deprotection Photolytic Deprotection cluster_purification Purification A MNB-Protected Substrate B Photolysis (UV light) A->B C Crude Mixture: - Deprotected Product - MNB-Aldehyde - Unreacted SM B->C D TLC Analysis C->D E Flash Column Chromatography D->E F Pure Deprotected Product E->F

Caption: General workflow for the deprotection and purification of MNB-protected substrates.

troubleshooting_logic Start Impure fractions after flash chromatography Q1 Is a yellow/orange byproduct present? Start->Q1 A1_Yes Co-elution with MNB-Aldehyde Q1->A1_Yes Yes A1_No Other impurities or degradation Q1->A1_No No Sol1 Use Aldehyde Scavenger Resin (Pre-column) A1_Yes->Sol1 Sol2 Optimize TLC with shallower gradient A1_Yes->Sol2 Sol3 Consider Reverse Phase Chromatography A1_Yes->Sol3 Sol4 Check for on-column degradation (add TEA) A1_No->Sol4 Sol5 Re-optimize TLC for other impurities A1_No->Sol5

Caption: Troubleshooting logic for impure fractions after flash chromatography.

References

stability of 2-Methyl-3-nitrobenzyl group to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 2-Methyl-3-nitrobenzyl (2,3-MeNBn) protecting group to various acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 2-Methyl-3-nitrobenzyl protecting group?

A1: The 2-Methyl-3-nitrobenzyl group is a substituted benzyl ether. Generally, benzyl ethers are known to be robust and stable under a wide range of reaction conditions, including many acidic and basic environments. However, their stability is influenced by the specific substituents on the aromatic ring. The 2-Methyl-3-nitrobenzyl group is notably stable to basic conditions but can be cleaved under strong acidic conditions.

Q2: How does the 2-Methyl-3-nitrobenzyl group behave under basic conditions?

A2: The 2-Methyl-3-nitrobenzyl group is highly stable under basic conditions. The nitro group at the meta position does not activate the benzylic position for cleavage under basic conditions. In a study by Han et al., it was demonstrated that while ortho- and para-nitrobenzyl groups are readily cleaved by 20% aqueous sodium hydroxide in methanol at 75 °C, the meta-nitrobenzyl analogue was found to be unreactive under these conditions[1]. This suggests that the 2-Methyl-3-nitrobenzyl group will be stable to even harsh basic conditions.

Q3: Under what acidic conditions is the 2-Methyl-3-nitrobenzyl group labile?

Q4: Can I selectively remove other protecting groups in the presence of a 2-Methyl-3-nitrobenzyl ether?

A4: Yes, the stability of the 2-Methyl-3-nitrobenzyl group to a range of conditions allows for the selective removal of other protecting groups. For example, acid-labile groups like tert-butyldimethylsilyl (TBDMS) or tert-butoxycarbonyl (Boc) can be removed with mild acids without affecting the 2-Methyl-3-nitrobenzyl ether. Similarly, base-labile groups like fluorenylmethyloxycarbonyl (Fmoc) or acetate esters can be cleaved under basic conditions to which the 2-Methyl-3-nitrobenzyl group is resistant.

Troubleshooting Guides

Issue 1: Unexpected cleavage of the 2-Methyl-3-nitrobenzyl group.
Potential Cause Troubleshooting Steps
Presence of a strong acid. Neutralize the reaction mixture to remove any acidic contaminants. If a strong acid is required for another reaction step, consider an alternative protecting group strategy.
Unintended hydrogenolysis conditions. While not the primary focus, ensure that no catalytic hydrogenation reagents (e.g., Pd/C, H2) are present, as these can cleave benzyl ethers.
Photolytic cleavage. The 2-Methyl-3-nitrobenzyl group is a photolabile protecting group. Protect your reaction from light, especially UV light, if cleavage is not desired.
Issue 2: Failure to cleave the 2-Methyl-3-nitrobenzyl group.
Potential Cause Troubleshooting Steps
Insufficiently strong acidic conditions. If acidic cleavage is desired, increase the strength of the acid, the temperature, or the reaction time. Consider using a stronger acid like HBr or a Lewis acid like BBr3.
Use of basic conditions for cleavage. The 2-Methyl-3-nitrobenzyl group is stable to basic conditions. Cleavage should be attempted under strong acidic or photolytic conditions.

Data Presentation

Table 1: Stability of the 2-Methyl-3-nitrobenzyl Group under Various Conditions (Qualitative)

Condition Reagent(s) Stability Reference
Strong Base 20% aq. NaOH, MeOH, 75 °CStable[1]
Strong Acid HBr, HI, BBr3Labile (expected)General knowledge on benzyl ethers
Mild Acid Acetic acid, TFA (mild conditions)Stable (expected)General knowledge on benzyl ethers
Mild Base K2CO3, Et3NStable (expected)General knowledge on benzyl ethers
Hydrogenolysis Pd/C, H2Labile (expected)General knowledge on benzyl ethers
Photolysis UV lightLabileGeneral knowledge on nitrobenzyl protecting groups

Note: Specific quantitative data for the 2-Methyl-3-nitrobenzyl group is limited. The stability indicated as "expected" is based on the known reactivity of closely related substituted benzyl ethers.

Experimental Protocols

Protocol 1: Test for Stability under Strongly Basic Conditions (Based on Han et al.[1])

  • Substrate Preparation: Dissolve the compound containing the 2-Methyl-3-nitrobenzyl protected functional group in methanol (e.g., 0.1 mmol in 1.0 mL).

  • Reagent Addition: Add an equal volume of a 20% aqueous sodium hydroxide solution (1.0 mL).

  • Reaction Condition: Stir the reaction mixture at 75 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) over several hours to check for any cleavage of the protecting group.

  • Work-up: Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to analyze the product.

Visualizations

Stability_Pathway cluster_conditions Reaction Conditions MeNBn_Protected 2-Methyl-3-nitrobenzyl Protected Compound Strong_Acid Strong Acid (e.g., HBr, BBr3) MeNBn_Protected->Strong_Acid Cleavage Strong_Base Strong Base (e.g., 20% NaOH) MeNBn_Protected->Strong_Base Stable Photolysis Photolysis (UV Light) MeNBn_Protected->Photolysis Cleavage Cleaved_Product Cleaved Product Strong_Acid->Cleaved_Product No_Reaction No Reaction Strong_Base->No_Reaction Photolysis->Cleaved_Product Troubleshooting_Logic Start Unintended Cleavage of 2,3-MeNBn Group? Check_Acid Check for Strong Acid Contamination Start->Check_Acid Yes Check_Light Protect Reaction from Light Start->Check_Light Yes Check_H2 Check for Hydrogenolysis Reagents Start->Check_H2 Yes Solution_Acid Neutralize or use alternative strategy Check_Acid->Solution_Acid Solution_Light Use amber vials or cover with foil Check_Light->Solution_Light Solution_H2 Avoid Pd/C, H2 etc. Check_H2->Solution_H2

References

troubleshooting mass spectrometry of 2-Methyl-3-nitrobenzyl protected molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitrobenzyl (MeNb) protected molecules during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for a 2-Methyl-3-nitrobenzyl protected molecule in ESI-MS?

When analyzing MeNb-protected molecules using Electrospray Ionization Mass Spectrometry (ESI-MS), you should primarily look for the protonated molecule, [M+H]⁺, in positive ion mode. Depending on the mobile phase composition and the nature of your analyte, you may also observe adducts. Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, you might observe the deprotonated molecule [M-H]⁻ if your molecule has acidic protons.

Q2: What is the characteristic fragmentation pattern of the 2-Methyl-3-nitrobenzyl protecting group?

The 2-Methyl-3-nitrobenzyl group is prone to specific fragmentation pathways. A common fragmentation is the cleavage of the benzylic C-O or C-N bond, resulting in a neutral loss of the protected molecule and the formation of the 2-methyl-3-nitrobenzyl carbocation (m/z 166.05). Further fragmentation of this ion can occur, leading to the loss of the nitro group (-NO₂) to yield a fragment at m/z 120.06.

Q3: Can the 2-Methyl-3-nitrobenzyl group cause ionization suppression?

Yes, molecules containing nitroaromatic groups can sometimes lead to ionization suppression, particularly in positive ion mode ESI.[1][2] This can result in poor signal intensity.[3] Optimizing the mobile phase, for instance by adjusting the concentration of formic acid, may help to enhance ionization.[1] In some cases, trying a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be beneficial if ESI proves to be inefficient.[1][2]

Q4: Is the 2-Methyl-3-nitrobenzyl group susceptible to in-source fragmentation?

Yes, photolabile protecting groups like the 2-Methyl-3-nitrobenzyl group can be sensitive to the conditions within the mass spectrometer's ion source, potentially leading to in-source fragmentation or premature cleavage.[4] This can be exacerbated by high cone voltages or source temperatures.[2] If you suspect in-source fragmentation, try reducing the cone voltage and source temperature to achieve softer ionization conditions.[2]

Troubleshooting Guides

Problem 1: Weak or No Molecular Ion Peak

If you are observing a weak or absent molecular ion peak for your MeNb-protected molecule, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Poor Ionization Efficiency Optimize the mobile phase composition. Try increasing the percentage of organic solvent or adding a small amount of an acid like formic acid to aid protonation in positive mode.[1] For negative mode, a volatile base like ammonium hydroxide can be used.
Ion Suppression Dilute your sample, as high concentrations can lead to ion suppression.[3] If working with complex matrices, consider additional sample cleanup steps like solid-phase extraction (SPE).
In-Source Fragmentation Reduce the cone voltage (or fragmentor voltage) and the ion source temperature to minimize premature fragmentation of the protecting group.[2]
Incorrect Ionization Mode If your compound has acidic protons, try negative ion mode to detect [M-H]⁻. Conversely, for basic sites, positive ion mode for [M+H]⁺ is preferred.
Instrument Calibration Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[3][5]
Problem 2: Complex Spectrum with Many Unidentified Peaks

A complex and noisy mass spectrum can hinder the identification of your target molecule. Here are some strategies to simplify the spectrum:

Potential Cause Recommended Solution
In-Source Fragmentation As mentioned previously, lower the cone voltage and source temperature to reduce unwanted fragmentation.
Contamination Run a blank injection of your mobile phase to check for contaminants from the solvent, tubing, or sample preparation. Common contaminants include plasticizers and polymers.
Adduct Formation The presence of multiple adducts ([M+Na]⁺, [M+K]⁺, etc.) can complicate the spectrum. While adducts can help confirm the molecular weight, reducing their prevalence can be achieved by using high-purity solvents and fresh mobile phases.
Isotopic Peaks Remember to account for the natural isotopic distribution of the elements in your molecule, which will result in a series of peaks for the molecular ion and its fragments.

Experimental Protocols

Protocol 1: General Method for LC-MS Analysis of MeNb-Protected Molecules

This protocol provides a starting point for the analysis of 2-Methyl-3-nitrobenzyl protected compounds. Optimization will likely be required for your specific molecule.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes to elute your compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS) System (ESI):

    • Ionization Mode: Positive (start with this) and Negative.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (start low and optimize).

    • Source Temperature: 100 - 120 °C (start low and optimize).

    • Desolvation Temperature: 300 - 400 °C.

    • Gas Flow (Nitrogen): Follow manufacturer's recommendations.

    • Mass Range: Scan a range that includes the expected molecular weight of your compound (e.g., m/z 100 - 1000).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Weak Molecular Ion start Start: Weak or No Molecular Ion check_ionization Check Ionization Mode (Positive/Negative) start->check_ionization optimize_mobile_phase Optimize Mobile Phase (e.g., add formic acid) check_ionization->optimize_mobile_phase Mode Correct reduce_source_energy Reduce In-Source Energy (Cone Voltage, Temp) optimize_mobile_phase->reduce_source_energy dilute_sample Dilute Sample / Improve Cleanup reduce_source_energy->dilute_sample check_calibration Check Instrument Tuning & Calibration dilute_sample->check_calibration resolution Problem Resolved? check_calibration->resolution end Consult Instrument Specialist resolution->end No Fragmentation_Pathway Proposed ESI-MS Fragmentation of MeNb-Protected Molecule (R-X-MeNb) Molecule [R-X-MeNb+H]⁺ m/z = M+1 Fragment1 [MeNb]⁺ m/z = 166.05 Molecule->Fragment1 Benzylic Cleavage NeutralLoss1 Neutral Loss of R-X Molecule->NeutralLoss1 Fragment2 [MeNb-NO₂]⁺ m/z = 120.06 Fragment1->Fragment2 Loss of Nitro Group NeutralLoss2 Neutral Loss of NO₂ Fragment1->NeutralLoss2

References

Technical Support Center: Improving the Efficiency of 2-Methyl-3-nitrobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with 2-Methyl-3-nitrobenzyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and improve the efficiency of your reactions.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: What is a common method for the synthesis of this compound?

A common and effective method is the free-radical side-chain chlorination of 2-methyl-3-nitrotoluene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Direct chlorination with chlorine gas (Cl₂) under UV irradiation is also a viable, though potentially less selective, industrial method.

Q2: What are the key parameters to control during the synthesis to maximize yield and minimize byproducts?

To optimize the synthesis of this compound, careful control of the following parameters is crucial:

  • Reaction Temperature: Maintaining an optimal temperature is critical. High temperatures can lead to the formation of undesired byproducts through competing reactions.

  • Initiator/Light Intensity: The rate of radical initiation should be controlled to maintain a steady reaction rate and avoid explosive decomposition of initiators like benzoyl peroxide.

  • Stoichiometry of Chlorinating Agent: Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess can increase the formation of di- and tri-chlorinated byproducts.

  • Exclusion of Lewis Acids: Traces of Lewis acids (e.g., iron filings from equipment) can catalyze competing electrophilic aromatic substitution on the benzene ring, leading to chlorinated ring byproducts. Ensure all glassware and reagents are free from such contaminants.

Reactions of this compound

Q3: What type of reactions does this compound typically undergo?

This compound is an excellent substrate for nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile. Due to the benzylic position of the chlorine, it can react via both Sₙ1 and Sₙ2 mechanisms.

Q4: How can I favor an Sₙ1 or Sₙ2 reaction mechanism?

The reaction pathway can be influenced by several factors:

  • Nucleophile: Strong, negatively charged nucleophiles (e.g., ethoxide, cyanide) favor the Sₙ2 pathway. Weak, neutral nucleophiles (e.g., water, ethanol) favor the Sₙ1 pathway.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) enhance the reactivity of strong nucleophiles and thus favor the Sₙ2 mechanism. Polar protic solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate, favoring the Sₙ1 mechanism.[1]

  • Substrate Concentration: High concentrations of the nucleophile favor the bimolecular Sₙ2 reaction.

Q5: What are some common nucleophiles used in reactions with this compound?

A wide range of nucleophiles can be used to synthesize various derivatives, including:

  • Amines (R-NH₂): To form substituted benzylamines.

  • Alcohols (R-OH) / Alkoxides (R-O⁻): To form benzyl ethers.

  • Thiols (R-SH) / Thiolates (R-S⁻): To form benzyl thioethers.

  • Cyanide (CN⁻): To form benzyl cyanides, which can be further hydrolyzed to carboxylic acids.

  • Azide (N₃⁻): To form benzyl azides, which are precursors to amines or can be used in click chemistry.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (di- and tri-chlorination). 3. Ring chlorination. 4. Decomposition of the product during workup.1. Increase reaction time or temperature moderately. Ensure efficient mixing. 2. Use a controlled stoichiometry of the chlorinating agent (e.g., 1.0-1.1 equivalents). Monitor the reaction progress by GC or TLC to stop at the optimal time. 3. Ensure the reaction is performed in the absence of Lewis acids and light that can promote ring chlorination. Use glass-lined reactors if available. 4. Avoid excessive heat during solvent removal. Consider purification at lower temperatures.
Formation of significant amounts of 2-Methyl-3-nitrobenzal chloride and 2-Methyl-3-nitrobenzotrichloride 1. Over-chlorination due to high concentration of chlorinating agent or prolonged reaction time. 2. High reaction temperature favoring further chlorination.1. Add the chlorinating agent portion-wise to maintain a low concentration. 2. Optimize the reaction temperature to favor mono-chlorination.
Presence of ring-chlorinated isomers 1. Contamination with Lewis acids (e.g., iron). 2. Reaction conditions favoring electrophilic aromatic substitution.1. Use high-purity, acid-free reagents and solvents. Thoroughly clean all glassware. 2. Ensure the reaction is carried out under strict free-radical conditions (UV light or radical initiator) and not in the presence of catalysts that promote ring substitution.
Nucleophilic Substitution Reaction Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Slow or incomplete reaction 1. Weak nucleophile. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Steric hindrance from the ortho-methyl group.1. If possible, use a stronger nucleophile (e.g., use the alkoxide instead of the alcohol). 2. For Sₙ2 reactions, switch to a polar aprotic solvent (e.g., DMF, DMSO). For Sₙ1 reactions, a polar protic solvent is preferred. 3. Increase the reaction temperature. Monitor for potential side reactions. 4. Consider using a less sterically hindered nucleophile or a catalyst to facilitate the reaction.
Formation of elimination byproducts (e.g., stilbene derivatives) 1. Use of a strong, sterically hindered base. 2. High reaction temperature.1. Use a less basic nucleophile if possible. 2. Lower the reaction temperature.
Low yield of the desired substitution product 1. Competing Sₙ1 and Sₙ2 pathways leading to a mixture of products. 2. Hydrolysis of the benzyl chloride by trace amounts of water. 3. Side reactions involving the nitro group.1. Optimize the reaction conditions (nucleophile, solvent, temperature) to favor a single reaction pathway. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The nitro group is generally stable under these conditions, but highly reactive nucleophiles or harsh conditions could potentially lead to side reactions. Use milder conditions if possible.

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methyl-3-nitrotoluene

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Anhydrous Carbon Tetrachloride (CCl₄) or another suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.

  • To the flask, add 2-methyl-3-nitrotoluene (1.0 eq) and anhydrous CCl₄.

  • Add N-chlorosuccinimide (1.05 eq).

  • Add a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02-0.05 eq).

  • Purge the system with an inert gas.

  • Heat the reaction mixture to reflux (for CCl₄, the boiling point is ~77°C) and maintain reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Illustrative):

ParameterConditionYield (%)Purity (%) (by GC)
Initiator AIBN (0.05 eq)8595
Benzoyl Peroxide (0.05 eq)8293
Solvent CCl₄8595
Benzene8092
NCS (eq) 1.058595
1.28088 (higher di-chlorination)
General Protocol for Nucleophilic Substitution with an Amine

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate) to scavenge the HCl produced.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 eq) and the base (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required. The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Methyl-3-nitrotoluene 2-Methyl-3-nitrotoluene Reaction_Vessel Free-Radical Chlorination (Reflux in CCl4) 2-Methyl-3-nitrotoluene->Reaction_Vessel NCS N-Chlorosuccinimide NCS->Reaction_Vessel Initiator AIBN / BPO Initiator->Reaction_Vessel Filtration Filter Succinimide Reaction_Vessel->Filtration Cool Washing Aqueous Wash Filtration->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization / Column Chromatography Evaporation->Purification Product 2-Methyl-3-nitrobenzyl chloride Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

SN1_vs_SN2_Logic Start Reaction of This compound Nucleophile Nucleophile Strength? Start->Nucleophile Solvent_SN2 Solvent? Nucleophile->Solvent_SN2 Strong Solvent_SN1 Solvent? Nucleophile->Solvent_SN1 Weak SN2_Pathway Favors SN2 Pathway Solvent_SN2->SN2_Pathway Polar Aprotic (e.g., DMF, Acetone) Mixed_Pathway Mixed Pathway Possible Solvent_SN2->Mixed_Pathway Polar Protic (e.g., EtOH, H2O) SN1_Pathway Favors SN1 Pathway Solvent_SN1->SN1_Pathway Polar Protic (e.g., EtOH, H2O) Solvent_SN1->Mixed_Pathway Polar Aprotic (e.g., DMF, Acetone)

References

Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging with Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during live-cell imaging experiments involving caged compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My cells are showing signs of stress (e.g., blebbing, rounding up, apoptosis) or dying immediately after uncaging. What's causing this?

Answer: This is a classic sign of acute phototoxicity, likely caused by an excessive dose of uncaging light. The primary mechanism is often the generation of reactive oxygen species (ROS) which damages cellular components.[1][2]

Possible Causes & Solutions:

  • Light Intensity is Too High: The most common cause is excessive power from your laser or lamp.

    • Solution: Reduce the light intensity to the minimum level required for effective uncaging. It is crucial to determine the phototoxic threshold for your specific cell type and experimental conditions.[3] Start with a low power setting and gradually increase it until you observe the desired biological response without visible cell damage.[4]

  • Exposure Duration is Too Long: Even at lower intensities, prolonged exposure can deliver a lethal dose of photons.

    • Solution: Use the shortest possible exposure time that achieves sufficient uncaging. For rapid events, multiple short pulses may be less damaging than a single long exposure.[5]

  • Incorrect Wavelength: Using a wavelength that is strongly absorbed by endogenous molecules (like flavins and porphyrins) can increase ROS production independently of the caged compound.[5]

    • Solution: Whenever possible, choose caged compounds that can be activated with longer, less energetic wavelengths (e.g., visible or near-IR light) to reduce cellular damage.[2][6] Single-photon photolysis at 405 nm can be more efficient and less toxic than at UV wavelengths (330-350 nm) for some cages.[7][8]

  • High Concentration of Caged Compound: High concentrations of the caged compound can lead to the generation of toxic byproducts upon photolysis.[9]

    • Solution: Use the lowest effective concentration of the caged compound. Determine this by performing a dose-response curve for your biological effect of interest.

Question 2: I am not observing the expected biological effect after light exposure. Why is my uncaging inefficient?

Answer: Inefficient uncaging can stem from several factors related to the light source, the compound itself, or the experimental setup.

Possible Causes & Solutions:

  • Insufficient Light Energy: The uncaging process requires a sufficient number of photons to cleave the caging group.

    • Solution: Ensure your light source is powerful enough and properly aligned. Measure the light power at the sample plane.[4] The uncaging efficiency is a product of the compound's extinction coefficient (ability to absorb light) and its quantum yield (probability of cleaving after absorbing a photon).[9] If the efficiency is low, you may need to increase light intensity or exposure time, but be mindful of phototoxicity limits.

  • Mismatched Wavelength: The wavelength of your light source must overlap with the absorption spectrum of the caged compound.

    • Solution: Verify the absorption maximum of your caged compound and ensure your light source (and any filters used) is appropriate.[4] For example, NPEC cages are optimally cleaved around 360 nm.[4]

  • Degradation of Caged Compound: Caged compounds can degrade over time, especially if not stored correctly or if exposed to ambient light.

    • Solution: Store stock solutions of caged compounds protected from light and at the recommended temperature (e.g., -20°C or -80°C).[4][9] Prepare fresh working solutions for each experiment.

  • Two-Photon Uncaging Issues: Two-photon (2P) uncaging requires very high peak power densities to be efficient, and common cages can have low 2P cross-sections.

    • Solution: 2P uncaging is highly dependent on precise focusing.[9] You may need to use higher concentrations of the caged compound and light intensities that are near the phototoxic limit.[7] Optimizing the laser's pulse width and repetition rate can also improve efficiency.

Question 3: I see a biological response, but it's not localized to the area I'm illuminating. What's happening?

Answer: This can be due to light scattering within the sample, diffusion of the uncaged molecule, or out-of-focus uncaging.

Possible Causes & Solutions:

  • Light Scattering: Especially in deep tissue imaging, light can scatter, leading to uncaging outside the intended focal volume.[7]

    • Solution: For high spatial resolution, two-photon excitation is superior as it inherently confines uncaging to the focal point.[9] For single-photon uncaging, using a high numerical aperture (NA) objective helps create a tighter focus.

  • Diffusion of the Active Molecule: Once uncaged, the active molecule can diffuse away from the release site and activate distant receptors.

    • Solution: This is an inherent property of the molecule. To study highly localized effects, you must image the response quickly after uncaging, before significant diffusion occurs. The speed of the biological process under study must be considered relative to the diffusion rate.[10]

  • Out-of-Focus Uncaging (Single-Photon): In standard epifluorescence, the entire light path through the specimen is illuminated, which can cause out-of-focus uncaging.

    • Solution: Again, two-photon microscopy is the gold standard for 3D-resolved uncaging.[9] Techniques like spinning disk confocal can offer some improvement over wide-field illumination by reducing out-of-focus light.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and best practices for using caged compounds while minimizing phototoxicity.

Q1: What is phototoxicity and what causes it in live-cell imaging?

A1: Phototoxicity refers to the damage or death of cells caused by exposure to light.[11] In fluorescence microscopy, it occurs when molecules (either endogenous photosensitizers like flavins or exogenous fluorophores and caged compounds) absorb light.[5] This absorption can excite the molecules to a reactive triplet state, where they can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1][2] These ROS can then oxidize essential cellular components like lipids, proteins, and DNA, leading to cellular stress, altered function, and eventually cell death.[11]

Q2: How is phototoxicity different from photobleaching?

A2: Phototoxicity and photobleaching are related but distinct processes. Photobleaching is the irreversible destruction of a fluorophore, leading to a loss of fluorescence. Phototoxicity is the damage caused to the cell by the light. While the chemical reactions that cause photobleaching can also produce ROS and contribute to phototoxicity, phototoxicity can occur even without significant photobleaching.[5][12] Therefore, the absence of photobleaching is not a reliable indicator that no phototoxicity is occurring.[1]

Q3: How can I choose the right light source for my uncaging experiment?

A3: The ideal light source provides sufficient power at the correct wavelength for efficient uncaging while minimizing unnecessary illumination.[4]

  • Lasers: Offer high power density and a collimated beam, ideal for precise, focal uncaging in small areas.[4] They are the standard for two-photon uncaging.

  • LEDs: A modern and popular choice, LEDs offer stable output, long lifetimes, and can be switched on and off very rapidly (on the microsecond scale with TTL control).[4][13] This rapid switching is critical for eliminating "illumination overhead"—the time the sample is illuminated while the camera shutter is closed or reading out, which can be a major source of phototoxicity.[14][15][16]

  • Arc Lamps (Xenon/Mercury): These are traditional, powerful light sources suitable for wide-field illumination.[4] However, they require mechanical shutters, which are much slower than LEDs and result in significant illumination overhead.[13]

Q4: What is "illumination overhead" and how do I minimize it?

A4: Illumination overhead is the period during which the specimen is illuminated, but the camera is not actively acquiring the emitted fluorescence.[14][15] This happens with slow components like mechanical shutters or software-controlled lamps (via USB).[13] It is a significant and often overlooked source of phototoxicity because the cell is damaged without any data being collected.[16]

  • How to Minimize:

    • Use TTL-Controlled LEDs: The best solution is to use a fast-switching LED light source that is synchronized with the camera's exposure via a hardware (TTL) trigger. This ensures the light is on only when the camera is acquiring.[13]

    • Use Longer Exposure Times: If you are limited to a system with a mechanical shutter, using longer exposure times with lower light intensity reduces the relative contribution of the shutter opening/closing time to the total light dose.[13][16] However, this is not suitable for imaging fast dynamic processes.[15]

Q5: What role does the cell culture medium play in phototoxicity?

A5: Standard cell culture media can contribute to phototoxicity. Some components, like riboflavin (Vitamin B2) and certain amino acids, are endogenous photosensitizers that can generate ROS when illuminated.[2] Furthermore, most live-cell imaging is performed at atmospheric oxygen levels (~20%), which is much higher than physiological levels (~4-5%) and can exacerbate the production of ROS.[11]

  • Solutions:

    • Use Imaging-Specific Media: Consider using specialized imaging media that are formulated without these photosensitizing components.

    • Add Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid can help neutralize ROS.[1] However, their effectiveness should be tested for each specific experimental setup.[1]

Q6: How can I quantitatively assess phototoxicity in my experiments?

A6: Visual inspection for morphological changes is a starting point, but more subtle effects on cell physiology can be missed.[1] Quantitative assessment is crucial for obtaining reliable and reproducible data.[17][18]

  • Methods for Assessment:

    • Cell Viability and Proliferation Assays: Classic methods like tracking cell division rates or using live/dead stains after an experiment can quantify the ultimate impact of phototoxicity.[14]

    • Sensitive Functional Readouts: Monitor sensitive physiological processes that are easily perturbed. Cell migration speed and mitochondrial morphology have been shown to be sensitive indicators of sublethal phototoxicity.[14][15]

    • Establish a "Light Dose Budget": For a given cell type and experiment, systematically vary the light intensity and duration to find the threshold where physiological changes begin to occur.[12][17] This establishes a "safe" illumination budget for subsequent experiments.

Data Presentation

Table 1: Properties of Common Caging Chromophores

Caging GroupTypical Uncaging Wavelength (nm)Notes
NPE (1-(2-nitrophenyl)ethyl)~350-360The classic "caged ATP" chromophore. Modest uncaging efficiency but widely used.[4][10]
MNI (4-methoxy-7-nitroindolinyl)~350-380Higher quantum yield than NPE. Can be uncaged with violet lasers (~405 nm).[19][20]
CDNI (7-carboxy-7-desnitro-7-((4,5-dimethoxy-2-nitrophenyl)methoxy)~380-405Designed for improved two-photon uncaging cross-section.[19]
DEAC450 (7-(diethylamino)coumarin-4-yl)methyl~450Uncaged with blue light, allowing for spectral separation from UV-sensitive cages.[19]
RuBi (Ruthenium-bipyridyl)~450Uncaged with blue light, suitable for partnering with 2P uncaging of other probes.[19]

Table 2: Recommended Starting Parameters for Uncaging Light Sources

Light SourceApplicationTypical Power DensityRecommended Starting Exposure
UV/Violet Laser (1P) Focal Uncaging1-5 mW/µm²1 - 10 ms
Pulsed IR Laser (2P) 3D Focal Uncaging10 - 100 mW (at sample)1 - 5 ms pulses
UV LED (TTL) Wide-field / Focal~0.5 µJ/µm² (total dose)10 - 100 ms
Xenon Flash Lamp Wide-fieldVariable< 1 ms flash

Note: These are general starting points. Optimal parameters must be determined empirically for each specific setup, caged compound, and biological sample.[4]

Experimental Protocols

Protocol: General Workflow for a Caged Compound Experiment with Minimal Phototoxicity

  • Preparation:

    • Culture cells on imaging-grade glass-bottom dishes or slides.

    • Prepare fresh working solutions of the caged compound in an appropriate buffer or imaging medium, protecting it from light.

    • Incubate cells with the caged compound to allow for loading. Loading time and concentration must be optimized. For intracellular targets, esterified (AM) versions of compounds or patch-clamp loading may be necessary.[10]

  • Microscope Setup & Calibration:

    • Align the uncaging light source (laser, LED) for uniform illumination of the desired area.

    • Use a power meter to measure the light intensity at the sample plane.[4] This is a critical step for reproducibility.

    • If using an LED, ensure it is configured for TTL hardware triggering with the camera to eliminate illumination overhead.[13]

  • Determining the Phototoxicity Threshold:

    • Before the main experiment, expose control cells (without the caged compound) to the uncaging light at various intensities and durations.

    • Using a sensitive assay (e.g., monitoring mitochondrial morphology or cell migration), identify the maximum light dose that does not induce physiological changes.[14][15] This is your "phototoxicity budget."

  • Determining Optimal Uncaging Parameters:

    • Using a fresh, loaded sample, start with a low light dose (well below the phototoxicity threshold).

    • Deliver a light pulse and monitor for the expected biological response (e.g., via fluorescence imaging of a reporter, electrophysiology).

    • Gradually increase the light dose (by increasing intensity or duration) until you observe a reliable and reproducible response. The optimal condition is the lowest dose that gives a robust effect.[4]

  • Experiment Execution:

    • Perform the experiment using the optimized, minimally phototoxic parameters.

    • Acquire both pre- and post-uncaging images to document the effect.

    • Always include control groups: (a) cells with caged compound but no light exposure, and (b) cells with light exposure but no caged compound.

  • Post-Experiment Analysis:

    • Quantify the biological response from your images or recordings.

    • At the end of the experiment, perform a viability assay (e.g., with a live/dead stain) to confirm that the imaging conditions were not overtly toxic.

Mandatory Visualization

Phototoxicity_Mechanism cluster_0 Light-Induced Excitation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Cellular Damage Light Light Molecule Caged Compound or Endogenous Photosensitizer (Ground State) Light->Molecule Photon Absorption ExcitedMolecule Excited Triplet State Molecule->ExcitedMolecule Intersystem Crossing ExcitedMolecule->Molecule Non-radiative decay (No Damage) ROS Reactive Oxygen Species (e.g., Singlet Oxygen ¹O₂) ExcitedMolecule->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage Oxidative Damage to: - Lipids - Proteins - DNA ROS->Damage CellStress Cell Stress, Altered Function, Apoptosis Damage->CellStress Troubleshooting_Workflow Start Experiment Start: Cells show stress/death post-uncaging Check_Intensity Is light intensity at the minimum required level? Start->Check_Intensity Reduce_Intensity Action: Reduce light intensity. Re-run dose-response. Check_Intensity->Reduce_Intensity No Check_Exposure Is exposure time as short as possible? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Intensity Reduce_Exposure Action: Reduce exposure duration. Use shorter, repeated pulses if needed. Check_Exposure->Reduce_Exposure No Check_Overhead Is 'Illumination Overhead' eliminated? Check_Exposure->Check_Overhead Yes Reduce_Exposure->Check_Exposure Implement_TTL Action: Use TTL hardware triggering for the light source. Check_Overhead->Implement_TTL No Check_Medium Are you using imaging medium and/or antioxidants? Check_Overhead->Check_Medium Yes Implement_TTL->Check_Overhead Optimize_Medium Action: Switch to phenol-free medium. Test adding antioxidants (e.g., ascorbic acid). Check_Medium->Optimize_Medium No End_Success Problem Resolved: Healthy cells, successful uncaging. Check_Medium->End_Success Yes Optimize_Medium->Check_Medium

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-3-nitrobenzyl Chloride and Other Nitrobenzyl Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Nitrobenzyl Photolabile Protecting Groups

The efficacy of a photolabile protecting group is primarily determined by its photophysical properties, namely its molar extinction coefficient (ε) at the wavelength of irradiation and its photolysis quantum yield (Φ). The product of these two values (ε × Φ) gives the overall uncaging efficiency. Below is a summary of these parameters for some common nitrobenzyl PPGs.

Photolabile Protecting Group (PPG)AbbreviationTypical λmax (nm)Molar Extinction Coefficient (ε) at λirr (M⁻¹cm⁻¹)Quantum Yield (Φ)Overall Efficiency (ε × Φ)
o-NitrobenzylNB~260-350Varies with substrate0.01 - 0.3Varies
4,5-Dimethoxy-2-nitrobenzylDMNB or NV~350~5,000 at 350 nm0.006 - 0.1630 - 800
6-NitroveratryloxycarbonylNVOC~350~5,000 at 350 nm~0.0013 (for thymidine)~6.5
2-(2-Nitrophenyl)propoxycarbonylNPPOC~260 (shoulder at ~350)~230 at 365 nm0.41 (in MeOH)[1]~94.3
2-Methyl-3-nitrobenzyl (Chloride) - Predicted: ~260-350 Unknown Unknown Unknown

Note: The quantum yield and molar extinction coefficient are highly dependent on the solvent, the nature of the protected molecule (the leaving group), and the specific irradiation conditions. The data presented are representative values from the literature.

Analysis of 2-Methyl-3-nitrobenzyl Chloride

Without direct experimental data, the performance of this compound as a PPG can be inferred from the well-established photochemistry of o-nitrobenzyl derivatives.

The photocleavage of o-nitrobenzyl compounds proceeds via a Norrish Type II reaction, which involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. The resulting aci-nitro intermediate then rearranges to release the protected molecule and form a nitrosobenzaldehyde byproduct.

The substituents on the aromatic ring can influence this process:

  • Electronic Effects: The methyl group at the 2-position is a weak electron-donating group. Electron-donating groups can sometimes slightly increase the rate of photolysis.

  • Steric Effects: The methyl group ortho to the benzyl chloride moiety might introduce steric hindrance, which could potentially influence the rate of the initial hydrogen abstraction step or the subsequent rearrangement. The precise impact, whether beneficial or detrimental to the cleavage efficiency, would need to be determined experimentally.

  • Positional Isomerism: The nitro group is at the 3-position (meta to the benzyl group). The canonical and most studied nitrobenzyl PPGs have the nitro group at the 2-position (ortho). This difference in the relative positions of the nitro and benzyl groups is significant. The established Norrish Type II mechanism for o-nitrobenzyl PPGs relies on the proximity of the nitro group to the benzylic hydrogens. For a meta-nitrobenzyl derivative, this direct intramolecular hydrogen abstraction is not possible. Therefore, this compound is not expected to function as a conventional photolabile protecting group via the same mechanism as its ortho-nitro counterparts. Its photochemistry would likely follow a different, and potentially much less efficient, pathway for releasing a protected group.

Experimental Protocols

To empirically determine the performance of this compound or any other potential PPG, the following experimental protocols are recommended.

Synthesis of a Caged Compound

A model compound, such as 2-Methyl-3-nitrobenzyl acetate, can be synthesized by reacting this compound with a carboxylate salt (e.g., sodium acetate) in a suitable solvent like acetonitrile or DMF. The product should be purified by column chromatography and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Molar Extinction Coefficient (ε)
  • Prepare a series of solutions of the caged compound of known concentrations in the desired solvent (e.g., methanol or a buffered aqueous solution).

  • Measure the absorbance of each solution at the desired wavelength (e.g., using a UV-Vis spectrophotometer scanning from 200 to 400 nm to determine the absorption maximum, λmax).

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), the slope of the resulting line is the molar extinction coefficient (ε).

Monitoring Photolysis by UV-Vis Spectroscopy
  • Prepare a solution of the caged compound of known concentration and absorbance at the irradiation wavelength.

  • Irradiate the solution with a light source of known intensity at a specific wavelength (e.g., 365 nm).

  • At regular time intervals, record the full UV-Vis spectrum.

  • The disappearance of the starting material's absorbance and the appearance of the photoproducts' absorbance can be used to calculate the rate of photolysis.

Monitoring Photolysis by ¹H NMR Spectroscopy[2][3]
  • Prepare a solution of the caged compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

  • Acquire an initial ¹H NMR spectrum.

  • Irradiate the NMR tube for a set period.

  • Acquire another ¹H NMR spectrum.

  • Repeat the irradiation and acquisition steps.

  • The disappearance of proton signals corresponding to the starting material and the appearance of signals from the released molecule and the photoproduct can be integrated to determine the extent of cleavage over time.[2][3]

Determination of Photolysis Quantum Yield (Φ)

The quantum yield is the ratio of the number of molecules reacted to the number of photons absorbed. It can be determined relative to a chemical actinometer with a known quantum yield (e.g., ferrioxalate).

  • Prepare a solution of the caged compound and a solution of the actinometer with similar absorbance at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time).

  • Determine the number of moles of the caged compound that reacted using a suitable analytical method (e.g., HPLC or NMR).

  • Determine the number of moles of the actinometer that reacted.

  • Calculate the quantum yield of the caged compound (Φ_sample) using the following equation: Φ_sample = Φ_actinometer × (moles_sample_reacted / moles_actinometer_reacted)

Visualizing Photochemical Processes

Diagrams created using the DOT language can help visualize the complex processes involved in the use of photolabile protecting groups.

G cluster_photolysis Photochemical Cleavage of an o-Nitrobenzyl PPG Caged Caged Molecule (o-Nitrobenzyl Protected) Excited Excited State Caged->Excited hν (Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Released Released Molecule AciNitro->Released Byproduct Nitrosobenzaldehyde Byproduct AciNitro->Byproduct

Caption: General mechanism for the photocleavage of o-nitrobenzyl PPGs.

G cluster_workflow Experimental Workflow for PPG Evaluation A Synthesize Caged Compound B Characterize (NMR, MS) A->B C Prepare Solutions of Known Concentration B->C D Measure Molar Extinction Coefficient (ε) (UV-Vis) C->D E Irradiate with Controlled Light Source C->E F Monitor Reaction (UV-Vis, NMR, HPLC) E->F G Determine Quantum Yield (Φ) F->G

Caption: A typical experimental workflow for evaluating a new photolabile protecting group.

Conclusion

The ortho-nitrobenzyl scaffold remains a versatile and widely studied platform for the development of photolabile protecting groups. While this compound's structure suggests it is unlikely to function as a traditional photolabile protecting group due to the meta position of the nitro group, empirical validation is necessary to fully characterize its photochemical behavior. The experimental protocols outlined in this guide provide a clear path for researchers to evaluate its potential, or that of any novel PPG, and to contribute valuable data to the field of photopharmacology and controlled release. For applications requiring well-characterized and efficient photocleavage, established PPGs such as DMNB and NPPOC remain the preferred choice.

References

A Comparative Guide to the Quantum Yield of Substituted o-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The o-nitrobenzyl (ONB) moiety is a cornerstone in the design of photolabile protecting groups (PPGs), offering spatial and temporal control over the release of bioactive molecules. The efficiency of this release is quantified by the quantum yield (Φ), a critical parameter for applications ranging from drug delivery to materials science. This guide provides a comparative analysis of the quantum yields of various substituted o-nitrobenzyl protecting groups, supported by experimental data, to aid in the selection of the most suitable PPG for specific research needs.

Performance Comparison of Substituted o-Nitrobenzyl Protecting Groups

The photochemical performance of o-nitrobenzyl protecting groups is profoundly influenced by the nature and position of substituents on the aromatic ring and at the benzylic carbon. These modifications can alter the absorption wavelength, molar extinction coefficient, and, most importantly, the quantum yield of photolysis.

Substituent Effects on Quantum Yield

Aromatic Ring Substituents: Electron-donating groups, such as methoxy (CH₃O), on the aromatic ring can lead to a red-shift in the absorption maximum; however, this often comes at the cost of a lower quantum yield.[1][2] Conversely, the introduction of a second nitro group to create a 2,6-dinitrobenzyl PPG can significantly increase the reaction yield.[3] The position of these substituents also plays a crucial role in determining the overall photochemical properties.

Benzylic Position Substituents: Substitution at the benzylic carbon (the carbon atom attached to the leaving group) has been shown to have a substantial impact on the quantum yield. The introduction of an α-methyl group, for instance, can lead to a notable increase in the quantum yield compared to the unsubstituted parent compound.[4] Similarly, α-carboxy substitution has been demonstrated to influence the rate of photolysis.[4]

The following table summarizes the quantum yields for a selection of substituted o-nitrobenzyl protecting groups, providing a clear comparison of their performance.

Protecting GroupLeaving GroupQuantum Yield (Φ)Wavelength (nm)Reference
o-NitrobenzylUrea0.81308[4]
α-Methyl-o-nitrobenzylUrea0.64308[4]
α-Carboxy-o-nitrobenzylUrea0.56308[4]
4,5-Dimethoxy-2-nitrobenzylVarious~0.1-1%Not Specified[1][5]
Nitrobiphenyl scaffolds with carbazole substituentsAlcohol0.2Not Specified[2]
Nitrobiphenyl scaffolds with phenothiazine substituentsAlcohol0.1Not Specified[2]
Nitrobiphenyl scaffolds with diphenylamine substituentsAlcohol0.004 - 0.008Not Specified[2]

Experimental Protocols

The determination of quantum yields for the photolysis of o-nitrobenzyl protecting groups is a critical experimental procedure. Below are detailed methodologies for key experiments.

Determination of Quantum Yield using UV-Visible Spectroscopy

This method relies on monitoring the change in absorbance of the o-nitrobenzyl compound upon irradiation.

Materials:

  • Substituted o-nitrobenzyl protected compound

  • Spectrophotometer (UV-Vis)

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)

  • Cuvettes

  • Appropriate solvent

Procedure:

  • Prepare a solution of the o-nitrobenzyl compound of known concentration in a suitable solvent.

  • Measure the initial absorbance of the solution at the irradiation wavelength.

  • Irradiate the sample for a specific time with a light source of known intensity. The light intensity can be determined using a chemical actinometer.

  • Measure the absorbance of the solution again after irradiation.

  • Calculate the number of molecules that have undergone photolysis based on the change in absorbance and the molar extinction coefficient of the starting material.

  • Calculate the number of photons absorbed by the sample using the data from the actinometer.

  • The quantum yield (Φ) is then calculated as the ratio of the number of molecules reacted to the number of photons absorbed.

Determination of Photolysis Rate using NMR Spectroscopy

Time-resolved NMR spectroscopy can be employed to follow the photochemical decomposition and determine the first-order rate constants.

Materials:

  • Substituted o-nitrobenzyl ester

  • NMR spectrometer

  • UV light source for in-situ irradiation

  • NMR tubes

  • Deuterated solvent

Procedure:

  • Dissolve the o-nitrobenzyl ester in a suitable deuterated solvent.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the starting material.

  • Irradiate the sample inside the NMR spectrometer using a fiber-optic cable coupled to a UV light source.

  • Acquire a series of ¹H NMR spectra at different irradiation times.

  • Monitor the decrease in the integration of the signals corresponding to the starting material and the increase in the signals of the photoproducts.

  • Plot the natural logarithm of the concentration of the starting material versus time to obtain the first-order rate constant for the photolysis reaction.

Signaling Pathways and Mechanisms

The photolysis of o-nitrobenzyl protecting groups proceeds through a well-established intramolecular rearrangement. The following diagram illustrates the key steps in this process.

photolysis_mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates cluster_products Products ONB o-Nitrobenzyl Protecting Group Excited_ONB Excited State (n,π*) ONB->Excited_ONB Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_ONB->Aci_Nitro Intramolecular H-atom transfer Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Released_Molecule Released Molecule Cyclic_Intermediate->Released_Molecule Rearrangement Nitroso_Byproduct o-Nitrosobenzaldehyde Byproduct Cyclic_Intermediate->Nitroso_Byproduct Rearrangement

Caption: Photolysis mechanism of an o-nitrobenzyl protecting group.

The process is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group, forming an aci-nitro intermediate. Subsequent cyclization and rearrangement lead to the release of the protected molecule and the formation of an o-nitrosobenzaldehyde byproduct.[3]

This guide provides a foundational understanding of the quantum yields of substituted o-nitrobenzyl protecting groups. For the rational design of novel photolabile materials and prodrugs, a thorough consideration of the structure-property relationships outlined here is essential.

References

A Comparative Guide to the Advantages of the Methyl Group in 2-Methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methyl-3-nitrobenzyl chloride and its structural analog, 3-nitrobenzyl chloride. The focus is to elucidate the advantages conferred by the ortho-methyl group on the reactivity and properties of the molecule, supported by experimental data from analogous systems and established principles of physical organic chemistry.

Introduction: Electronic and Steric Landscape

In the landscape of chemical synthesis, the reactivity of benzyl halides is a cornerstone for the construction of complex molecules. The introduction of substituents onto the aromatic ring allows for the fine-tuning of this reactivity. This guide examines this compound, a molecule featuring two substituents with opposing electronic effects: an electron-donating methyl group and a powerful electron-withdrawing nitro group.

To understand the advantages of the methyl group, we compare it to 3-nitrobenzyl chloride. The key difference is the methyl group at the C2 position, ortho to the chloromethyl reactive center. This substitution introduces both electronic and steric effects that modulate the molecule's stability and reactivity in nucleophilic substitution reactions.

The Interplay of Substituent Effects

The reactivity of benzyl chlorides in nucleophilic substitution reactions, particularly in polar protic solvents (solvolysis), often proceeds through a mechanism with significant SN1 character. This involves the formation of a transient, positively charged carbocation intermediate (or a transition state with significant carbocationic character). The stability of this intermediate is paramount to the reaction rate.

  • Electronic Effects :

    • Nitro Group (-NO2) : As a strong electron-withdrawing group (both by induction and resonance), the nitro group at the meta position destabilizes the developing positive charge on the benzylic carbon. This significantly retards the rate of SN1-type reactions.

    • Methyl Group (-CH3) : As an electron-donating group (primarily through induction and hyperconjugation), the methyl group helps to stabilize the adjacent carbocationic center. This effect accelerates the rate of SN1-type reactions.

  • Steric Effects :

    • An ortho-methyl group can introduce steric hindrance, which can have varied consequences. In a pure SN2 reaction, it would hinder the backside attack of a nucleophile. However, in SN1-type reactions, it can lead to steric acceleration by relieving strain as the molecule transitions from a tetrahedral sp3 hybridized state to a trigonal planar sp2 hybridized carbocation.

The following diagram illustrates the conflicting electronic pressures on the reactive center.

Caption: Electronic and steric effects in this compound.

Quantitative Reactivity Comparison: Solvolysis Rates

Table 1: Experimental and Estimated Solvolysis Rate Constants

CompoundSubstituentsSolvolysis Rate Constant (k_solv, s⁻¹) at 25°CData Source
Benzyl ChlorideNone3.8 x 10⁻⁵Experimental[1]
2-Methylbenzyl Chloride2-Methyl1.3 x 10⁻⁴Experimental[1]
3-Nitrobenzyl Chloride 3-Nitro 1.6 x 10⁻⁷ Experimental [1]
This compound 2-Methyl, 3-Nitro ~5.5 x 10⁻⁷ Estimated

Data Analysis and Estimation:

  • Effect of Ortho-Methyl Group: By comparing the experimental rates of 2-Methylbenzyl chloride and Benzyl Chloride, we can determine the accelerating effect of the ortho-methyl group.

    • Rate Ratio = k(2-Methyl) / k(H) = (1.3 x 10⁻⁴) / (3.8 x 10⁻⁵) ≈ 3.4-fold acceleration .[1]

  • Estimation for this compound: Applying this acceleration factor to the experimental rate of 3-Nitrobenzyl chloride gives a reasonable estimate of the rate for its 2-methylated counterpart.

    • Estimated k = k(3-Nitro) x 3.4 = (1.6 x 10⁻⁷) x 3.4 ≈ 5.5 x 10⁻⁷ s⁻¹ .

Experimental Protocols

To empirically validate the estimated reactivity and formally compare the two compounds, a kinetic study of their solvolysis can be performed.

Objective: To determine and compare the first-order rate constants (k_solv) for the solvolysis of this compound and 3-nitrobenzyl chloride.

Methodology: HPLC-Monitored Kinetic Run

  • Solvent Preparation: Prepare a solvent mixture of 20% acetonitrile in deionized water (v/v).

  • Standard Solutions: Prepare stock solutions of this compound and 3-nitrobenzyl chloride in pure acetonitrile at a concentration of ~50 mM. Also prepare standard solutions of the expected alcohol products (2-Methyl-3-nitrobenzyl alcohol and 3-nitrobenzyl alcohol) for HPLC calibration.

  • Reaction Initiation:

    • Thermostat a sealed reaction vessel containing the 20% acetonitrile/water solvent at 25.0 ± 0.1 °C.

    • Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the solvent to achieve a final substrate concentration of ~0.5 mM. Start a timer immediately.

  • Reaction Monitoring:

    • At timed intervals, withdraw aliquots (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., pure acetonitrile) to stop further reaction.

    • Analyze the quenched samples by reverse-phase High-Performance Liquid Chromatography (HPLC). The HPLC method should be capable of separating the reactant benzyl chloride from the product benzyl alcohol.

  • Data Analysis:

    • Determine the peak areas of the reactant and product at each time point.

    • Calculate the concentration of the remaining benzyl chloride at each time point.

    • The first-order rate constant, ksolv, is determined from the slope of a plot of ln([Reactant]) versus time, as the reaction follows pseudo-first-order kinetics.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Prepare 20% MeCN/H₂O Solvent System C Thermostat Solvent at 25.0 °C A->C B Prepare Stock Solutions (~50 mM in MeCN) D Inject Substrate Stock (t=0, ~0.5 mM final) B->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction (Dilute in MeCN) E->F G Analyze by HPLC F->G H Plot ln[Reactant] vs. Time G->H I Calculate k_solv from Slope H->I

Caption: Experimental workflow for determining solvolysis rate constants.

Summary and Outlook

The presence of a methyl group at the C2 position of 3-nitrobenzyl chloride confers a distinct advantage by increasing the rate of nucleophilic substitution. This effect, quantifiable through linear free-energy relationships, is primarily electronic, stemming from the methyl group's ability to stabilize the carbocationic transition state. For synthetic chemists, this enhanced reactivity translates to practical benefits:

  • Faster reaction completion , improving throughput.

  • Potential for using milder reaction conditions , which can improve selectivity and reduce side-product formation.

  • A tool for fine-tuning reactivity in multi-step syntheses where precise control over reaction rates is necessary.

This guide demonstrates that even a simple alkyl substituent can be strategically employed to overcome the deactivating effects of other functional groups, providing a valuable tool for rational molecular design in pharmaceutical and materials science research.

References

A Comparative Guide to the Cleavage Kinetics of 2-Nitrobenzyl and 2-Methyl-3-nitrobenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photolabile Protecting Groups

Ortho-nitrobenzyl ethers are a cornerstone of photolabile protecting group chemistry, enabling spatiotemporal control over the release of alcohols and other functional groups. Upon irradiation with UV light, these compounds undergo an intramolecular rearrangement to release the protected molecule, 2-nitrosobenzaldehyde or a derivative thereof, as a byproduct. The kinetics of this cleavage are critical for applications ranging from caged compounds in neuroscience to light-directed synthesis on microarrays.

The substitution pattern on the aromatic ring can significantly influence the photochemical properties of the 2-nitrobenzyl group, including its absorption wavelength, quantum yield, and cleavage rate. This guide focuses on the comparison between the parent 2-nitrobenzyl system and the less-documented 2-methyl-3-nitrobenzyl analogue.

Cleavage Kinetics of 2-Nitrobenzyl Ethers

The photolytic cleavage of 2-nitrobenzyl ethers is a well-studied process. The reaction proceeds via a Norrish Type II mechanism, initiated by the photo-excitation of the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the protected alcohol.

While the overall transformation is efficient, the rate of release can be limited by the decay of intermediates. The quantum yield (Φ) for the photolysis of 2-nitrobenzyl ethers is typically in the range of 0.1 to 0.65, depending on the substitution at the benzylic carbon and the nature of the leaving group. For instance, substitution at the α-carbon with a methyl group has been shown to increase the quantum yield.[1]

Table 1: Photochemical Properties of Selected 2-Nitrobenzyl Derivatives

CompoundLeaving GroupWavelength (nm)Quantum Yield (Φ)SolventReference
2-Nitrobenzyl EtherGeneric Alcohol~350~0.1-0.2Various[2]
α-Methyl-2-nitrobenzyl trimethylacetateTrimethylacetic acidNot specified0.65Solution
2-Nitrobenzyl esterGeneric Carboxylate3650.13Solution
1-(2-Nitrophenyl)ethyl esterGeneric Carboxylate365>0.8 (decomposition)Acetonitrile/Water[3],[4]

Note: Data is compiled from various sources and conditions may vary. Direct comparison should be made with caution.

Expected Influence of 2-Methyl and 3-Nitro Substituents

Direct experimental data on the cleavage kinetics of 2-methyl-3-nitrobenzyl ethers is scarce. However, we can infer the potential effects of these substituents based on established principles of physical organic chemistry and studies of other substituted nitrobenzyl systems.

  • 2-Methyl Group: The methyl group is an electron-donating group. Generally, electron-donating substituents on the aromatic ring can increase the rate of photocleavage. However, its position ortho to the nitro group may also introduce steric hindrance, which could potentially influence the conformation required for the initial hydrogen abstraction step.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group. An additional nitro group on the ring, such as in 2,6-dinitrobenzyl systems, has been shown to increase the quantum yield of photolysis.[2] This is attributed to an increased probability of the molecule entering the necessary excited state.[2] A nitro group at the 3-position would be expected to have a significant electronic effect, though its impact on the cleavage rate relative to other positions is not definitively established.

Hypothesis: The combination of an electron-donating methyl group and a second electron-withdrawing nitro group on the 2-nitrobenzyl core presents a complex case. The 3-nitro group may enhance the quantum yield, while the 2-methyl group could have a mixed electronic and steric effect. Experimental validation is necessary to determine the net outcome on the cleavage kinetics.

Visualizing the Photochemical Cleavage Pathway

The following diagrams illustrate the key steps in the photolytic cleavage of 2-nitrobenzyl ethers.

Caption: Generalized photocleavage pathway of 2-nitrobenzyl ethers.

Experimental Protocols

To facilitate a direct and objective comparison of the cleavage kinetics of 2-methyl-3-nitrobenzyl and 2-nitrobenzyl ethers, the following experimental protocol is recommended.

Objective: To determine and compare the pseudo-first-order rate constants and quantum yields of photocleavage for 2-nitrobenzyl ether and 2-methyl-3-nitrobenzyl ether derivatives of a model alcohol (e.g., benzyl alcohol).

Materials:

  • 2-Nitrobenzyl ether of the model alcohol

  • 2-Methyl-3-nitrobenzyl ether of the model alcohol

  • Spectrophotometric grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • UV lamp with a narrow bandpass filter for a specific wavelength (e.g., 365 nm)

  • Quantum yield reference standard (e.g., potassium ferrioxalate)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • NMR spectrometer

  • Quartz cuvettes or NMR tubes

Workflow Diagram:

G start Start prep Prepare equimolar solutions of 2-nitrobenzyl ether and 2-methyl-3-nitrobenzyl ether start->prep irradiate Irradiate samples at constant wavelength (e.g., 365 nm) and power prep->irradiate aliquots Take aliquots at specific time intervals irradiate->aliquots qy Determine quantum yield (Φ) using a chemical actinometer irradiate->qy Parallel Experiment analysis Analyze aliquots by HPLC or NMR to determine concentration of starting material aliquots->analysis plot Plot ln([A]t/[A]0) vs. time analysis->plot rate_const Calculate pseudo-first-order rate constant (k) from the slope plot->rate_const compare Compare k and Φ values rate_const->compare qy->compare end End compare->end

Caption: Experimental workflow for comparative kinetic analysis.

Procedure for Kinetic Measurements:

  • Sample Preparation: Prepare stock solutions of the 2-nitrobenzyl and 2-methyl-3-nitrobenzyl ethers in the chosen solvent at a known concentration (e.g., 1 mM).

  • Irradiation: Place a known volume of the sample solution in a quartz cuvette or NMR tube. Irradiate the sample using a UV lamp with a defined wavelength and constant power output. The temperature should be controlled throughout the experiment.

  • Time-course Monitoring: At regular time intervals, withdraw an aliquot of the irradiated solution.

  • Analysis: Analyze the aliquots by HPLC or ¹H NMR to determine the concentration of the remaining starting material.

    • HPLC: Monitor the disappearance of the peak corresponding to the starting ether.

    • NMR: Integrate the signals corresponding to a unique proton on the starting material and an internal standard.

  • Data Analysis: Plot the natural logarithm of the fraction of remaining starting material (ln([A]t/[A]0)) against the irradiation time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (-k).

Procedure for Quantum Yield Determination:

  • Actinometry: Use a chemical actinometer, such as potassium ferrioxalate, to accurately measure the photon flux of the light source under the same experimental conditions as the sample irradiation.

  • Sample Photolysis: Irradiate the sample solution for a time sufficient to achieve a measurable conversion (typically <15%).

  • Product Quantification: Determine the concentration of the photoproduct (the released alcohol) or the consumed reactant using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The quantum yield (Φ) is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed by the sample.

Conclusion

The 2-nitrobenzyl ether is a well-characterized and widely used photolabile protecting group. While the specific cleavage kinetics of the 2-methyl-3-nitrobenzyl ether are not yet established in the literature, an analysis of substituent effects suggests a potentially complex interplay of electronic and steric factors. The additional nitro group may enhance the quantum yield, but the overall effect on the cleavage rate requires experimental determination. The protocols outlined in this guide provide a robust framework for researchers to perform a direct and quantitative comparison, thereby contributing valuable data to the field of photolabile chemistry and aiding in the rational design of new photoresponsive materials and reagents.

References

Orthogonality of the 2-Methyl-3-nitrobenzyl Group: A Comparative Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in the realms of peptide, oligonucleotide, and natural product synthesis, the strategic use of protecting groups is paramount. The ability to selectively unmask one functional group in the presence of others—a concept known as orthogonality—is a cornerstone of efficient and high-yielding synthetic routes. This guide provides a detailed comparison of the 2-Methyl-3-nitrobenzyl (MeNb) protecting group, a photolabile moiety, with other commonly employed protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group. This analysis is intended for researchers, scientists, and drug development professionals seeking to design and implement robust and orthogonal protection strategies.

The 2-Methyl-3-nitrobenzyl (MeNb) Group: A Photolabile Protecting Group

The 2-Methyl-3-nitrobenzyl group belongs to the family of o-nitrobenzyl protecting groups, which are renowned for their unique mode of cleavage: photolysis. This "traceless" deprotection method, which utilizes ultraviolet (UV) light, offers a significant advantage as it avoids the use of harsh chemical reagents that could compromise sensitive functionalities within a molecule. The presence of the methyl group on the benzylic position can enhance the rate of photocleavage and minimize the formation of side products.

The deprotection mechanism proceeds via an intramolecular redox reaction upon irradiation, leading to the release of the protected functional group and the formation of a 2-methyl-3-nitrosobenzaldehyde byproduct. This process is typically carried out in neutral, aprotic solvents, rendering it compatible with a wide range of other protecting groups and functional moieties.

Orthogonality with Common Protecting Groups

The true utility of the MeNb group lies in its orthogonality with protecting groups that are cleaved under different conditions. This allows for a multi-layered protection strategy where different functional groups can be deprotected sequentially and selectively.

Comparison of Deprotection Conditions
Protecting GroupAbbreviationCleavage ConditionsOrthogonal to MeNb
2-Methyl-3-nitrobenzyl MeNb UV light (e.g., 350 nm) in an inert solvent -
tert-ButoxycarbonylBocStrong acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))Yes
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in Dimethylformamide (DMF))Yes
tert-ButyldimethylsilylTBDMSFluoride source (e.g., Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)) or mild acidYes

The data clearly indicates that the photolytic cleavage of the MeNb group is performed under conditions that do not affect the acid-labile Boc, base-labile Fmoc, or fluoride-labile TBDMS groups. Conversely, the chemical conditions required to remove Boc, Fmoc, and TBDMS groups do not cause the cleavage of the MeNb group.

Experimental Protocols

Below are detailed, representative protocols for the selective deprotection of each of the discussed protecting groups.

Protocol 1: Photolytic Deprotection of a 2-Methyl-3-nitrobenzyl (MeNb) Ether

Materials:

  • MeNb-protected compound

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, emitting at ≥ 300 nm)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the MeNb-protected compound in the chosen solvent in a quartz or Pyrex reaction vessel to a concentration of approximately 0.01-0.05 M.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the nitrobenzyl group.

  • While maintaining a positive pressure of the inert gas, irradiate the solution with a UV lamp. The reaction temperature should be maintained at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the deprotected compound.

Protocol 2: Acid-Mediated Deprotection of a tert-Butoxycarbonyl (Boc) Group

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 30-60 minutes.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 3: Base-Mediated Deprotection of a 9-Fluorenylmethoxycarbonyl (Fmoc) Group

Materials:

  • Fmoc-protected compound

  • Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The deprotection is usually complete within 10-30 minutes.

  • Upon completion, remove the solvent and piperidine under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Protocol 4: Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

Materials:

  • TBDMS-protected compound

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

Procedure:

  • Dissolve the TBDMS-protected compound in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (typically 1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Orthogonality and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of orthogonality and the experimental workflows.

Orthogonality cluster_MeNb 2-Methyl-3-nitrobenzyl (MeNb) cluster_Boc tert-Butoxycarbonyl (Boc) cluster_Fmoc 9-Fluorenylmethoxycarbonyl (Fmoc) cluster_TBDMS tert-Butyldimethylsilyl (TBDMS) MeNb MeNb-Protected Compound Deprotected_MeNb Deprotected Compound MeNb->Deprotected_MeNb UV Light (hv) Boc Boc-Protected Compound Deprotected_Boc Deprotected Compound Boc->Deprotected_Boc Acid (TFA) Fmoc Fmoc-Protected Compound Deprotected_Fmoc Deprotected Compound Fmoc->Deprotected_Fmoc Base (Piperidine) TBDMS TBDMS-Protected Compound Deprotected_TBDMS Deprotected Compound TBDMS->Deprotected_TBDMS Fluoride (TBAF) Experimental_Workflow Start Start with Multi-Protected Compound Step1 Selective Deprotection of MeNb (UV Light) Start->Step1 Reaction1 Reaction at Deprotected Site 1 Step1->Reaction1 Step2 Selective Deprotection of Boc (Acid) Reaction1->Step2 Reaction2 Reaction at Deprotected Site 2 Step2->Reaction2 Step3 Selective Deprotection of Fmoc (Base) Reaction2->Step3 Reaction3 Reaction at Deprotected Site 3 Step3->Reaction3 Step4 Selective Deprotection of TBDMS (Fluoride) Reaction3->Step4 FinalProduct Final Product Step4->FinalProduct Chemical_Structures cluster_MeNb 2-Methyl-3-nitrobenzyl Ether cluster_Boc Boc-Protected Amine cluster_Fmoc Fmoc-Protected Amine cluster_TBDMS TBDMS-Protected Alcohol MeNb_struct Boc_struct Fmoc_struct TBDMS_struct

A Comparative Guide to the HPLC Analysis of Deprotection Products from 2-Methyl-3-nitrobenzyl Chloride and Alternative Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methyl-3-nitrobenzyl chloride as a photolabile protecting group (PPG) against other common alternatives. The focus is on the analysis of deprotection products using High-Performance Liquid Chromatography (HPLC), a crucial technique for quantifying the efficiency and cleanliness of photorelease reactions. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most suitable PPG for specific research and development applications.

Performance Comparison of Photolabile Protecting Groups

The choice of a photolabile protecting group is critical and depends on several factors, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), and the nature of the released byproducts. The following tables summarize key performance indicators for this compound and a selection of alternative PPGs.

Table 1: Performance Characteristics of Selected Photolabile Protecting Groups

Photolabile Protecting Group (PPG)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
2-Methyl-3-nitrobenzyl 300 - 365ModerateFeatures: Belongs to the well-established o-nitrobenzyl family; predictable cleavage mechanism. Drawbacks: Requires UV light which can be damaging to biological samples; potential for side reactions.
o-Nitrobenzyl (ONB) 300 - 3650.01 - 0.1Features: The classical PPG, widely studied. Drawbacks: Relatively low quantum yield; UV activation can be phototoxic.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 350 - 4000.01 - 0.05Features: Red-shifted absorption compared to ONB, reducing potential for photodamage. Drawbacks: Can have lower quantum yields than ONB.
1-(2-Nitrophenyl)ethyl (NPE) 300 - 3650.1 - 0.6Features: Generally higher quantum yields than ONB. Drawbacks: Still requires UV activation.
Coumarin-4-ylmethyl 350 - 4200.01 - 0.2Features: Can be cleaved with longer wavelength light; often fluorescent, allowing for tracking. Drawbacks: Can be synthetically more complex to install.
p-Hydroxyphenacyl (pHP) 300 - 3600.1 - 0.4Features: High quantum yields and fast release kinetics. Drawbacks: Requires UV activation; byproducts can sometimes interfere with biological systems.

Table 2: HPLC Retention Times of Potential Deprotection Products

Note: These are representative retention times and will vary depending on the exact HPLC conditions and the nature of the protected substrate.

CompoundExpected Retention Time (min)
2-Methyl-3-nitrobenzyl-protected substrate> 10
Deprotected SubstrateVariable (depends on polarity)
2-Methyl-3-nitrosobenzaldehyde5 - 8
2-Methyl-3-nitrobenzoic acid3 - 5

Experimental Protocols

General Protocol for Photodeprotection
  • Sample Preparation: Prepare a solution of the 2-Methyl-3-nitrobenzyl protected compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a concentration of 10-100 µM.

  • Photolysis: Irradiate the solution with a UV lamp emitting at a wavelength between 350-365 nm. The irradiation time will depend on the quantum yield of the protecting group and the intensity of the light source, and should be optimized for complete deprotection.

  • Reaction Quenching: After irradiation, if necessary, the reaction can be quenched by transferring the solution to a dark environment.

  • HPLC Analysis: Analyze the resulting solution by reverse-phase HPLC to quantify the amount of deprotected product and any byproducts.

Detailed HPLC Method for Analysis of Deprotection Products

This method is adapted from protocols for similar nitroaromatic compounds and is a starting point for optimization.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B (linear gradient)

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm. The deprotected product, the protected starting material, and the 2-methyl-3-nitrosobenzaldehyde byproduct will have different absorption maxima, so monitoring at multiple wavelengths is recommended.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis start Start prep_sol Prepare Solution of Protected Compound start->prep_sol irradiate Irradiate with UV Light (350-365 nm) prep_sol->irradiate Transfer to photoreactor hplc_inject Inject Sample into HPLC irradiate->hplc_inject Take aliquot hplc_run Run HPLC Gradient hplc_inject->hplc_run detect Detect Products (UV-Vis) hplc_run->detect quantify Quantify Deprotection and Byproducts detect->quantify end End quantify->end

Caption: Experimental workflow for HPLC analysis of deprotection.

deprotection_pathway Protected 2-Methyl-3-nitrobenzyl Protected Substrate Excited Excited State Protected->Excited hv (Light) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-atom transfer Deprotected Deprotected Substrate Intermediate->Deprotected Byproduct 2-Methyl-3-nitrosobenzaldehyde Intermediate->Byproduct

Spatiotemporal Control of Biological Activity: A Comparative Guide to Light-Activated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over the activity of bioactive molecules is a paramount challenge. Light-activated molecules, or "caged" compounds, offer an elegant solution by providing spatiotemporal control over the release of an active molecule. This guide provides a comparative analysis of the biological activity of molecules before and after light-induced uncaging, supported by experimental data and detailed protocols.

The fundamental principle of caged compounds lies in the temporary inactivation of a biologically active molecule by attaching a photoremovable protecting group (PPG). This "caging" renders the molecule biologically inert. Upon illumination with a specific wavelength of light, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. This on-demand activation allows for the study of dynamic biological processes and the development of targeted therapeutic interventions.

Comparative Analysis of Biological Activity

The efficacy of a caged compound is determined by its biological inertness before photolysis and the robust activity of the uncaged molecule. The following tables summarize quantitative data for two widely used classes of caged compounds: caged neurotransmitters and caged calcium.

Caged Neurotransmitters: MNI-Glutamate

4-methoxy-7-nitroindolinyl (MNI)-caged glutamate is a widely used tool in neuroscience to study excitatory neurotransmission. Before uncaging, MNI-glutamate is biologically inert at glutamate receptors. Upon photolysis, it releases glutamate, which can then bind to its receptors and elicit a physiological response, such as an excitatory postsynaptic current (uEPSC) in a neuron.

ParameterBefore Uncaging (Caged)After Uncaging (Uncaged)Citation
Receptor Binding No significant binding to glutamate receptorsBinds to and activates glutamate receptors
Neuronal Response No significant change in membrane potential or currentInduces excitatory postsynaptic currents (uEPSCs) and potentials (uEPSPs)
GABA-A Receptor Activity Can act as an antagonist at higher concentrationsNo effect
Caged Calcium: NP-EGTA

Controlling intracellular calcium concentration is crucial for studying a vast array of cellular processes. Caged calcium compounds, such as nitrophenyl-EGTA (NP-EGTA), are photolabile chelators that change their affinity for Ca2+ upon illumination.

ParameterBefore Uncaging (Caged)After Uncaging (Uncaged)Citation
Ca2+ Dissociation Constant (Kd) 80 nM~1 mM
Biological Effect Buffers intracellular Ca2+ to a low resting levelRapidly increases intracellular Ca2+ concentration

Experimental Protocols

Detailed methodologies are critical for the successful application of caged compounds. Below are summarized protocols for the synthesis of MNI-caged glutamate and the measurement of its biological activity using whole-cell patch-clamp electrophysiology.

Synthesis of MNI-caged L-glutamate

The synthesis of MNI-caged L-glutamate is a multi-step process that involves the preparation of the MNI caging group and its subsequent coupling to L-glutamate. A detailed protocol has been described by Papageorgiou and Corrie (2000) and Matsuzaki et al. (2001). An improved synthesis of a related caged glutamate, CDNI-Glu, has also been reported, highlighting the ongoing development in this field.

Key Steps:

  • Synthesis of the MNI photolabile protecting group: This typically involves several steps starting from commercially available precursors.

  • Protection of L-glutamate: The amino and α-carboxyl groups of L-glutamate are protected to ensure selective caging of the γ-carboxyl group.

  • Coupling of the MNI group to protected L-glutamate: The MNI group is coupled to the γ-carboxyl group of the protected L-glutamate.

  • Deprotection: The protecting groups on the L-glutamate moiety are removed to yield the final MNI-caged L-glutamate product.

  • Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Measurement of Uncaging-Evoked Excitatory Postsynaptic Currents (uEPSCs)

Whole-cell patch-clamp recording is a powerful technique to measure the physiological response of a neuron to the photorelease of a neurotransmitter like glutamate.

Experimental Workflow:

  • Slice Preparation: Prepare acute brain slices from the desired brain region (e.g., hippocampus).

  • Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) for perfusing the slices and an intracellular solution for the patch pipette. The aCSF should contain the caged compound (e.g., 2.5 mM MNI-glutamate). The intracellular solution will contain salts and buffers to mimic the intracellular environment of the neuron.

  • Patch-Clamp Recording:

    • Identify a target neuron under a microscope.

    • Using a micromanipulator, carefully approach the neuron with a glass micropipette filled with the intracellular solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV) to record excitatory currents.

  • Photolysis (Uncaging):

    • Position a light source (e.g., a UV laser or LED) to illuminate the area of interest, such as a specific dendrite or spine of the patched neuron.

    • Deliver a brief light pulse to photolyze the caged glutamate.

  • Data Acquisition and Analysis:

    • Record the resulting electrical current, which represents the uEPSC.

    • Analyze the amplitude, rise time, and decay kinetics of the uEPSC to quantify the postsynaptic response.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Uncaging_Process cluster_before Before Uncaging cluster_after After Uncaging Caged Caged Molecule (Inactive) Light Light (Photon) Uncaged Active Molecule Receptor Biological Target (Receptor) Uncaged->Receptor Binding PPG Photoremovable Protecting Group Response Biological Response Receptor->Response Activation Light->Uncaged Photolysis Light->PPG

Caption: General workflow of light-induced uncaging of a bioactive molecule.

Glutamate_Uncaging_Signaling cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron MNI_Glu MNI-Glutamate (Caged) Light UV Light Glu Glutamate (Uncaged) GluR Glutamate Receptor (e.g., AMPA/NMDA) Glu->GluR Binding Light->Glu Photolysis Ion_Channel Ion Channel Opening GluR->Ion_Channel Activation uEPSC uEPSC (Depolarization) Ion_Channel->uEPSC Ion Influx

Caption: Signaling pathway activated by the uncaging of MNI-glutamate.

Experimental_Workflow A Prepare Brain Slices B Prepare aCSF with Caged Compound A->B C Whole-Cell Patch Clamp Target Neuron B->C D Deliver Light Pulse (Uncaging) C->D E Record Electrophysiological Response (uEPSC) D->E F Data Analysis E->F

Caption: Experimental workflow for measuring the biological activity of uncaged glutamate.

A Comparative Guide to the Cellular Stability of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of photolabile protecting groups (PPGs), or "caged" compounds, in cellular and in vivo studies is critically dependent on their stability in the complex intracellular environment prior to photoactivation. Premature degradation of a caged compound can lead to an increase in background biological activity, reducing the spatiotemporal precision of light-mediated control. This guide provides a comparative overview of the stability of commonly used PPGs in cellular contexts, supported by available experimental data and detailed methodologies for assessing their stability.

Key Stability-Determining Factors in a Cellular Context:
  • Hydrolytic Stability: The aqueous environment of the cytoplasm can lead to the hydrolysis of certain chemical linkages, particularly esters.

  • Enzymatic Degradation: Intracellular enzymes, such as esterases and glutathione S-transferases, can recognize and degrade specific PPGs.

  • Reaction with Intracellular Nucleophiles: The high concentration of nucleophiles like glutathione (GSH) in the cytoplasm can lead to the degradation of electrophilic PPGs.

Comparative Stability of Common Photolabile Protecting Groups

Photolabile Protecting Group (PPG) ClassExample Derivative(s)Reported StabilityCellular/Physiological Conditions
o-Nitrobenzyl (oNB) MNI-caged AspartateCompletely stable for 3 days[1]pH 7.4 at 4°C[1]
MNI-caged GlutamateStable for years when frozen[1]Aqueous solution[1]
CNB-caged GlutamateHalf-life of ~27 hours[2]Room temperature[2]
MDNI-caged Glutamate"Quite unstable"[1]Neutral pH[1]
Coumarin General DerivativesGenerally good stability under physiological conditions[3]Not specified
Ruthenium-Bipyridine (RuBi) RuBi-caged compounds with Ru-N bonds"Extremely stable"[1]Physiological pH[1]
BODIPY General DerivativesHigh stability in various media[3]Not specified
Specific BODIPY-caged compoundsThermally stable in the dark[2]Boiling methanol for 1 hour[2]

Note: The stability of a PPG can be significantly influenced by the nature of the caged molecule and the specific substituents on the photolabile core. The data presented should be considered as a general guideline.

Experimental Protocols for Assessing PPG Stability in Cells

A robust method for quantifying the intracellular stability of a PPG is crucial for validating its use in biological experiments. The following protocol describes a general workflow for assessing the stability of a caged compound in a cell-based assay using High-Performance Liquid Chromatography (HPLC).

Protocol: Cellular Stability Assay using HPLC

Objective: To quantify the degradation of a photolabile protecting group-caged compound over time in a cellular environment.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • The caged compound to be tested

  • Phosphate-buffered saline (PBS)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Cell counting apparatus

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Compound Incubation:

    • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration.

    • Remove the old medium from the cells and replace it with the medium containing the caged compound.

    • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Sample Collection and Extraction:

    • At each time point, wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells and extract the intracellular contents by adding a known volume of a suitable organic solvent (e.g., 80% methanol).

    • Incubate on ice for 10-15 minutes to allow for complete extraction.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge the mixture at high speed to pellet cell debris.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a known volume of the supernatant into the HPLC system.

    • Run a pre-validated HPLC method to separate the parent caged compound from its potential degradation products.

    • Quantify the peak area of the parent caged compound at each time point.

  • Data Analysis:

    • Create a calibration curve using known concentrations of the caged compound.

    • Determine the intracellular concentration of the caged compound at each time point by comparing its peak area to the calibration curve.

    • Plot the concentration of the remaining caged compound against time.

    • Calculate the half-life (t½) of the caged compound in the cellular environment.

Visualizing Cellular Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Photolabile protecting groups are frequently used to study the kinetics and spatial dynamics of G-protein coupled receptor (GPCR) signaling. A caged agonist or antagonist can be photoreleased at a specific time and location to activate or inhibit a GPCR with high precision.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caged Ligand Caged Ligand Ligand Ligand Caged Ligand->Ligand Photolysis Light (hv) Light (hv) Light (hv)->Caged Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a photoreleased ligand.

Experimental Workflow for Cellular Stability Assay

The following diagram illustrates the key steps in the experimental workflow for determining the intracellular stability of a photolabile protecting group.

Stability_Workflow Start Start: Plate Cells Incubate Incubate with Caged Compound Start->Incubate Wash Wash with Cold PBS Incubate->Wash Time Points Extract Extract with Organic Solvent Wash->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze End End: Calculate Half-life Analyze->End

Caption: The experimental workflow for assessing the intracellular stability of a caged compound.

References

A Comparative Guide to Derivatizing Agents for Enhanced Analyte Detection in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the sensitive and accurate detection of molecules is paramount. Derivatization, a process that chemically modifies an analyte to enhance its detection, is a cornerstone technique in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of derivatizing agents, with a focus on the well-established benzoyl chloride and its potential alternatives, including a theoretical evaluation of 2-Methyl-3-nitrobenzyl chloride.

Principles of Derivatization in LC-MS

Derivatization is employed to overcome challenges in analyzing compounds that exhibit poor chromatographic retention, low ionization efficiency, or instability. The ideal derivatizing agent should react rapidly and completely with the target functional groups of the analyte under mild conditions, forming a stable product with significantly improved detectability. Key advantages of derivatization include:

  • Enhanced Chromatographic Resolution: By increasing the hydrophobicity of polar analytes, derivatization improves their retention on reversed-phase columns, leading to better separation from interfering matrix components.[1]

  • Increased MS Sensitivity: The introduction of a readily ionizable moiety boosts the signal intensity in the mass spectrometer. For instance, benzoyl chloride derivatization has been reported to increase sensitivity by as much as 1,000-fold for certain analytes.[2]

  • Improved Selectivity and Specificity: Derivatization can target specific functional groups, reducing the complexity of the sample and minimizing matrix effects.

  • Structural Elucidation: The derivatizing group can introduce a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), aiding in the identification of unknown analytes.

Comparison of Common Derivatizing Agents

The selection of a suitable derivatizing agent is critical and depends on the nature of the analyte and the analytical goals. Here, we compare the performance of benzoyl chloride with other commonly used reagents.

Derivatizing AgentTarget Functional GroupsReaction ConditionsAdvantagesDisadvantages
Benzoyl Chloride Primary and secondary amines, phenols, thiols, some alcoholsMild; typically basic pH (e.g., sodium carbonate) at room temperature, fast reaction times.[1][2][3]Fast reaction, versatile, improves chromatographic retention and ionization efficiency, stable derivatives.[2][3]Can react with multiple functional groups, potentially leading to multiple products for complex molecules.
Dansyl Chloride Primary and secondary amines, phenolsHarsher conditions; often requires heating and longer reaction times.[3]Forms highly fluorescent derivatives suitable for fluorescence detection, improves ionization.Light sensitive, longer reaction times compared to benzoyl chloride.[3]
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Primary and secondary amines--Excess reagent can interfere with chromatographic separation and needs to be removed.[3]
This compound (Theoretical) Primary and secondary amines, phenols, thiols (presumed)Expected to be similar to benzoyl chloride (mild, basic pH)Potentially offers altered selectivity and chromatographic behavior due to the methyl and nitro substituents. The nitro group could enhance electrophilicity and potentially be useful as a UV-active tag.Reactivity and stability of derivatives are not empirically established in the literature. May have different reaction kinetics compared to benzoyl chloride.

In Focus: Benzoyl Chloride Derivatization

Benzoyl chloride is a versatile and efficient derivatizing agent for a wide range of polar small molecules.[1][2] Its reaction with analytes containing active hydrogens, such as amines and phenols, follows the Schotten-Baumann reaction scheme.[1] This process significantly increases the hydrophobicity of the analytes, leading to improved retention on reversed-phase LC columns and enhanced ionization efficiency in the mass spectrometer. For example, the derivatization of dopamine with benzoyl chloride results in a 4.6-fold increase in retention time and a more than 100-fold increase in peak height.[1]

The Potential of this compound as a Derivatizing Agent

While no specific assay data for this compound is currently available in the reviewed literature, its structural similarity to benzoyl chloride allows for a theoretical evaluation of its potential as a derivatizing agent. As a substituted benzyl chloride, it is expected to react with similar functional groups, including primary and secondary amines, phenols, and thiols.

The presence of the methyl and nitro groups on the benzene ring could influence its reactivity and the properties of the resulting derivatives. The electron-withdrawing nitro group may enhance the electrophilicity of the benzylic carbon, potentially leading to faster reaction kinetics. Furthermore, the nitro group provides a strong chromophore, which could be advantageous for UV-based detection methods in HPLC. The methyl group might introduce subtle changes in the hydrophobicity and steric hindrance of the reagent, which could affect its selectivity and the chromatographic separation of the derivatized analytes.

Further experimental validation is necessary to fully assess the performance of this compound as a derivatizing agent and compare it to established reagents like benzoyl chloride.

Experimental Protocols

General Benzoyl Chloride Derivatization Protocol for Biological Samples

This protocol is a generalized procedure based on methods described for the analysis of neurochemicals and other small molecules in various biological matrices.[1][2][3]

Materials:

  • Sample (e.g., plasma, tissue homogenate, microdialysate)

  • 100 mM Sodium Carbonate

  • 2% (v/v) Benzoyl Chloride in Acetonitrile

  • Internal Standard Solution (containing isotopically labeled derivatized standards) in 1% Sulfuric Acid in Acetonitrile/Water (e.g., 80:20)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Sample Preparation: If necessary, perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile to the sample (e.g., 4:1 ACN:sample). Vortex and centrifuge to pellet the proteins. Collect the supernatant.

  • Basification: To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate. Vortex briefly.

  • Derivatization: Add 10 µL of 2% benzoyl chloride in acetonitrile. Vortex immediately.

  • Quenching and Internal Standard Addition: Add 10 µL of the internal standard solution to quench the reaction and introduce the internal standards. Vortex.

  • Dilution (Optional): Add 50 µL of water to reduce the organic solvent concentration before injection.

  • LC-MS Analysis: Inject an appropriate volume of the final mixture into the LC-MS system.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Biological_Sample Biological_Sample Protein_Precipitation Protein_Precipitation Biological_Sample->Protein_Precipitation ACN Supernatant Supernatant Protein_Precipitation->Supernatant Add_Base Add_Base Supernatant->Add_Base Na2CO3 Add_BzCl Add_BzCl Add_Base->Add_BzCl Benzoyl Chloride Quench Quench Add_BzCl->Quench Acidic IS LC_MS_Analysis LC_MS_Analysis Quench->LC_MS_Analysis

Caption: General experimental workflow for benzoyl chloride derivatization of biological samples.

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Analyte-NH2 DerivatizedAnalyte Derivatized Analyte (Analyte-NH-CO-C6H5) Analyte->DerivatizedAnalyte BenzoylChloride Benzoyl Chloride (C6H5COCl) BenzoylChloride->DerivatizedAnalyte Base Base (e.g., NaOH) Base->DerivatizedAnalyte Salt NaCl Water H2O

References

A Comparative Analysis of 2-Methyl-3-nitrobenzyl Chloride in Synthesis: A Cost-Benefit Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 2-Methyl-3-nitrobenzyl chloride as an alkylating agent in organic synthesis, comparing its performance with alternative reagents and providing supporting experimental context.

This compound is a reactive benzylating agent employed in the synthesis of a variety of organic molecules. Its utility stems from the presence of the electrophilic benzylic chloride, which readily participates in nucleophilic substitution reactions. The nitro and methyl substituents on the aromatic ring can influence the reactivity of the benzylic position and can be functionalities for further synthetic transformations. However, its use is not without drawbacks, including safety concerns and the availability of alternative reagents that may offer advantages in specific applications.

Cost Analysis

The cost of a chemical reagent is a primary consideration in any synthetic endeavor, particularly in process development and large-scale production. This compound is commercially available from various suppliers. A representative market price is approximately $10.00 - $15.00 per kilogram for high-purity grades.[1] This price point is competitive with other substituted benzyl chlorides and should be factored into the overall cost of a synthetic route, which also includes solvents, catalysts, work-up materials, and waste disposal.

Performance and Applications: N-Alkylation of Amines

A primary application of benzyl chlorides is the N-alkylation of amines to introduce a benzyl protecting group or to synthesize N-benzyl derivatives, which are common motifs in pharmaceuticals.

The Challenge of Reactivity and Selectivity

The reactivity of substituted benzyl chlorides in N-alkylation reactions is influenced by both electronic and steric factors. Electron-withdrawing groups, such as the nitro group in this compound, can decrease the rate of SN2 reactions by destabilizing the transition state. Conversely, they may favor an SN1 mechanism in polar, protic solvents, although this is less common for primary benzyl halides. The methyl group, being electron-donating, can slightly enhance reactivity.

In a general context of N-alkylation of piperidine with various substituted benzyl chlorides, it has been noted that the reaction mechanism (SN1 vs. SN2) is dependent on the substitution pattern of the benzyl chloride.[2] For instance, while unsubstituted benzyl chloride tends to favor an SN2 pathway, other substituted versions might proceed through an SN1 mechanism.[2]

A significant challenge in these reactions, particularly when conducted in alcoholic solvents like ethanol, is the competing solvolysis reaction, where the benzyl chloride reacts with the solvent to form the corresponding benzyl ether, thereby reducing the yield of the desired N-alkylated product.[2] The hydrophilicity of the benzyl chloride derivative can influence the rate of this side reaction.[2]

Comparison with Alternatives

Several alternatives to this compound exist for the N-benzylation of amines, each with its own set of advantages and disadvantages.

Table 1: Comparison of Reagents for N-Alkylation of Amines

ReagentTypical ConditionsAdvantagesDisadvantages
This compound Base (e.g., K₂CO₃), Solvent (e.g., EtOH, DMF)Specific substitution pattern for further functionalization.Potential for side reactions (solvolysis), lachrymatory and corrosive nature.
Benzyl Bromide Base (e.g., K₂CO₃), Solvent (e.g., Acetone, THF)Generally more reactive than the corresponding chloride due to the better leaving group (Br⁻).[3]Higher cost than benzyl chloride, potential for over-alkylation.
Benzyl Alcohol Catalyst (e.g., Ni, Ir, Ru complexes), high temperature.[4][5][6]"Green" alternative (water is the byproduct), readily available.Requires a catalyst, often harsh reaction conditions (high temperature).
Reductive Amination Amine, Carbonyl Compound, Reducing Agent (e.g., NaBH₃CN)High selectivity, avoids over-alkylation.Requires a carbonyl precursor to the benzyl group.
Gabriel Synthesis Phthalimide, Benzyl Halide, then Hydrazinolysis.Good for preparing primary benzylamines.Multi-step process, use of hydrazine.[7]

Experimental Protocol: General Procedure for N-Alkylation with a Substituted Benzyl Chloride

The following is a general protocol for the N-alkylation of an amine using a substituted benzyl chloride, which can be adapted for this compound.

  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Add the substituted benzyl chloride (1.1 eq.) to the mixture.

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature to 80 °C) for a period of time (e.g., 1 to 24 hours), often monitored by TLC or LC-MS for completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography.

Safety and Handling Considerations

A critical aspect of the cost-benefit analysis is the safety profile of the reagent. This compound is classified as a hazardous substance. It is a lachrymatory agent, meaning it causes irritation to the eyes and mucous membranes, and it is corrosive, capable of causing severe skin burns and eye damage. Proper handling procedures, including the use of personal protective equipment (PPE) such as gloves, goggles, and a fume hood, are mandatory. The associated costs of these safety measures, as well as the potential for accidents and the cost of waste disposal of a hazardous material, must be considered.

Logical Workflow for Reagent Selection

The decision-making process for selecting an appropriate benzylating agent can be visualized as follows:

Reagent_Selection start Define Synthetic Goal: N-Benzylation substrate Substrate Complexity & Sensitivity start->substrate desired_product Desired Product (Primary, Secondary, Tertiary Amine) start->desired_product scale Scale of Reaction start->scale cost_safety Cost & Safety Constraints start->cost_safety sub1 Simple, robust substrate substrate->sub1 sub2 Complex, sensitive substrate substrate->sub2 prod1 Primary Amine desired_product->prod1 prod2 Secondary/Tertiary Amine desired_product->prod2 reagent_choice Choice of Benzylating Agent scale->reagent_choice cost_safety->reagent_choice benzyl_chloride 2-Methyl-3-nitrobenzyl Chloride reagent_choice->benzyl_chloride Specific substitution needed benzyl_bromide Benzyl Bromide reagent_choice->benzyl_bromide High reactivity desired benzyl_alcohol Benzyl Alcohol (Catalytic) reagent_choice->benzyl_alcohol Green chemistry focus reductive_amination Reductive Amination reagent_choice->reductive_amination High selectivity needed gabriel Gabriel Synthesis reagent_choice->gabriel Primary amine synthesis sub1->reagent_choice sub2->reagent_choice prod1->reagent_choice prod2->reagent_choice

Caption: Decision workflow for selecting a suitable benzylating agent.

Conclusion

This compound presents a viable and cost-effective option for introducing a substituted benzyl group in organic synthesis. Its primary advantages lie in its specific substitution pattern, which can be leveraged for further chemical modifications, and its competitive pricing. However, its use necessitates careful consideration of its hazardous properties and the potential for side reactions.

For syntheses where high reactivity is paramount and the specific substitution of this compound is not required, benzyl bromide may be a more efficient, albeit potentially more expensive, alternative. For applications demanding high selectivity and the avoidance of over-alkylation, methods like reductive amination should be considered. In the context of green chemistry, catalytic N-alkylation using benzyl alcohol is an increasingly attractive option, although it may require more significant process optimization.

Ultimately, the choice of reagent will depend on a careful evaluation of the specific requirements of the synthesis, including the nature of the substrate, the desired product, the scale of the reaction, and the overarching considerations of cost, safety, and environmental impact.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-nitrobenzyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 28, 2025

This document provides essential safety and logistical information for the proper disposal of 2-Methyl-3-nitrobenzyl chloride (CAS RN: 60468-54-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. This chemical is a corrosive solid, causes severe skin burns and eye damage, and may be corrosive to metals.[1] It is imperative to handle this compound with extreme caution and adhere strictly to the disposal protocols outlined below.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the hazards associated with this compound. This compound is a lachrymatory agent, meaning it can cause tearing.[2] All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment plan is non-negotiable when handling this substance. The following PPE is mandatory:

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to severe burns.
Respiratory Protection Use a NIOSH/MSHA-approved respirator with appropriate cartridges if there is a risk of inhalation.Protects against respiratory irritation.

Spill Response

In the event of a small spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Disposal Procedure

Under no circumstances should you attempt to neutralize this compound with bases. Aromatic nitro compounds can react explosively with bases. The recommended and safest disposal method is to package the chemical as hazardous waste for collection by a licensed environmental services company.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste. The container should have a secure, tight-fitting lid. A corrosive-resistant container with a resistant inner liner is recommended.[1]

  • No Mixing: Do not mix this compound waste with any other waste streams, especially non-halogenated organic waste, aqueous waste, acids, or bases.

  • Solid Waste: Collect solid this compound directly into the designated waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must also be placed in the same hazardous waste container.

Step 2: Labeling

Proper labeling is critical for safe disposal. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The associated hazards (e.g., Corrosive, Irritant)

  • The date of accumulation

Step 3: Storage

  • Secure Storage: Keep the waste container tightly closed when not in use.

  • Designated Area: Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, compatible secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Container Use a Labeled, Compatible Waste Container Segregate->Container Collect Collect Solid Waste and Contaminated Materials Container->Collect Seal Securely Seal Container Collect->Seal Warning CRITICAL: DO NOT Neutralize with Base Collect->Warning Store Store in Designated Satellite Accumulation Area Seal->Store SecondaryContainment Use Secondary Containment Store->SecondaryContainment ContactEHS Contact EHS or Licensed Waste Disposal Company SecondaryContainment->ContactEHS Documentation Complete Disposal Paperwork ContactEHS->Documentation End Waste Collected for Proper Disposal Documentation->End Start Start Disposal Process Start->PPE

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-3-nitrobenzyl chloride. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact for researchers, scientists, and drug development professionals.

Chemical Identification and Hazard Summary

This compound is a corrosive compound that poses significant health risks upon exposure.[1][2][3][4] It is imperative to understand its properties and hazards before handling.

PropertyValue
CAS Number 60468-54-4[5]
Molecular Formula C₈H₈ClNO₂[6]
Molecular Weight 185.61 g/mol [5][6]
Appearance Light yellow to brown powder or crystals[3]
Melting Point 43-46 °C[5][6]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Storage Class 8A - Combustible corrosive hazardous materials[5]

Hazard Classification:

Hazard StatementGHS CodeSignal Word
Causes severe skin burns and eye damage.[1][2][3][4][5]H314Danger [5]
May cause respiratory irritation.[5]H335
May be corrosive to metals.[1][2]H290

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls (like a fume hood) with appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications and Remarks
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield must be worn over the goggles when there is a risk of splashing or dust generation.[5][7]
Hand Protection Chemical-resistant glovesNitrile gloves may be suitable for short-term protection, but inspect them for integrity before each use and change them immediately upon contamination.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[7] For larger quantities or significant splash risk, a chemical-resistant apron or suit is recommended.[8]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with type P3 (EN 143) cartridges is required if dust formation is likely or when working outside a fume hood.[5][7]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather Materials (Chemical, Glassware, PPE) prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Chemical (Inside Fume Hood) don_ppe->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer experiment 6. Conduct Experiment transfer->experiment decontaminate 7. Decontaminate Glassware experiment->decontaminate segregate 8. Segregate Halogenated Waste decontaminate->segregate dispose 9. Label & Store Waste segregate->dispose doff_ppe 10. Doff PPE dispose->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.

    • Keep containers of the chemical tightly closed when not in use.[9]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations on a disposable mat within the fume hood to contain any dust or spills.

    • Use spark-proof tools and equipment.

    • Avoid any actions that could generate dust.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled with the full chemical name.[9]

    • Avoid contact with skin, eyes, and clothing. Do not breathe dust or mists.[1][2][4]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

  • Storage:

    • Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[1][2]

    • The storage area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash down and the exhaust running.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in the table above, including respiratory protection.

  • Contain the Spill:

    • For a solid spill, carefully cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.

    • Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills: If the spill is large or you are not equipped to handle it, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal is a regulatory violation and a safety hazard.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated solids (like paper towels, absorbent pads) and solutions, in a dedicated hazardous waste container.

    • This waste stream must be segregated as "Halogenated Organic Waste." [9][10] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11]

    • Never dispose of this chemical down the sink or in regular trash.[9]

  • Container Management:

    • Use only approved, chemically compatible hazardous waste containers with a secure, threaded cap.[9][11]

    • The container must be in good condition and leak-proof.

    • Keep the waste container closed at all times except when actively adding waste.[9]

  • Labeling and Disposal:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "Waste this compound," and list all other components and their approximate percentages.[9][12]

    • Dispose of the full, sealed container through your institution's EHS department according to their specific procedures.[2][3] The primary disposal method for such waste is regulated incineration.[11][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.